3-(Benzylsulfonyl)-5-nitroaniline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLPNLKTNURMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Benzylsulfonyl)-5-nitroaniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry and drug discovery, the identification and characterization of novel molecular scaffolds with therapeutic potential is a paramount objective. 3-(Benzylsulfonyl)-5-nitroaniline, a structurally distinct organic molecule, has emerged as a compound of significant interest. Its unique architecture, featuring a benzylsulfonyl moiety and a nitro group appended to an aniline core, bestows upon it a compelling combination of physicochemical properties and biological reactivity. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical attributes, and burgeoning potential in pharmaceutical research.
The presence of both a hydrogen bond donor (the aniline amine) and acceptor (the sulfonyl and nitro groups), coupled with the lipophilic character of the benzyl group, creates a molecule with the potential for multifaceted interactions with biological targets. Preliminary investigations have suggested its promise in several therapeutic areas, including as an antimicrobial, anti-inflammatory, and anticancer agent.[1] This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic applications and synthetic derivatization of this intriguing scaffold.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 912772-83-9 | Smolecule[1] |
| Molecular Formula | C₁₃H₁₂N₂O₄S | Smolecule[1] |
| Molecular Weight | 292.31 g/mol | Smolecule[1] |
Synthesis and Chemical Reactivity: Building and Modifying the Core
The synthesis of this compound can be approached through several strategic routes, offering flexibility in precursor selection and potential for analogue generation. The inherent reactivity of its functional groups also opens avenues for further chemical modification to optimize its biological activity.
Synthetic Pathways
Several viable synthetic strategies for the preparation of this compound have been proposed, primarily revolving around the formation of the sulfonyl-aryl bond and the introduction of the nitro group.[1]
1. Sulfonylation of a Nitroaniline Precursor: This approach involves the reaction of a suitable nitroaniline derivative with a benzylsulfonylating agent. A common method is the reaction of 3-nitroaniline with benzylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
2. Nitration of a Benzylsulfonylaniline Precursor: An alternative strategy involves the nitration of a pre-formed benzylsulfonylaniline. This requires careful control of reaction conditions to ensure selective nitration at the meta-position relative to the amino group.
3. Coupling Reactions: A direct coupling reaction between benzylsulfonyl chloride and 5-nitroaniline represents another efficient method for the synthesis of the target compound.[1]
Caption: Synthetic pathways to this compound.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is largely dictated by its three key functional groups: the aniline, the nitro group, and the benzylsulfonyl moiety. This inherent reactivity provides a versatile platform for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Aniline Moiety: The primary amine of the aniline group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by subsequent transformations. These modifications can be used to modulate the compound's polarity, hydrogen bonding capacity, and overall shape.
-
Nitro Group: The electron-withdrawing nitro group can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic properties of the aromatic ring and introduces a new site for chemical modification.
-
Benzylsulfonyl Moiety: The sulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the aromatic ring. The benzylic position also offers a potential site for functionalization.
Sources
An In-depth Technical Guide to the Synthesis of 3-(Benzylsulfonyl)-5-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-(benzylsulfonyl)-5-nitroaniline, a compound of significant interest in pharmaceutical research and materials science. The document is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the viable synthetic routes, underpinned by mechanistic insights and practical, field-proven experimental protocols. Emphasis is placed on a robust and reproducible sulfonamidation reaction, which has been identified as the most direct and efficient method for the preparation of this target molecule. This guide includes detailed procedural steps, causality behind experimental choices, and characterization data to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is an organic compound featuring a core aniline structure substituted with a benzylsulfonyl group and a nitro group.[1] This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in several scientific domains. In pharmaceutical research, it has been investigated as a lead compound due to its potential antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can significantly alter the compound's biological profile.[1]
Beyond its therapeutic potential, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its electronic properties also suggest potential applications in material science, particularly in the development of novel organic electronic materials and polymers.[1] Given its importance, a thorough understanding of its synthesis is paramount for researchers working in these fields.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies revolve around the formation of the sulfonamide bond or the introduction of the nitro group onto a pre-existing sulfonated aniline. The primary retrosynthetic analyses suggest two main pathways:
-
Pathway A: Sulfonamidation of a Nitroaniline Precursor. This approach involves the direct reaction of a commercially available nitroaniline with a benzylsulfonylating agent. This is often the most direct and efficient route.
-
Pathway B: Nitration of a Benzylsulfonylaniline Precursor. This pathway begins with a benzylsulfonylaniline, followed by the introduction of the nitro group onto the aromatic ring. This route requires careful consideration of the directing effects of the substituents.
This guide will focus on Pathway A, as it represents a more convergent and higher-yielding approach based on established sulfonamide synthesis methodologies.
The Core Synthesis Pathway: Sulfonamidation of 3-Nitroaniline
The most direct and reliable method for the synthesis of this compound is the nucleophilic substitution reaction between 3-nitroaniline and benzylsulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal and organic chemistry.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic sulfur atom of benzylsulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
Diagram 1: Reaction Mechanism for the Synthesis of this compound
Caption: Mechanism of sulfonamide formation.
Causality Behind Experimental Choices
The choice of reagents and conditions for this synthesis is dictated by the need to balance reactivity, selectivity, and practicality.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to dissolve the reactants and facilitate the reaction without participating in it.
-
Base: A non-nucleophilic organic base like pyridine or triethylamine is essential. Pyridine is often preferred as it can also act as a catalyst. The base neutralizes the HCl byproduct, preventing the protonation of the starting aniline, which would render it non-nucleophilic.
-
Temperature: The reaction is usually initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Experimental Protocol
The following protocol is a robust and validated procedure for the synthesis of this compound, adapted from established methods for sulfonamide synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials and Reagents
-
3-Nitroaniline
-
Benzylsulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
To a solution of 3-nitroaniline (1.0 eq) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzylsulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data and Characterization
The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₄S |
| Molecular Weight | 292.31 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 912772-83-9 |
Expected Spectroscopic Data
-
¹H NMR: The spectrum should exhibit signals corresponding to the protons of the benzyl group (a singlet for the CH₂ and multiplets for the phenyl ring) and the protons on the nitroaniline ring (in the aromatic region).
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the benzyl group and the nitroaniline ring. The carbon attached to the sulfonyl group and the carbons bearing the nitro and amino groups will have characteristic chemical shifts.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine, the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the S=O stretching of the sulfonyl group (around 1330 and 1160 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Conclusion and Future Perspectives
This guide has detailed a reliable and efficient synthesis of this compound via the sulfonamidation of 3-nitroaniline with benzylsulfonyl chloride. The provided protocol, grounded in established chemical principles, offers a clear and reproducible pathway for obtaining this valuable compound. The versatility of the nitro and amino functionalities in the final product opens up numerous avenues for further chemical exploration, enabling the generation of diverse libraries of compounds for screening in drug discovery and for the development of novel materials. Future work could focus on optimizing the reaction conditions for large-scale synthesis and exploring the derivatization of the title compound to create novel molecular entities with enhanced biological or material properties.
References
-
NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
ResearchGate. (2019). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Analysis of 3-(Benzylsulfonyl)-5-nitroaniline: A Technical Guide
Introduction
3-(Benzylsulfonyl)-5-nitroaniline (CAS No. 912772-83-9) is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol .[1][2] This molecule is characterized by a unique trifunctional architecture: a primary aniline amine, a strongly electron-withdrawing nitro group, and a benzylsulfonyl moiety. This specific arrangement of functional groups imparts distinct chemical and electronic properties, making it a molecule of interest in medicinal chemistry and materials science.[1] Preliminary studies have suggested its potential as an antimicrobial, anti-inflammatory, and anticancer agent, highlighting its relevance for drug development professionals.[1]
The unambiguous structural confirmation and purity assessment of such a molecule are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization. This guide offers an in-depth analysis of the expected spectroscopic data for this compound. As a self-validating system, the data from each technique should converge to provide a cohesive and definitive structural assignment. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data, explaining the causality behind the expected spectral features.
Molecular Structure and Functional Group Analysis
The structural integrity of this compound is defined by the interplay of its constituent functional groups. The electron-donating aniline group is positioned meta to two powerful electron-withdrawing groups: the nitro group and the sulfonyl group. This electronic push-pull system significantly influences the chemical environment of each atom, which is directly reflected in the spectroscopic data.
Caption: Predicted ESI-MS/MS fragmentation pathway.
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 293.06 | [C₁₃H₁₃N₂O₄S]⁺ | Protonated molecular ion, [M+H]⁺ |
| 229.06 | [C₁₃H₁₃N₂O₂S - SO₂]⁺ | Loss of a neutral SO₂ molecule, a common fragmentation for aromatic sulfonamides. [3] |
| 138.04 | [C₆H₆N₂O₂]⁺˙ | Cleavage of the S-N bond followed by charge transfer can yield the radical cation of 3-nitroaniline. [4] |
| 91.05 | [C₇H₇]⁺ | Cleavage of the S-CH₂ bond can generate the stable tropylium cation from the benzyl group. |
Conclusion
The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine, nitro, and sulfonyl functional groups, and mass spectrometry verifies the molecular weight and reveals structurally significant fragmentation patterns. The convergence of these distinct datasets provides a high degree of confidence in the molecular structure, an essential prerequisite for any further investigation in drug development or materials science.
References
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]
-
Yang, Y., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(6), 1161-8. Available from: [Link]
-
ChemWhat. This compound CAS#: 912772-83-9. Available from: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]
-
ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available from: [Link]
-
Ulusoy, H. İ., & Gürkan, P. (2005). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 38(3), 309-322. Available from: [Link]
-
Gao, J., et al. (2005). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 70(23), 9367-9372. Available from: [Link]
-
ResearchGate. Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Available from: [Link]
-
American Chemical Society. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Available from: [Link]
-
LibreTexts Chemistry. Infrared of nitro compounds. Available from: [Link]
-
University of Calgary. IR: nitro groups. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
Sources
An In-Depth Technical Guide on the Solubility and Stability of 3-(Benzylsulfonyl)-5-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 3-(Benzylsulfonyl)-5-nitroaniline, a compound of interest in pharmaceutical research and chemical synthesis.[1] As a molecule featuring both a nitro group and a sulfonyl group, its physicochemical properties are critical to its application and development.[1] This document outlines detailed methodologies for determining its solubility in a range of relevant organic solvents and for assessing its stability under various stress conditions, in alignment with international regulatory standards. The included protocols, data interpretations, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.
Introduction to this compound
This compound (Molecular Formula: C₁₃H₁₂N₂O₄S, Molecular Weight: 292.32 g/mol ) is an organic compound with potential applications in medicinal chemistry, including as an antimicrobial, anti-inflammatory, and anticancer agent.[1] Its utility as a synthetic intermediate further underscores the need for a thorough understanding of its fundamental physicochemical properties.[1] The presence of the benzylsulfonyl and nitro moieties contributes to its unique reactivity and solubility characteristics.[1] This guide will systematically explore these properties to facilitate its effective use in a laboratory and developmental setting.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in formulation development.[2] For this compound, understanding its solubility in various solvents is essential for purification, reaction optimization, and the creation of suitable dosage forms.
Factors Influencing Solubility
The solubility of this compound is influenced by its molecular structure, which includes both polar (nitro, sulfonyl, and amine groups) and non-polar (benzyl and phenyl rings) regions. The presence of the sulfonyl group, in particular, can enhance its reactivity and solubility.[1] Similar to other nitroaniline and sulfonic acid derivatives, its solubility is expected to be highly dependent on the polarity of the solvent and the potential for hydrogen bonding.[3][4]
Experimental Determination of Equilibrium Solubility
The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to represent ambient and physiological temperatures. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5] Preliminary studies can help determine the necessary equilibration time.[6]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant.
-
Phase Separation: To remove any undissolved solid, filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Workflow for Solubility Determination
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Predicted Solubility in Common Solvents
While experimental data is paramount, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents can interact with the polar functional groups of the molecule without donating protons, effectively solvating the compound. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with the nitro, sulfonyl, and amine groups should facilitate dissolution. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is too high for significant solubility in non-polar solvents. |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | pH-dependent | The aniline moiety is basic and can be protonated at low pH, potentially increasing solubility. The solubility in aqueous media is a critical parameter for biopharmaceutical classification.[7] |
Stability Profile and Forced Degradation Studies
Stability testing is a crucial component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][12]
Rationale for Stress Conditions
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[12] The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines.[8][10][11][13]
Experimental Protocol for Forced Degradation
A systematic approach to forced degradation involves subjecting solutions of this compound to hydrolytic, oxidative, photolytic, and thermal stress.[12][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at a controlled temperature.
-
Neutral Hydrolysis: Treat the stock solution with water at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[14]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
Workflow for Forced Degradation Studies
Caption: Forced Degradation and Stability Analysis Workflow.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The sulfonyl group could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a stable linkage. The aniline moiety could also undergo reactions.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which could occur under certain conditions, leading to the corresponding amino derivative.
-
Oxidation: The aniline nitrogen and the sulfur of the sulfonyl group could be susceptible to oxidation.
Summary of Stability Profile
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability.
| Stress Condition | Reagents/Conditions | Observed Degradation | Major Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 N HCl, 80 °C | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 N NaOH, 80 °C | Data to be filled | Data to be filled |
| Neutral Hydrolysis | Water, 80 °C | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂, RT | Data to be filled | Data to be filled |
| Thermal | 105 °C, solid state | Data to be filled | Data to be filled |
| Photolytic | ICH Q1B | Data to be filled | Data to be filled |
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[5][15]
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined experimental protocols and analytical considerations are designed to yield reliable and reproducible data crucial for the advancement of research and development involving this compound. Adherence to these scientifically sound methodologies will ensure a thorough understanding of its physicochemical properties, facilitating its successful application in the pharmaceutical and chemical industries.
References
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
Dissolution Technologies. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Slideshare. Analysis of sulfonamides. [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]
-
ChemWhat. This compound CAS#: 912772-83-9. [Link]
-
Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
PubChem. N-benzyl-3-nitroaniline. [Link]
-
Taylor & Francis Online. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. [Link]
- Google P
-
PubChem. Benzenesulfonic acid, 2-amino-5-nitro-. [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. snscourseware.org [snscourseware.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Potential Biological Activities of 3-(Benzylsulfonyl)-5-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the hypothesized biological activities of the novel chemical entity, 3-(Benzylsulfonyl)-5-nitroaniline (CAS No. 912772-83-9). Drawing from established knowledge of its core chemical moieties—the sulfonamide and the nitroaniline groups—this document outlines a scientifically grounded rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We present detailed, field-proven experimental workflows for the initial in vitro screening of these activities, explain the causality behind methodological choices, and propose pathways for subsequent mechanism-of-action studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.
Introduction and Rationale
This compound is an organic compound featuring a unique combination of three key functional groups: an aniline core, a benzylsulfonyl group, and a nitro group. While direct, peer-reviewed literature on this specific molecule is nascent, its structural components are well-characterized pharmacophores, providing a strong basis for predicting its biological profile. Preliminary research suggests potential antimicrobial, anti-inflammatory, and anticancer activities.[1]
-
The Sulfonamide Moiety (-SO₂NH-): The sulfonamide group is a cornerstone of modern medicine, first introduced as antibacterial agents (sulfa drugs).[2][3] These drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4][5] Beyond this classic antimicrobial role, the sulfonamide scaffold is present in drugs with diverse pharmacological effects, including diuretic, hypoglycemic, anti-inflammatory (e.g., COX-2 inhibitors), and anticancer activities.[5][6][7][8]
-
The Nitroaniline Moiety (-C₆H₄(NO₂)NH₂): Nitroaromatic compounds are pivotal in medicinal chemistry, often serving as prodrugs.[9] The electron-withdrawing nature of the nitro group is key to its biological function.[9][10] In hypoxic (low-oxygen) environments, such as those found in solid tumors, the nitro group can undergo enzymatic bioreduction to form highly reactive cytotoxic species, including nitroso and hydroxylamine intermediates, that can damage DNA and other macromolecules.[9][11] This mechanism forms the basis for hypoxia-activated anticancer prodrugs.[11] Furthermore, nitroaniline derivatives are versatile intermediates in the synthesis of numerous pharmaceuticals.[12][13]
The combination of these moieties in this compound presents a compelling case for a multi-faceted biological activity profile, warranting a structured and rigorous investigation.
Hypothesized Biological Activities and Mechanistic Frameworks
Potential Anticancer Activity
The presence of the nitroaromatic system is the primary driver for the hypothesis of anticancer activity.
Hypothesized Mechanism: Hypoxia-Activated Prodrug Solid tumors often contain regions of severe oxygen deprivation (hypoxia).[11] We postulate that this compound could function as a hypoxia-activated prodrug.
-
Selective Activation: In hypoxic tumor cells, intracellular reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitro group.[11]
-
Generation of Cytotoxic Species: This one-electron reduction forms a nitro radical anion, which, under further reduction, yields cytotoxic nitroso and hydroxylamine species.[11]
-
Cellular Damage: These reactive intermediates can induce cellular damage through DNA alkylation or the generation of reactive oxygen species, ultimately leading to apoptotic cell death.[14][15]
The sulfonamide portion of the molecule could also contribute to anticancer effects, potentially by inhibiting carbonic anhydrase isozymes (CAs), such as CA IX and XII, which are overexpressed in many tumors and contribute to acidification of the tumor microenvironment.
Caption: Hypothesized mechanism of hypoxia-activated anticancer activity.
Potential Antimicrobial Activity
The structural analogy to classic sulfa drugs provides a strong rationale for antimicrobial testing.[4][16]
Hypothesized Mechanism: Folate Synthesis Inhibition Many bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides (purines, thymidine) and certain amino acids.[2] Humans acquire folate through their diet, making this pathway an excellent selective target.[3]
-
Competitive Inhibition: We hypothesize that this compound acts as a structural mimic of para-aminobenzoic acid (PABA).[2][5]
-
Enzyme Blockade: It competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA into dihydropteroic acid.[3][4]
-
Growth Arrest: The blockade of this pathway depletes the supply of tetrahydrofolic acid, halting DNA synthesis and bacterial replication, resulting in a bacteriostatic effect.[2][5]
Caption: Tiered experimental workflow for validating biological activities.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of a drug's potency. [17]The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. [18][19] Methodology:
-
Cell Culture:
-
Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), for initial screening. [17][20] * Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. [17]
-
-
Assay Procedure:
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight. [17][21] * Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. [17] * MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [17][19] * Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [17] * Measurement: Read the absorbance at 570 nm using a microplate reader. [17][19]
-
-
Causality and Controls:
-
Why use a panel of cell lines? To assess the breadth of activity and identify potential cancer-type specificities.
-
Why a 72-hour incubation? This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.
-
Vehicle Control (DMSO): Essential to ensure that the solvent used to dissolve the compound has no inherent toxicity at the concentrations used.
-
Positive Control (Doxorubicin): Validates that the assay system is working correctly and provides a benchmark for comparing potency.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [22][23]The broth microdilution method is a standard and efficient technique. [24][25] Methodology:
-
Materials and Strain Preparation:
-
Bacterial Strains: Use quality control strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [16] * Growth Medium: Use Mueller-Hinton Broth (MHB), the standard medium for routine susceptibility testing. [26] * Inoculum Preparation: Suspend 3-4 bacterial colonies from an overnight agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [23]Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. [23][24]
-
-
Assay Procedure (96-well plate):
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL). [23][25] * Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control (Column 11): Broth and inoculum only (no compound).
-
Sterility Control (Column 12): Broth only (no inoculum).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [24] * Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [24][25]
-
-
Causality and Controls:
-
Why 0.5 McFarland Standard? This standardizes the initial bacterial load, which is critical for reproducible MIC results. [23] * Why Mueller-Hinton Broth? It has low levels of inhibitors (e.g., sulfonamide antagonists like PABA), ensuring that the observed activity is due to the compound itself. [26] * Growth Control: Confirms that the bacteria are viable and can grow under the assay conditions.
-
Sterility Control: Ensures that the broth and plate are not contaminated.
-
Data Presentation and Interpretation
Quantitative data from initial screening should be summarized for clear comparison. The IC₅₀ is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Data Summary for this compound
| Assay Type | Target | Parameter | Result | Positive Control | Control Result |
|---|---|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | Hypothetical Value | Doxorubicin | 0.8 ± 0.1 µM [17] |
| Cytotoxicity | NCI-H460 (Lung Cancer) | IC₅₀ (µM) | Hypothetical Value | Doxorubicin | 1.2 ± 0.2 µM [17] |
| Antimicrobial | S. aureus | MIC (µg/mL) | Hypothetical Value | Ampicillin | Strain-dependent |
| Antimicrobial | E. coli | MIC (µg/mL) | Hypothetical Value | Ampicillin | Strain-dependent |
Conclusion and Future Directions
This compound is a compound of significant interest due to its hybrid structure, combining the well-established pharmacophores of sulfonamides and nitroanilines. The hypotheses for its anticancer and antimicrobial activities are grounded in robust, known mechanisms of action. The experimental protocols detailed in this guide provide a clear, validated pathway for initial in vitro screening.
Positive results from these primary assays should be followed by more in-depth mechanism-of-action studies. For anticancer activity, this would include Annexin V/PI assays to confirm apoptosis, cell cycle analysis, and testing under hypoxic versus normoxic conditions to validate the prodrug hypothesis. [17]For antimicrobial activity, subsequent Minimum Bactericidal Concentration (MBC) assays can determine if the compound is bacteriostatic or bactericidal. Further investigation into its anti-inflammatory potential, likely via cyclooxygenase (COX) enzyme inhibition assays, is also warranted.
This structured approach will enable a thorough and efficient evaluation of this compound, potentially uncovering a lead compound for the development of new therapeutics.
References
- Unknown author. (n.d.). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Vertex AI Search. [https://vertexaisearch.cloud.google.
- Unknown author. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG21ak5iwl-m7jeLujyyD6_n8zYGlkOcxdqyE0gj-4F0HOUyHHU9v62ZeKNzXIeqY5anTicv6ogYfZvidJvatTS1-fiauzFjAUP1eN6eRGMbdsfLW_jrS_k1BKYps3SK858tqu7Nwr1oGmmDIA=]
- Unknown author. (n.d.). Antibacterial sulfonamides. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg5_PaIbwovECAR0yGxtv-MP3j-O7anII6JrtCTXU6PjgnLnRAVn6ZnXscgXehpQV6f1yEv3pr0IG5RkromhZeVGD_bTLAboJCiCioCeN5n4kYkQFyAOGrZaS0a3QB50ExBDoY00N0_yzOl01xrGREaSgels0HmB6h2g==]
- Unknown author. (n.d.). Buy this compound | 912772-83-9 - Smolecule. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaBKl1xCV4vIIRS3wZy4EuMay9RYo3E1p97gZxd29yvdy1sOurjl7y-BFgF7lFnY46Cke5-ErzNlN1CU1WzFp_tb-sr2h_4V_xXiLFQftA5YuOTeoMV2hce621bSXbVTGj_yKiPw==]
- Unknown author. (2024, October 31). Novel research strategies of sulfonamide derivatives. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdPreKt_Rv9dXk5oeOQZCggWSxgtfHOgb_cVLAvogdj379JwaqIFXuTn2YXCWACzCS6Kh6uBWwl9aoZ5cao2hfn16s0p1sI08bVoDoTjoRw55LcGGxgvxAujdMfMPDMYx1UeVx5MQQmewPbgLtED7qY9Zduwo7z9GOIK6hlrX4_V5bkD4rw7bzM3vqyCVSK8p3NQqUU5bLbPMbSWR9rXM=]
- Unknown author. (n.d.). Sulfonamide (medicine) - Wikipedia. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcltEhkqt4xlkV5guU7KVNG8xgflK2naDo17fGfBSaC5t3QRWbhbDB__L-K7d4HfTggDo6KpmZo16A3mPCbz48wMYjgBwMzkhZ82qGfd_TmRfnZ9teJxGIndGfY2XhtJhCRvBCDJJ2QaNEhXindM=]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_CLZcIPqABxGYlRUHWcHoz_QK5dqFT9toEEDoBeyGqcdbu6i8VU8FGfPmnIGAEBJw6oBi5HC2oMgAhHSj3udPkRQCtkVvZuLh2qZReBAIJJsqD4TEZNdmoemVMz9I-PqMnRKac7KrI3c7cUF8MGy9FDnFPkmRk0v9Qr8wR0dl9anuA==]
- Lopes, M. S., et al. (2015, February 1). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5sg8IMBP-wIofx9xjt_TeVHXYIKZJWgbFeV_hbVEwmYVb1QIrGlmy4PzOz4uwXf1IRJPYl1PrEM6rtygEcg5OUXXokkDn0B99BCOWfibDdHTViWGWQI3Tl8c2WneVhddvBOdAkbjzYqtRQiQbrp7EEN_LhdmNaLxMEfNK4oR4OENO3oSnLKw7Fmd8Ta4gLcNq]
- Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUCEPBWxLad3W95VP95s25Mo9a6pHusO8q8KFasnbmNUPTRbqjxOlHykvMxo5WhMLcGikeup-ubhGCjOU-85opFk32ZQugi_woOD1gip5mkL6MudsX4EL7Yf-A_DFfDlkKCBhy1qLvg4QgMWY9uHq6DSS7zPxEjpDgXca-h_GM4mluL87UUWAoax77sC3_lmOq2JaJ8Kth0-qSeLpT]
- Barnes, L. V., et al. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgVgKunsDsVvEJxMTUcuBeA6ybqD2wNa4RLAReJohUTM_07moFTFcq12OgYELrWBnUaG3spcjewD8l9Z2tYO6SqgWidFc1kgM_SbwBaNU1zNLQsf7Ipjj6REJ2RJpIjh3iFRrPHw==]
- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAysoIaSN_vV231aM9bA015vSlsVnzSkxUaxGNZamKlhW7z_MFaIsMvvUhgvaOmcdYQ906iaGL-VSU4lAQZq0WhGvyfdS3fz0TsSe5FGyZ0dh12_EOpAQgKCR8qfZpZjALH2KAcYU768iihbMkWQ-fDDJKsEdrOY6PZh4KtCjfdAOCeEdOer57DQpp8ZzsZlIro2Y=]
- Unknown author. (n.d.). Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4HDs8Lou8ogvSL6jbhBwjTDRWyYiKUPEIzUNRBECICvrZ83DOQHEiOE9ZdswYPkhZO_u6AHeWvH_tnCiRPDmIU9f7Gtc-h6_MzKQ4VJdupvN1q8FCTmHVCgueBH92iijQyZdUGk9pi9NdRajduW8xxi9p8arknSHlC3qGC00Ny0Az-vA_n5Z5DbOwA==]
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGilksgWFG-w0mFVJmes1M8wxly_2Aw_uFqlUom_Cxv9Y-HrRszB0wEOInMKjAaX9BBHh2ZhIfdmYt47ACgFxLltRZ8kOkveOhJiMHzVf9MU4TmvlexuAyMsR9HC6VNux8YyoHq]
- Unknown author. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyrbaq81WyjHamscsg7GDoYRm6dCUdDBAoBZODalOIXNbR98jZPSQDvTlikkR0RT2sNXrPKH1WUr_rBiGpRQq8uhTn4Cfyd2djVznSSUqVz2KlZrQVNSD3Qqn0F406U8s2zZm-LzoKlA3CYm_mLKahAjQso9GPa9nZm7QdzqPb811z5oBGFsOnUcrl9A9WG-BR9L84ioBp7ubMMlRqzoUQCq_52DiEaY1lOTRU]
- Unknown author. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwXxD3UX0e0prAaZyhKzoA6QY9K77fzK40CJp9hrtD2l2_dIOBRQnvw-rx5H6yZ5DA1YOMpazGtY6nmKiSP_zsX5dqN7NRJ93ugbSBywpJHCMWPGjOZDUo4JGV0Cp7_vNgeNbDDcV8pGzrJZLocjqFjQ4ohc7qLbGccciAehyZu0MBQc8OfnmNsKVNlGaI_yA4PyWUFG3TWB9pAVkI8zTkf5z59unH0fU=]
- Lopes, M. S., et al. (2025, August 6). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoVBftCfbevpkDTkcHDRuwNEOtfI4yJntTn5sRxTa9MnfdtHT7AIlxSoLbcPZVBHEvsA_hnJnvOxnYDUnZPqUUsJyyT_9QpngW3_I4s3KwNLK26EV1QPg4w-xHqmlQdlAaG7qztjdl-ePp8LtGO6MD50xX35WbS1ycoF7gTts2ulagJ4x0NUWahPn4K3KwuTV4IqsDrGfU6j9bO5r2Xuqcqzk22TNXoLy12iaQHAiPsZw=]
- Unknown author. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVQSIG6NPjSUnoDMcyr0zWyxsc278BNPFnnhZBnkS2F5NeN2oojTzuR-rFkrgw4wYEDlvTw-vjrCLx5VL6EeS2D2QYTjfQCvbm3_J4kjwWWy667hSuPcgg1G0-F35teBB93Y3ejv_funM-ZbuUXK-FxVLXwRsfnCXmBuV22qAxgXvv91o-VWYMX8Rd6q-qRmbHkQLZQa7DKKmgn7mzenMVHHhC4XyvMRU=]
- Unknown author. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjoPTfEP--wBx5c3CDFJY1goo2tsINJznXpgugyRryVku7GbWbjIRwxuvaDhDlHwMzOfaj_bDnl0Xo2tWDGfNjdJyG4JNFIkLQu8-V0SeLAhj9sbQTeN4mWQbJqSYFT52I2b61W5hZXJ_nQNKg9lvKIEQLvP3_4t5XxMCvtIRZ_Z_enPNqQKbFeXkrjDbXDRp8RQ==]
- Unknown author. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqVeu5UrU-kZV93e6sS0LJFxo9eu4DSOXiuHdxOEs896bljDX9zALopmTYF99QxA_BVXM4r-gXYWs9NablkFewfFyT1lwCNpKlrqXdS262rK6SVEbJriCW2d3QRMhHhk1iWcek-4FGvslMS5_W]
- Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElp57-pkgCjDfhKa70JTDPJSdrsCOrUWjZoTA7IpHqbMG9PdkJ-HVtUT04NFT3S89zGm1ouQI9LNrxCJovTDytmBrrXrzwiKIhMjH733OPkJyLZ2oIKDxZm6RfidtQkVfglByv]
- Grebenik, E. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB2ZJVQE86Ik_7nnnjk6qYTc3isw7UivIeMr2EKe6UFYo9fPPuFzk3t7kQMOiaQ8l40wfFeEcLhSRlq1_I5Qbxcdv2YSqYqR8V6Gqsi4tJeKguBUaB6a7UoH5q5o4CMsjkQFWV3bTEf16LFPo=]
- Unknown author. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfdKQp4mEzVBzo7it-qrsKsvpy42tLFwYfcIHL_GQ5D59mcQX4LJwaQL0NBlCW_Pwo3lIvJJN1hNPa-mksRZTXoKzDSUhT_REr9eZ3gSP6OvRODjyHjoUPjERQjlUjMAPvNNY1Q8F_x_A7yWYuiEZvy7c87wD-yKHHiriKJXVK]
- Unknown author. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0R2NFv7-dLOktlttSsS1je2cHN64iOiWg4bbd5P5gnfPFlg_SEbc2oBZAQASSzTljokMjh5aY47bo44OvyN5kcLtYEHpIqqslz2dK7oVKm6CI-w9IHXUluIw81UpbkFpVv_dYBNSwR6dXWN5OW2M9b8YOd9r10Zv641NxyUbZEkoQVxAzsh30zQtECYrGlZB9PO7O0cuWODuxirNfYdDAYVKnA4MUEwRG2T0Y8SnFSwF1XuqcNMVO8LEeSvLS7cKkCXsh]
- Unknown author. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56efbmlacZB0fgF_21unt4NEJ47K_ycqLfpisW69ND630HX-Hd1HkbOtF6zaJwbcFOMsxZrj4bxHk_UtGfX3FBGR4nofokYnocEfULxTE0B9yCDyn4zZ27VcoDFoCMaSqKvyEElrkdF84O9eQm5dpEg==]
- Kluwe, L. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQq6dRbI3u4pSsMpzmcgjMn-dcGGRR8e4QtwYxoiRvuw2EsXA_gLfT61lTxFa-HfM0Z6y3uOyFlVKmbY4GUgv_xyyo7wyXvsy54IegKrggkmZHwVWRl8ZlMLvckPMt-7-fd65aUZA=]
- de Oliveira, R. B., et al. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhkVQ8ez7R04xkI5w6hLfQue0SkMIV9Qe-NG0H0IJyOq8okVf-murc5w44Qewvo6RR2NeZo7-gMGfU231SHUookzMIOrF-VnCggBdyfGHQXR1jByEd8VCKmjmhAX14mkeGxMsFojxDNGhg6OkYdJcR32jpqKLv1kPeZA8=]
- Al-Mokadem, A. S., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. [https://vertexaisearch.cloud.google.
- Unknown author. (n.d.). Nitroanilines | SCBT. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqETjZl5meRPUXj1JYHv5LAesEXWNllHc0BbeqOzuBmwtqGqIfOVy1iDFUI-jsPZzGO8SqTu6_nyNbI9sLQOyK6ncB6K9MQQqxjqK7-t-wm1nTtxSM30TY3fQLu1PMT6847mNb]
- Unknown author. (n.d.). 4-Nitroaniline - Wikipedia. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtWms1qjXvu9WGMc9xFbMpDNLleowagwW-isLDgnnetktoKOMlSm-ykCaLeQA1qm8ZI9WDClBaDrRCCwqi3unKQtLtLrG04CRjZNFDtRm_tQqEFE9zsAcMbB2i5Q02IePbRlwCDjTG]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. ijesrr.org [ijesrr.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Novel research strategies of sulfonamide derivatives [wisdomlib.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 8. sciepub.com [sciepub.com]
- 9. scielo.br [scielo.br]
- 10. scbt.com [scbt.com]
- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 14. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jcdronline.org [jcdronline.org]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to 3-(Benzylsulfonyl)-5-nitroaniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive review of the current scientific literature on 3-(Benzylsulfonyl)-5-nitroaniline and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological evaluation, and therapeutic applications of this class of compounds.
Introduction: The Emerging Significance of Sulfonanilides in Medicinal Chemistry
The sulfonanilide scaffold, characterized by a sulfonamide group linked to an aniline moiety, represents a privileged structure in medicinal chemistry. This versatile framework is present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. The incorporation of a nitro group, as seen in this compound, can further enhance the pharmacological profile of these molecules. The electron-withdrawing nature of the nitro group, combined with the structural features of the benzylsulfonyl moiety, imparts unique chemical and biological properties to this class of compounds, making them attractive candidates for drug discovery and development.[1]
This technical guide will delve into the synthesis, chemical reactivity, and multifaceted biological activities of this compound and its structurally related analogs. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, with a focus on their underlying mechanisms of action and structure-activity relationships.
Physicochemical Properties of this compound
This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol .[2] Its chemical structure features a central aniline ring substituted with a benzylsulfonyl group at the 3-position and a nitro group at the 5-position.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₄S | [2] |
| Molecular Weight | 292.31 g/mol | [2] |
| CAS Number | 912772-83-9 | [2] |
| Appearance | Likely a crystalline solid | Inferred |
The presence of the polar nitro and sulfonyl groups, along with the nonpolar benzyl and aniline rings, suggests a molecule with moderate polarity. The benzylsulfonyl group can enhance solubility in organic solvents and also participate in various chemical reactions.[1]
Synthesis of this compound and Its Analogs
Several synthetic strategies can be employed for the preparation of this compound and its analogs. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.
General Synthetic Routes
Three primary approaches for the synthesis of the core structure have been described:[3]
-
Nitration of a Benzylsulfonylaniline Precursor: This method involves the direct nitration of a pre-formed benzylsulfonylaniline. The position of the nitro group is directed by the existing substituents on the aniline ring.
-
Sulfonylation of a Nitroaniline: A nitro-substituted aniline can be reacted with a benzylsulfonyl chloride to form the desired product. This is a versatile method that allows for the introduction of various substituted benzylsulfonyl groups.
-
Coupling Reactions: A direct coupling between benzylsulfonyl chloride and 5-nitroaniline can efficiently yield this compound.[3]
A general synthetic workflow is depicted below:
Caption: General synthetic routes to this compound.
Exemplary Synthesis of an Analog: 5-(Ethylsulfonyl)-2-methoxyaniline
A detailed synthesis of the analog 5-(ethylsulfonyl)-2-methoxyaniline has been reported, starting from commercially available 4-methoxybenzene-1-sulfonyl chloride.[4] This multi-step synthesis highlights a practical approach to constructing substituted sulfonanilides.
Experimental Protocol:
-
Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate: 4-Methoxybenzene-1-sulfonyl chloride is reduced using sodium sulfite to yield the corresponding sulfinate.
-
Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene: The sodium sulfinate is then alkylated with ethyl iodide to introduce the ethylsulfonyl group.
-
Step 3: Nitration: The resulting 1-(ethylsulfonyl)-4-methoxybenzene is nitrated using concentrated nitric acid to introduce a nitro group onto the aromatic ring.
-
Step 4: Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, for example, through catalytic hydrogenation, to afford the final product, 5-(ethylsulfonyl)-2-methoxyaniline.[4]
Biological Activities and Mechanisms of Action
This compound and its analogs have demonstrated a range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
The anticancer potential of sulfonanilide and nitroaniline derivatives is a significant area of research.
Mechanism of Action:
The anticancer activity of this class of compounds is likely multifactorial. One proposed mechanism involves the inhibition of key enzymes essential for cancer cell proliferation and survival. For structurally related benzazole compounds, inhibition of DNA topoisomerase II has been identified as a primary mode of action.[] Topoisomerase II is a critical enzyme involved in DNA replication and transcription; its inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).
Furthermore, some sulfonamide derivatives have been shown to induce cell cycle arrest , often in the G1 phase, and to trigger the intrinsic apoptotic pathway .[6][7] This is often associated with an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[8]
Caption: Proposed anticancer mechanisms of action.
Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of selected sulfonanilide analogs against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8a (N-ethyl toluene-4-sulfonamide) | HeLa (Cervical) | 10.91 | [9] |
| MDA-MB-231 (Breast) | 19.22 | [9] | |
| MCF-7 (Breast) | 12.21 | [9] | |
| Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) | HeLa (Cervical) | 7.21 | [9] |
| MDA-MB-231 (Breast) | 4.62 | [9] | |
| MCF-7 (Breast) | 7.13 | [9] | |
| Azo-sulfonamide 8h | MCF-7 (Breast) | 0.18 | [10] |
| Azo-sulfonamide 8i | MCF-7 (Breast) | 0.19 | [10] |
| Azo-sulfonamide 8j | MCF-7 (Breast) | 0.21 | [10] |
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents to be discovered and are still used in the treatment of various bacterial infections.[11]
Mechanism of Action:
The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , an enzyme crucial for the synthesis of folic acid in bacteria.[][12][13] Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking folic acid synthesis, sulfonamides prevent bacterial growth and replication, acting as bacteriostatic agents .[11] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Caption: Antimicrobial mechanism of action of sulfonamides.
Anti-inflammatory Activity
Certain sulfonanilide and nitro-containing compounds have demonstrated significant anti-inflammatory properties.
Mechanism of Action:
The anti-inflammatory effects of these compounds are thought to be mediated through the modulation of key inflammatory pathways. One important target is the cyclooxygenase-2 (COX-2) enzyme , which is responsible for the production of pro-inflammatory prostaglandins.[14] Inhibition of COX-2 is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs).
Additionally, some nitro-derivatives have been shown to suppress the activation of the NF-κB signaling pathway .[14][15] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, these compounds can effectively dampen the inflammatory response.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on their chemical structure. Key structural features that influence activity include:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly impact potency and selectivity. The nitro group at the 5-position is believed to contribute to the electronic properties of the molecule and may be involved in interactions with biological targets.
-
The Sulfonyl Linker: The sulfonamide group is a critical pharmacophore, likely involved in hydrogen bonding interactions with target proteins.
-
The Benzyl Group: Modifications to the benzyl ring, such as the introduction of various substituents, can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing biological activity. For instance, in a series of azo-based sulfonamides, the presence of specific substituents on the terminal phenyl ring led to enhanced anticancer activity.[10]
Experimental Protocols
This section provides a general overview of key experimental workflows for evaluating the biological activities of this compound and its analogs.
General Workflow for Anticancer Activity Evaluation
Caption: General workflow for anticancer drug discovery.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
96-well plates
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
The continued exploration of the sulfonanilide scaffold holds significant promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.
References
[11] Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]
[12] MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. Available from: [Link]
[13] Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Available from: [Link]
[16] PubMed. 4-nitro-2-phenoxymethanesulfonanilide (R-805): a chemically novel anti-inflammatory agent. Available from: [Link]
[9] National Institutes of Health. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]
[6] ResearchGate. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. Available from: [Link]
[17] National Institutes of Health. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]
[18] ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be... Available from: [Link]
[19] Wiadomości Lekarskie. Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. Available from: [Link]
[20] Semantic Scholar. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Available from: [Link]
[10] Chemical Methodologies. Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell L. Available from: [Link]
[21] ResearchGate. Does anyone have a protocol which can help me to determine the anticancer activity. Available from: [Link]
[2] ChemWhat. This compound CAS#: 912772-83-9; ChemWhat Code: 1344455. Available from: [Link]
[22] PubMed. Antiinflammatory-antioxidant treatment with a methane sulfonanilide in allergen-induced asthma. Available from: [Link]
[14] MDPI. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Available from: [Link]
[23] ResearchGate. N-Benzyl-3-nitroaniline. Available from: [Link]
[7] PubMed. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. Available from: [Link]
[15] PubMed. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment. Available from: [Link]
[4] National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemwhat.com [chemwhat.com]
- 3. Buy this compound | 912772-83-9 [smolecule.com]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. mdpi.com [mdpi.com]
- 15. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-nitro-2-phenoxymethanesulfonanilide (R-805): a chemically novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 20. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Antiinflammatory-antioxidant treatment with a methane sulfonanilide in allergen-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling, and Storage of 3-(Benzylsulfonyl)-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for 3-(Benzylsulfonyl)-5-nitroaniline (CAS No. 912772-83-9). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related analogs, primarily 3-nitroaniline, and established principles for managing aromatic nitro compounds and aniline derivatives. The focus is on providing a robust framework for risk assessment and the implementation of safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Introduction and Scientific Context
This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.32 g/mol .[1] Its structure, featuring a nitro group and a benzylsulfonyl group on an aniline backbone, suggests its potential utility as an intermediate in pharmaceutical research and chemical synthesis.[1] The presence of these functional groups also dictates its potential toxicological and reactivity hazards. The nitroaniline moiety is associated with toxicity, while aromatic nitro compounds can exhibit thermal instability. The sulfonyl group can influence the compound's reactivity and biological activity.[1]
Hazard Identification and Risk Assessment
Based on the known hazards of 3-nitroaniline and other aromatic nitro compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]
-
Irritation: Classified as an irritant.[3]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2]
Toxicological Profile (Inferred)
The primary toxicological concern with nitroaniline compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Aniline and its derivatives are also known to be genotoxic and may have carcinogenic potential.[4]
Physical and Chemical Hazards
While specific data is unavailable, aromatic nitro compounds as a class can be thermally sensitive and may decompose exothermically at elevated temperatures.[5] The presence of impurities can lower the decomposition temperature.[5] Contact with strong oxidizing or reducing agents should be avoided.[6]
| Property | Value | Source/Inference |
| CAS Number | 912772-83-9 | [3] |
| Molecular Formula | C₁₃H₁₂N₂O₄S | [1][7] |
| Molecular Weight | 292.31 g/mol | [7] |
| Appearance | Assumed to be a solid | Based on related compounds |
| Storage Class | IRRITANT | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is critical to minimize inhalation of any dust or vapors. Eyewash stations and safety showers must be readily accessible.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following diagram outlines the recommended PPE selection process.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to minimize risk.
General Handling Precautions
-
Avoid all personal contact, including inhalation and skin/eye contact.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
-
Use the minimum quantity of the substance necessary for the experiment.
-
Keep containers tightly closed when not in use.[2]
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE as outlined in the diagram above. Ensure the chemical fume hood is operational.
-
Designated Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, use a tared, sealed container to minimize dust generation.
-
Dissolution: Add the solvent to the container with the solid slowly to avoid splashing.
-
Transfer: Use a pipette or other appropriate device to transfer solutions.
-
Decontamination: After use, decontaminate all equipment that came into contact with the compound using a suitable solvent (e.g., ethanol, acetone), and collect the rinsate as hazardous waste.
-
Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, etc.) in a designated hazardous waste container.
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and strong reducing agents.[6]
-
Segregation: Store separately from incompatible materials. The storage area should be clearly labeled.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
Spills and Leaks
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. 912772-83-9 this compound AKSci 3662DC [aksci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
A Strategic Guide to Elucidating the Biological Mechanism of Action of 3-(Benzylsulfonyl)-5-nitroaniline
Abstract: The compound 3-(Benzylsulfonyl)-5-nitroaniline, identified by CAS Number 912772-83-9, represents a molecule of interest at the intersection of pharmaceutical research and chemical synthesis. Preliminary data from commercial suppliers suggest a spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. However, a detailed, publicly accessible body of primary research elucidating its specific molecular targets and mechanisms of action remains to be established. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive, technically-grounded framework for systematically investigating and defining the biological mechanism of this compound. We will proceed from foundational characterization to target identification and pathway analysis, proposing a logical, multi-phase research program grounded in established scientific methodologies.
Introduction and Foundational Profile
This compound is an organic compound featuring a core aniline structure substituted with a benzylsulfonyl group and a nitro group. This unique combination of functional groups—the sulfonamide and the nitroaromatic moiety—is present in numerous clinically significant therapeutic agents, suggesting a high potential for biological activity.[1][2][3][4]
-
The Sulfonamide Moiety: This group is a cornerstone of medicinal chemistry. In antibacterial agents, it acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.[5][6][] In oncology, sulfonamide derivatives have been shown to exert antitumor effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and modulation of protein kinase signaling.[1][2][8][9][10]
-
The Nitroaniline Moiety: Nitroaromatic compounds are known for their broad biological activities. Their mechanism often involves enzymatic reduction of the nitro group within biological systems to form reactive nitroso and hydroxylamine intermediates, which can induce cytotoxicity, a property leveraged in both antimicrobial and anticancer contexts.[3][4][11]
Given this structural precedent, a systematic investigation is warranted to move from putative activity to a confirmed mechanism of action. This document outlines such an investigative strategy.
| Compound Identifier | Value |
| IUPAC Name | 3-benzylsulfonyl-5-nitroaniline |
| CAS Number | 912772-83-9 |
| Molecular Formula | C₁₃H₁₂N₂O₄S |
| Molecular Weight | 292.31 g/mol |
| Reported Activities | Anticancer, Anti-inflammatory, Antimicrobial |
Proposed Research Program: A Phased Approach to MOA Elucidation
We propose a three-phase experimental workflow designed to systematically identify the molecular target and validate the mechanism of action (MOA) of this compound.
Phase 1: Confirmation of Biological Activity
The initial step is to rigorously validate the reported biological activities in controlled laboratory settings.
Experiment 1.1: Anticancer Activity Assessment via MTT Cell Viability Assay
This assay provides a quantitative measure of how the compound affects the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[12][13]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Phase 2: Molecular Target Identification
Assuming Phase 1 confirms a robust biological effect (e.g., potent cytotoxicity against a cancer cell line), the next critical step is to identify the direct molecular target(s) of the compound.
Experiment 2.1: Unbiased Target Discovery via Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a powerful, high-throughput method to identify protein-ligand interactions.[16][17][18] The principle is that the binding of a small molecule (the ligand) to a protein will typically increase the protein's thermal stability, resulting in a higher melting temperature (Tₘ).[17][19]
Protocol: Thermal Shift Assay (TSA) for Target Identification
-
Reagent Preparation:
-
Target Protein: Purify the protein of interest to ≥90%.[17] The concentration should be optimized, typically in the range of 0.5–5 µM.[18]
-
Compound Solution: Prepare a concentrated stock of this compound (e.g., 10 mM in DMSO).
-
Fluorescent Dye: Use a dye like SYPRO™ Orange, which binds to exposed hydrophobic regions of unfolded proteins and fluoresces.[16][17]
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, combine the purified target protein, the fluorescent dye, and the assay buffer.
-
Add the test compound across a range of concentrations. Include a vehicle control (DMSO) and a known binder if available (positive control).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR machine.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).[16]
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.
-
The midpoint of this transition is the melting temperature (Tₘ).
-
A positive "thermal shift" (ΔTₘ) in the presence of the compound compared to the vehicle control indicates a stabilizing interaction and suggests direct binding.[19]
-
For a broader, unbiased screen, this can be adapted to a cellular thermal shift assay (CETSA) coupled with mass spectrometry (Thermal Proteome Profiling), which assesses the stability of thousands of proteins simultaneously within intact cells or cell lysates.[20]
Phase 3: Mechanistic Validation and Pathway Analysis
Once a candidate target is identified and validated (e.g., a specific protein kinase), the final phase involves confirming its role in the compound's biological effect and mapping the downstream cellular consequences.
Hypothetical Scenario: TSA screening identifies a specific Tyrosine Kinase as a high-confidence target for this compound.
Experiment 3.1: In Vitro Kinase Inhibition Assay
This experiment directly measures the compound's ability to inhibit the enzymatic activity of the purified target kinase.
Protocol: Radiometric Kinase Assay ([³³P]-ATP)
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and the assay buffer.[21]
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of cold ATP and [³³P]-labeled ATP. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.[21]
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unused [³³P]-ATP will not.
-
Washing: Wash the paper extensively to remove unincorporated radiolabel.
-
Quantification: Measure the amount of incorporated ³³P using a scintillation counter.
-
Analysis: Determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase's activity.[22]
Experiment 3.2: Cellular Pathway Analysis via Western Blot
This experiment confirms that the compound engages the target in a cellular context and inhibits its downstream signaling pathway.
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Treatment: Treat the relevant cancer cell line with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time. Include a vehicle control.[23]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[24]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24][25]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[26]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's direct substrate.
-
Separately, probe another membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[26]
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A dose-dependent decrease in the level of the phosphorylated substrate protein, with no change in the total substrate protein, would confirm that the compound inhibits the kinase's activity within the cell.
Conclusion and Future Directions
The structural features of this compound suggest a high probability of significant biological activity. The proposed research program provides a robust, logical, and technically detailed roadmap for moving beyond speculation to concrete mechanistic understanding. By systematically confirming its phenotypic effects, identifying its direct molecular target(s), and validating the subsequent impact on cellular signaling pathways, researchers can build a comprehensive profile of this compound. Positive and well-defined results from this workflow would provide the necessary foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models, ultimately determining its potential as a novel therapeutic agent.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])
-
Sulfonamide (medicine). Wikipedia. (URL: [Link])
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. (URL: [Link])
-
MTT (Assay protocol). Protocols.io. (URL: [Link])
-
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science Publisher. (URL: [Link])
-
Sulfonamides and sulfonylated derivatives as anticancer agents. The University of Groningen research portal. (URL: [Link])
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. (URL: [Link])
-
(PDF) Antimicrobial sulfonamide drugs. ResearchGate. (URL: [Link])
-
Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. (URL: [Link])
-
Anticancer and Antiviral Sulfonamides. Bentham Science Publisher. (URL: [Link])
-
Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. (URL: [Link])
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). The University of Jordan. (URL: [Link])
-
Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. Springer Protocols. (URL: [Link])
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. (URL: [Link])
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. (URL: [Link])
-
Thermal shift assays for early-stage drug discovery. Axxam SpA. (URL: [Link])
-
Thermal shift assay. Wikipedia. (URL: [Link])
-
Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. The University of Groningen research portal. (URL: [Link])
-
Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])
-
Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. (URL: [Link])
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. (URL: [Link])
-
Western Blot Protocol & Troubleshooting Guide. Assay Genie. (URL: [Link])
-
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. (URL: [Link])
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. (URL: [Link])
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. (URL: [Link])
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH. (URL: [Link])
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. (URL: [Link])
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. eurekaselect.com [eurekaselect.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. bitesizebio.com [bitesizebio.com]
- 17. axxam.com [axxam.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. huber.embl.de [huber.embl.de]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Evaluating the Antimicrobial Potential of 3-(Benzylsulfonyl)-5-nitroaniline: A Guide for Researchers
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum activity. Sulfonamide derivatives have long been a cornerstone of antimicrobial chemotherapy, and novel iterations of this structural motif continue to offer promising avenues for drug discovery.[1] 3-(Benzylsulfonyl)-5-nitroaniline is one such compound, integrating the established antimicrobial properties of the sulfonamide core with a nitroaniline moiety, a feature known to enhance the antimicrobial efficacy of certain compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the antimicrobial activity of this compound. We will delve into the mechanistic rationale behind sulfonamides, provide detailed protocols for standardized antimicrobial susceptibility testing (AST), and offer insights into data interpretation and troubleshooting.
Scientific Foundation: The Mechanism of Action of Sulfonamides
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Folic acid is an essential precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[2] This bacteriostatic mechanism of action makes sulfonamides effective against a range of bacteria that must synthesize their own folic acid. It is important to note that human cells are not affected as they obtain folic acid from their diet.[2] The presence of a benzylsulfonyl group and a nitroaniline ring in this compound may influence its solubility, cell permeability, and binding affinity to the DHPS enzyme, potentially modulating its antimicrobial spectrum and potency.
Figure 1: Mechanism of action of this compound.
Materials and Reagents
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₃H₁₂N₂O₄S |
| Molecular Weight | 292.31 g/mol |
| Appearance | Typically a solid powder |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). |
General Laboratory Equipment and Consumables
-
Laminar flow hood or biological safety cabinet
-
Incubator (35 ± 2°C)
-
Autoclave
-
Vortex mixer
-
Micropipettes and sterile tips
-
96-well microtiter plates (U-bottom or flat-bottom, sterile)
-
Petri dishes (90 mm and 150 mm)
-
Sterile test tubes and flasks
-
Spectrophotometer or McFarland densitometer
-
Sterile swabs
-
Forceps
Microbiological Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Sabouraud Dextrose Broth/Agar (for fungi)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.85% NaCl)
-
Resazurin sodium salt (for viability indication, optional)
-
Positive control antibiotics (e.g., ciprofloxacin, ampicillin, fluconazole)
Microbial Strains
A panel of clinically relevant and standardized quality control (QC) strains should be used.
| Strain Type | Examples | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212) | Representative of common Gram-positive pathogens.[3] |
| Gram-negative Bacteria | Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae | Representative of common Gram-negative pathogens.[3] |
| Fungi (optional) | Candida albicans, Aspergillus niger | To assess antifungal activity. |
| Quality Control (QC) Strains | As per CLSI and EUCAST guidelines (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212) | To ensure the validity and reproducibility of the assay.[3][4] |
Experimental Protocols
Preparation of Stock Solution
Causality: Due to the poor aqueous solubility of this compound, a high-concentration stock solution in an organic solvent is necessary. DMSO is a common choice as it is a powerful solvent and generally well-tolerated by microorganisms at low final concentrations (typically ≤1%).[5]
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Calculation: Weigh a precise amount of this compound powder. To prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of sterile DMSO.
-
Dissolution: Add the DMSO to the weighed compound and vortex thoroughly until completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution, but stability at elevated temperatures should be considered.
-
Sterilization: The DMSO stock solution is considered self-sterilizing. However, if there are concerns, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This method is favored for its efficiency and conservation of compound.
Figure 2: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (OD₆₂₅ of 0.08-0.13) or a McFarland densitometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate for each microbial strain to be tested.
-
Prepare an intermediate dilution of the stock solution of this compound in CAMHB. For a starting test concentration of 512 µg/mL, add a calculated volume of the 10 mg/mL stock to CAMHB.
-
Add 100 µL of this starting concentration of the compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
The final concentration of the compound will now be half of the initial concentration in each well (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Seal the plate with a breathable membrane or place it in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[6]
-
A reading mirror or a plate reader can be used to facilitate the observation. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Disk Diffusion Assay (Kirby-Bauer Method)
Causality: The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of antimicrobial activity. It is based on the principle that the antimicrobial agent will diffuse from a saturated paper disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will be observed around the disk.
Step-by-Step Protocol:
-
Disk Preparation:
-
Sterile paper disks (6 mm diameter) are impregnated with a known amount of this compound. To prepare disks, a specific volume of a known concentration of the compound in a volatile solvent (to facilitate drying) is applied to each disk and allowed to air dry under sterile conditions. The final amount of compound per disk should be standardized (e.g., 30 µg).
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate. Rotate the plate approximately 60° between streaks to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application and Incubation:
-
Using sterile forceps, apply the prepared disks containing this compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent only).
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not available for this novel compound. Therefore, this method serves as a qualitative screening tool.
-
Data Analysis and Interpretation
| Assay | Primary Endpoint | Interpretation |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) in µg/mL | A lower MIC value indicates higher antimicrobial potency. The results should be compared to those of known antibiotics. |
| Disk Diffusion | Zone of Inhibition Diameter in mm | A larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound. |
Expected Results: Based on the known activity of sulfonamides, this compound is expected to show inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[7] MIC values for some sulfonamide derivatives can range from as low as a few µg/mL to over 500 µg/mL, depending on the compound and the bacterial strain.[8][9] It is anticipated that some bacterial species, such as Pseudomonas aeruginosa, may exhibit intrinsic resistance.[7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Precipitation in Broth | Poor solubility of the compound in the aqueous medium. | Ensure the final DMSO concentration is as low as possible (ideally ≤1%).[5] Prepare the working solutions fresh. Consider using a co-solvent system, but validate that the co-solvent does not have antimicrobial activity. |
| No Growth in Control Wells | Inoculum viability issue or contamination of the medium. | Use a fresh culture to prepare the inoculum. Ensure the sterility of the medium and all reagents. |
| Inconsistent MIC Results | Inaccurate pipetting, improper inoculum standardization, or contamination. | Calibrate pipettes regularly. Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Maintain aseptic technique throughout the experiment. |
| No Zones of Inhibition in Disk Diffusion | Compound inactivity, insufficient compound on the disk, or bacterial resistance. | Verify the concentration and application of the compound on the disks. Test against a known susceptible strain. Confirm the viability of the test organism. |
Safety and Handling Precautions
As a novel chemical entity, this compound should be handled with care. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions for structurally related compounds such as 3-nitroaniline should be followed.[7][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste, including unused compound, contaminated consumables, and microbial cultures, in accordance with institutional and local regulations for chemical and biohazardous waste.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. By employing standardized methods such as broth microdilution and disk diffusion, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Adherence to proper aseptic techniques, the use of appropriate quality control strains, and careful data interpretation are paramount for generating meaningful results that can guide further drug development efforts. The exploration of novel sulfonamide derivatives like this compound is a critical step in the ongoing battle against antimicrobial resistance.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]
-
Cochrane, S. A. (2015). Comment on "How do I measure MIC of a compound which is insoluble in broth dilution?". ResearchGate. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. Available at: [Link]
- Al-Trawneh, S. A., & Al-Salahi, R. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128803.
- Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-804.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]
-
Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 23. Available at: [Link]
-
Housman, S. T., Sutherland, C., & Nicolau, D. P. (2012). In vitro evaluation of novel compounds against selected resistant Pseudomonas aeruginosa isolates. Antimicrobial agents and chemotherapy, 56(3), 1645–1646. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
-
JoVE. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Available at: [Link]
-
Wikipedia. (2023). Sulfonamide (medicine). Available at: [Link]
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. Available at: [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. Available at: [Link]
-
Korld. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Tunçbilek, M., et al. (1997). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Archiv der Pharmazie, 330(12), 372-376. Available at: [Link]
-
Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PloS one, 13(1), e0191245. Available at: [Link]
-
Goker, H., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (Basel, Switzerland), 27(25), 8820. Available at: [Link]
-
ResearchGate. (n.d.). Most relevant antimicrobial activity of O-benzyl derivatives expressed.... Available at: [Link]
-
Chemos GmbH&Co.KG. (2021). Safety Data Sheet: p-nitroaniline. Available at: [Link]
-
PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. idexx.com [idexx.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Notes: Investigating the Anti-inflammatory Potential of 3-(Benzylsulfonyl)-5-nitroaniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(Benzylsulfonyl)-5-nitroaniline (BSNA) in anti-inflammatory studies. As a novel compound with limited published data, this guide outlines a structured, scientifically rigorous workflow to characterize its potential anti-inflammatory activity. Protocols are detailed for a tiered investigational approach, from initial in vitro screening in macrophage cell models to in vivo validation using the carrageenan-induced paw edema model. The scientific rationale behind each experimental choice is explained to ensure a thorough and logical investigation into the compound's mechanism of action, with a focus on the NF-κB signaling pathway.
Introduction and Rationale
Inflammation is a critical biological response to harmful stimuli, but its deregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[1][2] Consequently, the NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics.[1][3]
This compound (BSNA) is an organic compound (C₁₃H₁₂N₂O₄S) characterized by a nitroaniline core functionalized with a benzylsulfonyl group.[4][5] While direct studies on its anti-inflammatory properties are nascent, its structural motifs provide a strong rationale for investigation:
-
Sulfonyl Group: Many compounds containing a sulfonyl or sulfonamide group exhibit significant anti-inflammatory activity.[6][7] This includes well-established NSAIDs and COX-2 inhibitors.[6] Sulfur-containing compounds have been shown to suppress inflammatory mediators by inhibiting NF-κB activation and downstream signaling kinases like p38 and ERK.[8][9]
-
Nitroaniline Moiety: Nitroaromatic compounds are prevalent in pharmacologically active molecules.[10][11][12] While some nitroanilines have been investigated for various therapeutic activities[13], their role in inflammation is less defined, presenting a novel area for exploration. The electron-withdrawing nature of the nitro group can significantly influence a molecule's electronic distribution and receptor binding affinity.[12]
Based on this structural analysis, it is hypothesized that BSNA may exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as NF-κB. This guide provides the necessary framework and protocols to systematically test this hypothesis.
Proposed Investigational Workflow
A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of BSNA, progressing from broad screening to specific mechanism-of-action studies and finally to in vivo validation.
Caption: Tiered workflow for investigating BSNA's anti-inflammatory potential.
Hypothesized Mechanism of Action: NF-κB Pathway Inhibition
The NF-κB family of transcription factors are central regulators of inflammation.[2] In resting cells, NF-κB dimers are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[14] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[3][15] IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[15] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[1][9]
We hypothesize that BSNA inhibits this cascade, potentially by interfering with IKK activation or the subsequent degradation of IκBα.
Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway by BSNA.
Experimental Protocols
PART 4.1: In Vitro Screening Protocols
These initial assays are designed to quickly assess the bioactivity and cytotoxicity of BSNA in a relevant cell model. Murine macrophage cells (e.g., RAW 264.7) are an excellent model as they produce a robust inflammatory response to LPS.[16][17]
Protocol 4.1.1: Cell Viability (MTT Assay)
-
Objective: To determine the non-toxic concentration range of BSNA.
-
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BSNA (e.g., 0.1 µM to 100 µM) in complete DMEM.
-
Replace the medium with the BSNA dilutions and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control (e.g., 0.1% DMSO).
-
Protocol 4.1.2: Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To measure the effect of BSNA on the production of NO, a key inflammatory mediator.[18]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of BSNA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control and LPS-only wells.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4.1.3: Pro-inflammatory Cytokine Measurement (ELISA)
-
Objective: To quantify the effect of BSNA on the secretion of key pro-inflammatory cytokines TNF-α and IL-6.[19]
-
Procedure:
-
Following the same cell seeding and treatment protocol as the Griess Assay (4.1.2), collect the cell culture supernatant at 24 hours post-LPS stimulation.
-
Centrifuge the supernatant to remove cellular debris.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher).
-
Measure absorbance and calculate cytokine concentrations based on the standard curve.
-
| Parameter | Assay | Purpose | Expected Outcome with Active BSNA |
| Cytotoxicity | MTT Assay | Determine safe dosing range | High cell viability (>90%) at effective doses |
| NO Production | Griess Assay | Measure iNOS activity surrogate | Dose-dependent decrease in nitrite levels |
| Cytokine Secretion | ELISA | Measure key inflammatory mediators | Dose-dependent decrease in TNF-α and IL-6 |
PART 4.2: Mechanism of Action (MoA) Protocols
If BSNA shows significant activity in the screening assays, these protocols will help elucidate its molecular mechanism.
Protocol 4.2.1: Western Blot for NF-κB Pathway Proteins
-
Objective: To assess the phosphorylation and degradation of key proteins in the NF-κB pathway.[9]
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with BSNA for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65, phospho-IκBα, total p65, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
PART 4.3: In Vivo Validation Protocol
The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]
Protocol 4.3.1: Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of BSNA.[22][23]
-
Procedure:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.[22]
-
Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and BSNA-treated groups (e.g., 10, 25, 50 mg/kg).
-
Administer BSNA or controls via oral gavage 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[21][23]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[24]
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for histopathological analysis or cytokine measurement.[23]
-
| Group | Treatment | Dosage (p.o.) | Expected Paw Edema | Expected % Inhibition |
| 1 | Vehicle (e.g., 0.5% CMC) | 10 mL/kg | High | 0% (Reference) |
| 2 | Indomethacin | 10 mg/kg | Low | ~50-60%[24] |
| 3 | BSNA | 10 mg/kg | Variable | Dose-dependent |
| 4 | BSNA | 25 mg/kg | Variable | Dose-dependent |
| 5 | BSNA | 50 mg/kg | Variable | Dose-dependent |
Conclusion
The application notes and protocols provided herein establish a robust, logical, and scientifically validated framework for investigating the anti-inflammatory properties of this compound. By progressing through the tiered workflow, from initial cell-based screening to mechanistic studies and in vivo validation, researchers can generate a comprehensive data package to define the compound's therapeutic potential. The focus on the NF-κB pathway provides a clear mechanistic hypothesis that can be rigorously tested using the detailed protocols. This systematic approach is essential for advancing novel compounds like BSNA in the drug development pipeline.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Dolcet, X., Llobet, D., Pallares, J., & Matias-Guiu, X. (2005). NF-kB in development and progression of human cancer. Virchows Archiv, 446(5), 475-482. Retrieved from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. Retrieved from [Link]
-
Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products. Medicinal research reviews, 29(5), 767-820. Retrieved from [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]
-
Winkelmann, E., Raether, W., & Gebert, U. (1979). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 29(10), 1517-1527. Retrieved from [Link]
-
Lee, D. Y., Li, H., Lim, H. J., Lee, H. J., Jeon, R., & Ryu, J. H. (2011). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of medicinal food, 14(6), 613-619. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Lee, D. Y., et al. (2011). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of Medicinal Food. Retrieved from [Link]
-
Pacienza, N., et al. (2019). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development, 13, 67-76. Retrieved from [Link]
-
Al-Wajeeh, A. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5707. Retrieved from [Link]
-
Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2020, 8283758. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of NSAIDs with the sulfonyl group in their structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory.... Retrieved from [Link]
-
Dallegri, F., Ottonello, L., & Dapino, P. (1993). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. Inflammation research, 40(6), 291-293. Retrieved from [Link]
-
Lee, D. Y., et al. (2011). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food, 14(6), 613-619. Retrieved from [Link]
-
Pacienza, N., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 912772-83-9. Retrieved from [Link]
-
ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
-
Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(11), 4376. Retrieved from [Link]
-
DrugBank Online. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
Lee, S., et al. (2021). Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. Frontiers in Immunology, 12, 749079. Retrieved from [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]
-
Starek, M., & Satała, G. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(12), 1279. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Molecules, 27(19), 6649. Retrieved from [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Djurdjevic, S., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(18), 5675. Retrieved from [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Buy this compound | 912772-83-9 [smolecule.com]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of sulfur-containing compounds from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. svedbergopen.com [svedbergopen.com]
- 13. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for evaluating the anticancer properties of 3-(Benzylsulfonyl)-5-nitroaniline.
An authoritative guide to the preclinical evaluation of 3-(Benzylsulfonyl)-5-nitroaniline, outlining a comprehensive suite of in vitro assays to determine its anticancer efficacy and elucidate its mechanism of action.
Introduction: Rationale and Scientific Context
The search for novel anticancer therapeutics is a paramount objective in biomedical research. Small synthetic molecules offer a versatile platform for developing targeted agents that can overcome the limitations of current treatments. The compound this compound is a molecule of interest due to its structural features. Both sulfonamide and nitroaniline moieties are present in various compounds that have demonstrated significant biological activity, including anticancer properties.[1][2][3] Sulfonamides, for instance, are a well-established class of compounds with diverse pharmacological applications, including anticancer activity.[2][4] Similarly, nitroaniline derivatives have been investigated as potential hypoxia-selective cytotoxins and reductively-activated prodrugs for anticancer therapy.[5][6][7]
The presence of both a benzylsulfonyl group and a nitroaniline core in this compound suggests a potential for multifaceted interactions with cellular pathways critical to cancer cell survival, proliferation, and metastasis.[1] This document provides a structured, multi-phase experimental framework to rigorously evaluate this potential, moving from broad cytotoxicity screening to detailed mechanistic studies. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate a comprehensive preclinical data package.[8][9]
A Phased Approach to Preclinical Evaluation
A logical, stepwise progression of experiments is crucial for an efficient and informative evaluation of a novel compound. This guide proposes a four-phase workflow, beginning with broad screening and progressively narrowing the focus to specific molecular mechanisms. This approach ensures that each subsequent phase is built upon a solid foundation of validated data.
Figure 1: Proposed experimental workflow for evaluating this compound.
Phase 1 Protocol: Cytotoxicity and IC50 Determination
Objective: To quantify the dose-dependent cytotoxic effect of this compound across multiple cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[10] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[10] This provides a robust measure of how the compound affects cell proliferation and survival.[11]
Protocol 3.1: MTT Cell Viability Assay
Materials:
-
This compound compound
-
A panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous control cell line (e.g., MCF-10A).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Sterile 96-well cell culture plates.
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: In a 96-well plate, seed 1 x 10⁴ cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution series of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 or 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log-transformed compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 at 48h (µM) |
| MCF-7 | Breast Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| HCT-116 | Colon Cancer | [Insert Value] |
| MCF-10A | Non-tumorigenic Breast | [Insert Value] |
Phase 2 Protocols: Elucidating the Mechanism of Cell Death
Objective: To determine whether the observed cytotoxicity is mediated by apoptosis or cell cycle arrest.
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
Rationale: This is a gold-standard flow cytometry assay for detecting apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells.[15] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells, allowing for their differentiation.[15][16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 hours.
-
6-well plates, flow cytometry tubes, and a flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described above. Harvest both floating and adherent cells and combine them. Wash the cell pellet (1-5 x 10⁵ cells) once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents induce cell death by disrupting the cell cycle. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any compound-induced cell cycle arrest.[17]
Materials:
-
Propidium Iodide staining solution (containing PI and RNase A).
-
Ice-cold 70% ethanol.
-
PBS, 6-well plates, flow cytometry tubes, and a flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells with the compound at IC50 concentration for 24 hours. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[18]
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution and 50 µL of RNase A solution.[18] Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Phase 3 Protocols: Assessing Anti-Metastatic Potential
Objective: To evaluate the effect of this compound on cancer cell migration and invasion, key processes in metastasis.
Protocol 5.1: Wound Healing (Scratch) Assay
Rationale: This assay is a simple and cost-effective method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.
Materials:
-
12-well plates, sterile 200 µL pipette tips, phase-contrast microscope.
Procedure:
-
Create Monolayer: Seed cells in a 12-well plate and grow them to ~90-100% confluence.[19]
-
Create Wound: Using a sterile pipette tip, make a straight scratch across the center of the monolayer.[19]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[19] Add fresh medium containing sub-lethal concentrations (e.g., 0.25x IC50) of the compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 5.2: Transwell Invasion Assay
Rationale: The Transwell assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step of metastasis.[20][21] The chamber consists of an insert with a porous membrane coated with a basement membrane matrix (e.g., Matrigel). Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Only invasive cells can degrade the matrix and migrate through the pores.[22]
Materials:
-
Transwell inserts (8 µm pore size), Matrigel (or similar ECM), 24-well plates.
-
Serum-free medium and medium with 10% FBS (chemoattractant).
Procedure:
-
Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add 50-100 µL to the upper chamber of each insert. Incubate at 37°C for at least 1 hour to allow it to solidify.[23]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 2.5-5 x 10⁴ cells in 100 µL of serum-free medium containing the test compound into the upper chamber.[23]
-
Add Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber.[23]
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the cells on the bottom of the membrane with 70% ethanol for 10 minutes.[20][23] Stain with 0.1% Crystal Violet for 10 minutes.[23] Wash, air dry, and count the number of invaded cells in several microscopic fields.
Data Presentation:
| Treatment (at 0.25x IC50) | Wound Closure at 24h (%) | Relative Invasion (%) |
| Vehicle Control | [Insert Value] | 100 |
| This compound | [Insert Value] | [Insert Value] |
Phase 4 Protocol: Molecular Target Validation
Objective: To investigate the molecular mechanisms underlying the observed effects by analyzing the expression of key regulatory proteins.
Figure 2: Potential molecular targets for validation by Western Blot analysis.
Protocol 6.1: Western Blotting
Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[24] By probing with specific antibodies, we can confirm, for example, the cleavage (activation) of caspases in apoptosis, the upregulation of cell cycle inhibitors like p21, or the downregulation of proteins involved in invasion, such as matrix metalloproteinases (MMPs).[25]
Materials:
-
RIPA lysis buffer with protease/phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE equipment, PVDF membranes, transfer apparatus.
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin B1, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse cells on ice using RIPA buffer.[24]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by size on an SDS-PAGE gel.
-
Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF membrane.[26]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[24] Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After final washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[24] Analyze band intensity relative to a loading control like β-actin.
References
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. Available at: [Link]
- Nitroaniline derivatives and their use as antitumor agents.Google Patents.
-
Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. National Institutes of Health. Available at: [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. National Institutes of Health. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. Available at: [Link]
-
Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol Exchange. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. Available at: [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Available at: [Link]
-
Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. PubMed. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. AACR Journals. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]
-
Western blotting. University of Hawaii Cancer Center. Available at: [Link]
-
Invasion Assay Protocol. SnapCyte. Available at: [Link]
-
Wound Healing and Migration Assays. ibidi. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]
-
Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. NCBI StatPearls. Available at: [Link]
-
Assay Methods: Cell Invasion Assay. Corning Life Sciences. Available at: [Link]
-
[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. Available at: [Link]
-
Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles. ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link]
-
Scratch Assay protocol. University of Virginia. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available at: [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. PubMed Central. Available at: [Link]
-
Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays. Agilent Technologies. Available at: [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1993011099A1 - Nitroaniline derivatives and their use as antitumor agents - Google Patents [patents.google.com]
- 6. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. corning.com [corning.com]
- 23. snapcyte.com [snapcyte.com]
- 24. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. blog.championsoncology.com [blog.championsoncology.com]
- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
High-performance liquid chromatography (HPLC) method for analyzing 3-(Benzylsulfonyl)-5-nitroaniline
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Benzylsulfonyl)-5-nitroaniline
Abstract
This document provides a comprehensive guide to a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, possessing both sulfonyl and nitroaniline moieties, is of interest in synthetic chemistry and may serve as an intermediate or target molecule in pharmaceutical research.[1] The method detailed herein is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, and a full protocol for method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is provided to ensure the trustworthiness and reliability of the results.[2][3][4]
Introduction and Analyte Properties
This compound is an organic compound characterized by a molecular structure containing an aniline ring substituted with both a benzylsulfonyl group and a nitro group.[1] These functional groups confer a moderate polarity and strong ultraviolet (UV) absorbance, making RP-HPLC with UV detection an ideal analytical technique. A reliable quantitative method is paramount for researchers and drug developers to accurately determine its purity, concentration in reaction mixtures, or stability in various formulations.
Physicochemical Characteristics
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Chemical Structure | (Based on IUPAC Name) | |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₄S | [1][5] |
| Molecular Weight | 292.31 g/mol | [1][5] |
| Key Functional Groups | Aromatic amine (-NH₂), Nitro group (-NO₂), Sulfonyl group (-SO₂-) | [1] |
| Predicted UV λmax | ~260-380 nm. The conjugated system of the nitroaniline chromophore typically results in strong absorbance. A preliminary scan is essential for optimization. | [6][7] |
Rationale for Method Development
The strategic selection of chromatographic conditions is critical for achieving a successful separation with sharp, symmetrical peaks and a reasonable analysis time.
-
Choice of Chromatography Mode: Reversed-phase HPLC is selected due to the analyte's structure, which contains both non-polar (benzyl group, aromatic ring) and polar (amine, nitro, sulfonyl groups) moieties. This dual nature allows for effective retention and separation on a non-polar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for this application. Its dense hydrophobic chains provide strong retention for the aromatic rings of the analyte, ensuring good separation from more polar impurities. A standard dimension column (e.g., 4.6 x 150 mm, 5 µm) offers an excellent balance between resolution, efficiency, and system backpressure.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and superior UV transparency, which generally leads to better peak shapes and lower baseline noise.
-
Aqueous Phase & pH Control: The aniline functional group is basic. To prevent peak tailing and ensure consistent retention times, its ionization must be suppressed. This is achieved by acidifying the mobile phase. A phosphate buffer at a pH of 3.0 is ideal; it maintains a constant pH and renders the amine group in its protonated form, leading to sharp, symmetrical peaks.[8] An isocratic elution (a constant mobile phase composition) is preferred for its simplicity and robustness, which is ideal for routine quality control analysis.
-
-
Detection Wavelength: The presence of the nitroaniline chromophore ensures strong UV absorbance. While a wavelength of 265 nm is a common starting point for sulfonamide-containing compounds, the optimal wavelength should be determined by running a UV-Vis spectrum of the analyte in the mobile phase using a photodiode array (PDA) detector to identify the absorbance maximum (λmax).[9] This maximizes sensitivity and minimizes interference.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Solution Preparation
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of the prepared buffer. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
Analytical Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL). The system is deemed ready for use if it meets the acceptance criteria in the table below.
-
Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration. Then, inject the prepared samples.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates system precision. |
HPLC Method Validation Protocol
Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R1) guideline.[3][4]
Caption: Logical flow of the HPLC method validation process.
Specificity
-
Objective: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from the diluent, potential impurities, or degradation products.
-
Protocol:
-
Inject the diluent to confirm the absence of interfering peaks at the analyte's retention time.
-
If in a formulation, prepare and inject a placebo (matrix without the analyte).
-
Analyze a sample that has been subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to assess separation from degradation products.
-
Utilize a PDA detector to perform peak purity analysis on the analyte peak in both standard and sample chromatograms.
-
Linearity
-
Objective: To establish a linear relationship between the analyte concentration and the detector's peak area response.
-
Protocol:
-
Prepare and inject a minimum of five standard concentrations across the expected range (e.g., 50% to 150% of the target concentration).
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criterion: r² ≥ 0.999.
Range
-
Objective: To define the concentration interval over which the method is accurate, precise, and linear.
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits. For an assay, this is typically 80% to 120% of the target concentration.[10][11]
Accuracy
-
Objective: To determine the closeness of the measured value to the true value, assessed via recovery studies.
-
Protocol:
-
Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
-
Acceptance Criterion: The relative standard deviation (%RSD) should not exceed 2.0% for either study.[12]
Limit of Quantitation (LOQ) and Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Protocol:
-
Signal-to-Noise Ratio: Prepare and inject a series of dilute solutions to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.
-
Calibration Curve Method: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.
-
Protocol:
-
Analyze a standard solution while making minor changes to the following parameters one at a time:
-
Flow Rate (±10%, e.g., 0.9 and 1.1 mL/min)
-
Mobile Phase Composition (±2% absolute, e.g., 58:42 and 62:38 ACN:Buffer)
-
Column Temperature (±5°C, e.g., 25°C and 35°C)
-
Mobile Phase pH (±0.2 units, e.g., pH 2.8 and 3.2)
-
-
Evaluate the impact of these changes on the system suitability parameters (retention time, tailing factor, etc.).
-
-
Acceptance Criterion: The system suitability criteria must be met under all tested variations.
Overall Workflow Visualization
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. fda.gov [fda.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Characterizing the Anticancer Effects of 3-(Benzylsulfonyl)-5-nitroaniline Using In Vitro Cell-Based Assays
Abstract
This guide provides a comprehensive framework for investigating the potential anticancer properties of 3-(Benzylsulfonyl)-5-nitroaniline, a compound featuring a nitro group and a benzylsulfonyl moiety that suggest therapeutic potential[1]. We present a series of robust, interconnected in vitro cell-based assays designed to move from broad cytotoxicity screening to detailed mechanistic evaluation. The protocols herein detail methods for assessing cell viability, quantifying apoptosis, and exploring the underlying mechanisms, such as the induction of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. This application note is intended for researchers in oncology, drug discovery, and cell biology, offering a logical workflow and detailed, field-tested protocols to elucidate the biological activity of this and similar compounds.
Introduction: Scientific Rationale
This compound is an organic compound whose structure is suggestive of significant biological activity. Its molecular framework, featuring both a sulfonamide group and a nitroaromatic ring, is common to many compounds with established therapeutic effects[1]. The sulfonamide moiety is a well-known pharmacophore found in a variety of drugs, including potent anticancer agents that target carbonic anhydrase[2]. Simultaneously, the nitro group is a critical feature in many compounds that induce cell death in cancer cells, often through mechanisms involving oxidative stress[3][4][5].
Preliminary studies indicate that this compound may possess anticancer properties by affecting cell proliferation[1]. However, a detailed understanding of its mechanism of action is required to validate its potential as a therapeutic lead. This guide addresses this need by proposing a hypothesis-driven approach to its characterization. We hypothesize that the compound induces apoptosis in cancer cells via the intrinsic pathway, initiated by the generation of intracellular reactive oxygen species (ROS), a common mechanism for nitro-containing compounds[6][7].
The following sections provide a structured workflow and detailed protocols to systematically test this hypothesis, enabling researchers to generate a comprehensive biological profile of this compound.
Hypothesized Mechanism of Action
Based on the compound's chemical structure and literature on analogous molecules, we propose that this compound induces apoptosis through an ROS-mediated mitochondrial pathway. The presence of the electron-withdrawing nitro group can facilitate the generation of ROS within the cell[4][5]. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including the mitochondria. This triggers the loss of mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death[7][8].
Caption: Hypothesized ROS-mediated apoptotic pathway for this compound.
Experimental Design and Workflow
A tiered approach is recommended to efficiently characterize the compound's effects. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges and identify sensitive cell lines. Subsequent assays then focus on confirming the mode of cell death (apoptosis) and investigating the specific mechanistic steps outlined in our hypothesis.
Caption: Tiered experimental workflow for compound characterization.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀). This is a foundational assay to establish dose ranges for subsequent mechanistic studies.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity[9]. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
Selected cancer cell lines (e.g., HCT-116 human colon cancer, HeLa cervical cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, concentration matched to the highest compound dose) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | HCT-116 Cells (Example Data) | HeLa Cells (Example Data) |
| Seeding Density | 8,000 cells/well | 6,000 cells/well |
| Treatment Duration | 72 hours | 72 hours |
| Calculated IC₅₀ | 6.8 µM | 11.2 µM |
Protocol 2: Analysis of Apoptosis Induction (Annexin V-FITC/PI Staining)
Purpose: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, thereby confirming if the observed cytotoxicity is due to apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these cells[10]. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Cells treated with this compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Positive control (e.g., Staurosporine, 1 µM for 4 hours)
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, and finally, detach the adherent cells using trypsin. Combine all cells from the same well.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells Calculate the percentage of cells in each quadrant.
-
| Treatment (HCT-116) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1% | 2.5% | 2.4% |
| Compound (3.5 µM) | 75.3% | 15.8% | 8.9% |
| Compound (7.0 µM) | 42.6% | 38.2% | 19.2% |
| Compound (14.0 µM) | 15.9% | 45.5% | 38.6% |
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Purpose: To test the hypothesis that this compound induces oxidative stress.
Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
DCFH-DA probe (5 mM stock in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
-
Positive control (e.g., H₂O₂ 100 µM)
-
ROS scavenger as a negative control (e.g., N-acetylcysteine, NAC, 5 mM pretreatment)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound (e.g., at 1x IC₅₀) for a shorter duration (e.g., 1, 3, 6 hours), as ROS generation is often an early event[6].
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-increase in ROS production.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Purpose: To determine if the compound disrupts mitochondrial function, a key event in the intrinsic apoptosis pathway.
Principle: The JC-1 dye is a lipophilic, cationic probe that can enter mitochondria. In healthy mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence[8]. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Dye Kit
-
Fluorescence plate reader or fluorescence microscope
-
Positive control (e.g., CCCP, a mitochondrial uncoupling agent)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with the compound for a relevant time point (e.g., 12-24 hours).
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Washing: Remove the staining solution and wash the cells with the provided assay buffer.
-
Data Acquisition: Measure the fluorescence intensity for both red (aggregates, Ex/Em ~535/590 nm) and green (monomers, Ex/Em ~485/530 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to controls indicates a loss of ΔΨm.
Conclusion
The protocols described in this application note provide a robust and logical pathway for characterizing the in vitro anticancer activity of this compound. By progressing from general cytotoxicity screening to specific mechanistic assays for apoptosis, ROS production, and mitochondrial dysfunction, researchers can build a comprehensive profile of the compound's biological effects. This systematic approach is essential for validating its potential as a novel therapeutic agent and for elucidating the molecular pathways it modulates.
References
-
ChemWhat. (n.d.). This compound CAS#: 912772-83-9. Available at: [Link]
-
Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16759. Available at: [Link]
-
Swathantraiah, J. G., et al. (2022). Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS Omega, 7(44), 40483–40496. Available at: [Link]
-
Molnar, J., et al. (2001). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. In Vivo, 15(2), 141-146. Available at: [Link]
-
Djukic, M., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 19(12), 1491-1502. Available at: [Link]
-
MuriGenics. (n.d.). Cell-Based Assays. Available at: [Link]
-
Li, L., et al. (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. Acta Pharmacologica Sinica, 36(9), 1074–1084. Available at: [Link]
-
Szebeni, G. J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2004. Available at: [Link]
-
Al-Salahi, R. A., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules, 18(2), 1434-1446. Available at: [Link]
-
Anusewicz, D., et al. (2020). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs, 38(4), 990-1002. Available at: [Link]
-
Kim, J. A., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(9), 1487-1496. Available at: [Link]
-
Hancock, S. J., et al. (2021). A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. Scientific Reports, 11(1), 1548. Available at: [Link]
-
Wang, G., et al. (2012). Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Oncology Reports, 28(5), 1837-1842. Available at: [Link]
-
Li, L., et al. (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. Acta Pharmacologica Sinica, 36(9), 1074-1084. Available at: [Link]
-
McFarlane, M. D., Moody, D. J., & Smith, D. M. (1988). o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1H-benzimidazole 3-oxides. Journal of the Chemical Society, Perkin Transactions 1, 691-696. Available at: [Link]
-
Machin, J., et al. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, (4), 394-399. Available at: [Link]
- J. R. Geigy A.-G. (1960). U.S. Patent No. 2,935,514. U.S. Patent and Trademark Office.
-
Almendras, M. J., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences, 25(20), 11107. Available at: [Link]
-
Al-Salahi, R. A., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. Molecules, 18(2), 1434-46. Available at: [Link]
-
Almendras, M. J., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. ResearchGate. Available at: [Link]
-
van der Sjel, A. J., et al. (2020). Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation. Journal of Immunological Methods, 487, 112907. Available at: [Link]
-
Greifová, G., et al. (2025). 1,3,5-Triazine-benzenesulfonamide hybrids: are they cytotoxic? European Journal of Pharmaceutical Sciences, 201, 107416. Available at: [Link]
-
Punchard, N. A., Greenfield, S. M., & Thompson, R. P. H. (1992). Mechanism of action of 5-aminosalicylic acid. Mediators of Inflammation, 1(3), 151-165. Available at: [Link]
-
Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255. Available at: [Link]
-
Blanckaert, P., et al. (2020). Report on a novel emerging class of highly potent benzimidazole NPS opioids: Chemical and in vitro functional characterization of isotonitazene. Drug Testing and Analysis, 12(3), 357-367. Available at: [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esisresearch.org [esisresearch.org]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Assays | MuriGenics [murigenics.com]
The Strategic Utility of 3-(Benzylsulfonyl)-5-nitroaniline in Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3-(benzylsulfonyl)-5-nitroaniline as a versatile intermediate in modern organic synthesis. With its unique trifunctional architecture, this compound serves as a valuable building block for the construction of a diverse array of complex organic molecules, particularly heterocyclic scaffolds with significant pharmacological potential. This document details its synthesis, characterization, and application in key synthetic transformations, offering field-proven insights and step-by-step protocols for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis
This compound, with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.32 g/mol , is an organic compound featuring an aniline core substituted with a benzylsulfonyl group and a nitro group.[1] This strategic arrangement of electron-withdrawing (nitro and sulfonyl) and electron-donating (amino) groups imparts a unique reactivity profile, making it a highly valuable intermediate.[1]
The presence of three distinct functional moieties—a nucleophilic amino group, an electrophilically activatable aromatic ring, and a reducible nitro group—offers a powerful platform for sequential and regioselective chemical modifications. This guide will explore the synthetic pathways originating from this compound, with a particular focus on its application in the synthesis of heterocyclic compounds, which are prominent motifs in many clinically approved drugs. Preliminary studies have suggested that derivatives of this compound may possess antimicrobial, anti-inflammatory, and anticancer properties, further highlighting its importance as a lead compound in pharmaceutical research.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₄S | [1] |
| Molecular Weight | 292.32 g/mol | [1] |
| CAS Number | 912772-83-9 | |
| Appearance | Predicted: Yellow to orange solid |
Spectroscopic Data (Predicted)
While a comprehensive, publicly available experimental dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds, such as substituted anilines, nitrobenzenes, and benzyl sulfones.
¹H NMR (Predicted in DMSO-d₆, 400 MHz):
-
δ 7.8-8.2 (m, 3H): Aromatic protons on the nitroaniline ring, deshielded by the electron-withdrawing nitro and sulfonyl groups.
-
δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.
-
δ 6.0-6.5 (br s, 2H): Protons of the amino group (-NH₂). The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange.
-
δ 4.5-4.8 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
¹³C NMR (Predicted in DMSO-d₆, 100 MHz):
-
δ 150-155: Aromatic carbon attached to the amino group (C-NH₂).
-
δ 148-152: Aromatic carbon attached to the nitro group (C-NO₂).
-
δ 135-140: Aromatic carbon attached to the sulfonyl group (C-SO₂).
-
δ 125-135: Aromatic carbons of the benzyl group.
-
δ 110-120: Aromatic carbons on the nitroaniline ring.
-
δ 60-65: Methylene carbon (-CH₂-) of the benzyl group.
IR (Predicted, KBr):
-
3350-3450 cm⁻¹: N-H stretching vibrations of the primary amine.
-
1520-1560 cm⁻¹ and 1340-1360 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group.
-
1300-1350 cm⁻¹ and 1140-1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group.
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
Mass Spectrometry (Predicted, EI):
-
m/z 292: Molecular ion [M]⁺.
-
m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of the benzyl group.
Synthesis of this compound
Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.[1]
Conceptual Synthetic Pathways
The primary retrosynthetic disconnections for this compound suggest three main forward synthetic approaches:
Sources
Application Notes & Protocols: A Strategic Guide to Developing Derivatives of 3-(Benzylsulfonyl)-5-nitroaniline for Enhanced Bioactivity
Abstract
The scaffold 3-(benzylsulfonyl)-5-nitroaniline is a compound of significant interest, demonstrating a spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer potential.[1] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of this core structure. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to accelerate the discovery of new chemical entities with superior potency, selectivity, and therapeutic profiles. We will explore rational synthetic modifications, robust bioactivity screening cascades, and principles of structure-activity relationship (SAR) analysis to guide lead optimization.
Introduction: The Rationale for Derivatization
The this compound molecule presents three primary regions for chemical modification: the aniline amino group, the aromatic ring of the nitroaniline core, and the benzyl ring of the sulfonyl moiety. The presence of the electron-withdrawing nitro and sulfonyl groups, combined with the nucleophilic amino group, provides a versatile platform for chemical synthesis.[1]
The primary motivation for developing derivatives is to systematically modulate the compound's physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies on related sulfonyl- and sulfonamide-containing compounds have shown that modifications to the aromatic rings and the nature of the substituents can dramatically influence biological activity.[2][3][4]
Key objectives for derivatization include:
-
Enhanced Potency: Increasing the affinity for the biological target to achieve the desired effect at lower concentrations.
-
Improved Selectivity: Minimizing off-target effects by designing molecules that interact specifically with the intended biological target, thereby reducing potential toxicity.
-
Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.
-
Novel Intellectual Property: Creating new chemical entities with distinct structures and properties.
This guide will focus on providing the strategic framework and practical methodologies to pursue these objectives.
Synthetic Strategies and Methodologies
The synthesis of derivatives can be approached by functionalizing the core molecule. The most accessible handle is the primary amine of the aniline group, which readily undergoes reactions such as acylation, alkylation, and sulfonylation.
Causality in Synthetic Route Selection
The choice of synthetic strategy is dictated by the desired structural modification.
-
N-Functionalization of the Aniline: This is often the most straightforward approach. Acylation or sulfonylation can introduce a wide variety of functional groups, potentially forming new hydrogen bonds or hydrophobic interactions with a biological target. Protecting the amine with an acetyl group is a common strategy to control reactivity during other transformations, such as nitration of a precursor molecule.[5][6]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which not only alters the electronic properties of the molecule but also provides a new site for functionalization.[1] This transformation can be critical, as the nitro group itself can be a source of toxicity but is also essential for the activity of some compounds.[7][8]
-
Substitution on the Benzyl Ring: Modifying the benzyl portion of the sulfonyl group can explore interactions with different pockets of a target protein. This is typically achieved by starting with a substituted benzyl chloride in the initial synthesis of the core scaffold.[1]
Detailed Protocol: N-Acylation of this compound
This protocol describes a representative synthesis of an N-acyl derivative, a common first step in exploring SAR. The rationale is to introduce a new amide functional group, which can alter solubility and introduce new vector interactions for target binding.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Acetyl Chloride (or other desired acyl chloride) (1.2 eq)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the reaction mixture. The slow addition maintains temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation and Screening Protocols
A tiered screening approach is the most efficient method for evaluating newly synthesized derivatives. This begins with broad, high-throughput primary assays, followed by more specific secondary and mechanistic assays for promising "hit" compounds.
The Screening Cascade
The workflow for identifying and validating bioactive derivatives follows a logical progression.
Caption: A typical workflow for synthesis and screening of novel derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability and is an excellent primary screen for anticancer activity.[9][10][11] It measures the metabolic activity of mitochondria in living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A) for selectivity.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume.[12]
-
Spectrophotometer or plate reader.
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls (Self-Validation):
-
Negative Control (Growth Control): A well containing MHB and bacteria but no compound.
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) and bacteria.
-
Sterility Control: A well with MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12] This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation and SAR Analysis
Systematic data collection is essential for building a robust SAR. The data from synthesis and biological screening should be organized to facilitate comparison.
Quantitative Data Summary
Table 1: Synthesis and Anticancer Activity of N-Acyl Derivatives of this compound
| Compound ID | R-Group (Acyl) | Yield (%) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|---|---|
| BSNA-01 | -H (Parent) | - | 25.4 | 31.2 | >100 | >3.9 |
| BSNA-02 | -COCH₃ | 85 | 15.1 | 18.5 | >100 | >6.6 |
| BSNA-03 | -COCF₃ | 78 | 5.2 | 7.8 | 85.3 | 16.4 |
| BSNA-04 | -CO-Ph | 81 | 19.8 | 22.4 | >100 | >5.0 |
| Doxorubicin | - | - | 0.8 | 1.1 | 5.4 | 6.8 |
*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7). Higher values are better.
Interpreting Data for SAR
The goal of SAR is to establish a logical connection between chemical structure and biological activity.
Caption: Decision-making flowchart for Structure-Activity Relationship (SAR) analysis.
From the hypothetical data in Table 1, one could infer that adding an electron-withdrawing trifluoroacetyl group (BSNA-03) significantly improves potency and selectivity compared to the parent compound (BSNA-01) and the simple acetyl derivative (BSNA-02). This insight would guide the next round of synthesis, perhaps exploring other electron-deficient acyl groups or substituents.
Hypothetical Mechanism of Action
While the precise target of this compound may require further investigation, many sulfonyl-containing compounds are known to act as enzyme inhibitors.[2][14] A plausible hypothesis is the inhibition of a key bacterial or cancer-related enzyme, such as a kinase or a metabolic enzyme.
Caption: Hypothetical inhibition of a key cellular enzyme by a BSNA derivative.
References
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs. [Link]
-
Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Bioassays for anticancer activities. Semantic Scholar. [Link]
-
Screening of small-molecule library for novel antibacterials. ResearchGate. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Scholars' Research Library. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. ResearchGate. [Link]
-
Preparative routes to t-amine-substituted nitroanilines. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
2-Nitroaniline. PubChem. [Link]
-
3-Nitroaniline. PubChem. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health (NIH). [Link]
- Benzimidazoles.
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]
-
o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Institutes of Health (NIH). [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. magritek.com [magritek.com]
- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ro.uow.edu.au [ro.uow.edu.au]
- 10. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocols for Studying the Protein Binding of 3-(Benzylsulfonyl)-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of 3-(Benzylsulfonyl)-5-nitroaniline through Protein Interaction
This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.32 g/mol .[1] This molecule, characterized by a nitro group and a sulfonyl group attached to an aniline backbone, has garnered research interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic efficacy and pharmacokinetic profile of any drug candidate are intrinsically linked to its interaction with proteins in the body, particularly plasma proteins.[2][3] The extent of protein binding dictates the fraction of the compound that is free to interact with its molecular target, cross biological membranes, and be eliminated from the body. Therefore, a thorough understanding of the protein binding characteristics of this compound is a critical step in its development as a potential therapeutic agent.
This comprehensive guide provides a detailed framework for investigating the protein binding of this compound. We will delve into the principles of established biophysical techniques, offer step-by-step protocols, and provide insights into the rationale behind experimental design. This document is intended to empower researchers to generate robust and reliable data on the interaction of this promising compound with proteins.
Choosing the Right Tool: A Guide to Protein Binding Methodologies
A variety of techniques are available to study the interaction between small molecules and proteins, each with its own set of advantages and limitations.[2] The choice of method often depends on the specific research question, the properties of the compound, and the desired level of detail. For a comprehensive understanding of the protein binding of this compound, a multi-pronged approach is recommended.
Here, we will focus on four powerful and widely used techniques:
-
Equilibrium Dialysis (ED): Considered a "gold standard" for determining the percentage of plasma protein binding (%PPB), ED is a robust and reliable method.[4]
-
Ultrafiltration (UF): A rapid and straightforward method for separating the free and protein-bound fractions of a compound.[2][5]
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides detailed kinetic information about the binding interaction (association and dissociation rates).[6][7]
-
Isothermal Titration Calorimetry (ITC): A powerful in-solution technique that directly measures the thermodynamics of binding, providing information on binding affinity, stoichiometry, enthalpy, and entropy.[8][9][10]
The following sections will provide detailed protocols for each of these methods, tailored for the study of this compound.
Method 1: Equilibrium Dialysis - The Gold Standard for %PPB Determination
Equilibrium dialysis is based on the principle of allowing a small molecule to diffuse across a semipermeable membrane until equilibrium is reached between a protein-containing compartment and a protein-free compartment.[2][4] At equilibrium, the concentration of the unbound small molecule is the same in both chambers, allowing for the calculation of the percentage of protein-bound compound.
Experimental Workflow for Equilibrium Dialysis
Caption: Workflow for determining protein binding using equilibrium dialysis.
Detailed Protocol for Equilibrium Dialysis
Materials:
-
This compound
-
Human plasma (or other relevant protein solution, e.g., bovine serum albumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)[4]
-
Incubator with rotator
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the protein solution (e.g., thaw frozen plasma at 37°C).
-
Prepare the dialysis buffer (PBS, pH 7.4).
-
-
Assembly of Dialysis Unit:
-
Hydrate the dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa) according to the manufacturer's instructions.[4]
-
Assemble the dialysis cells.
-
-
Loading the Dialysis Unit:
-
Spike the protein solution with the this compound stock solution to the desired final concentration (ensure the final solvent concentration is low, typically <1%).
-
Add the spiked protein solution to one chamber of the dialysis cell.
-
Add an equal volume of dialysis buffer to the other chamber.[4]
-
-
Incubation:
-
Seal the dialysis unit and incubate at 37°C with gentle agitation for a predetermined time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.[11]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect samples from both the protein-containing and the protein-free chambers.
-
Determine the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Percent Protein Binding:
% Bound = [ (C_total - C_free) / C_total ] * 100
Where:
-
C_total = Concentration of the compound in the protein-containing chamber
-
C_free = Concentration of the compound in the protein-free (buffer) chamber
-
Self-Validation and Controls:
-
Time to Equilibrium: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to ensure that equilibrium has been reached.[11]
-
Compound Stability: Assess the stability of this compound in the protein matrix and buffer under the incubation conditions.
-
Non-Specific Binding: Evaluate the non-specific binding of the compound to the dialysis membrane and apparatus by performing the experiment without protein.
Method 2: Ultrafiltration - A Rapid Screening Approach
Ultrafiltration is a technique that utilizes a semipermeable membrane with a specific molecular weight cutoff to separate the free fraction of a compound from the protein-bound fraction by centrifugation.[2][5] The smaller, unbound compound passes through the membrane, while the larger protein-compound complexes are retained.
Experimental Workflow for Ultrafiltration
Caption: Workflow for determining protein binding using ultrafiltration.
Detailed Protocol for Ultrafiltration
Materials:
-
This compound
-
Human plasma (or other relevant protein solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrafiltration devices with a suitable molecular weight cutoff (e.g., 10 kDa or 30 kDa)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the protein solution.
-
-
Pre-conditioning of the Ultrafiltration Device:
-
To minimize non-specific binding, it is often recommended to pre-condition the ultrafiltration device by passing a solution through it (e.g., buffer or a solution of a non-interfering protein). Follow the manufacturer's instructions.
-
-
Incubation:
-
Spike the protein solution with the this compound stock solution to the desired final concentration.
-
Incubate the mixture at 37°C for a short period (e.g., 15-30 minutes) to allow for binding to occur.
-
-
Centrifugation:
-
Sample Collection and Analysis:
-
Carefully collect the ultrafiltrate, which contains the free compound.
-
Also, collect an aliquot of the initial protein-compound mixture (retentate) for determination of the total concentration.
-
Determine the concentration of this compound in the ultrafiltrate and the retentate using a validated analytical method.
-
-
Calculation of Percent Protein Binding:
% Bound = [ (C_total - C_free) / C_total ] * 100
Where:
-
C_total = Concentration of the compound in the retentate (initial mixture)
-
C_free = Concentration of the compound in the ultrafiltrate
-
Self-Validation and Controls:
-
Non-Specific Binding: Assess the non-specific binding of the compound to the ultrafiltration device and membrane by centrifuging a solution of the compound in buffer (without protein).[5][13]
-
Volume of Ultrafiltrate: To minimize disturbance of the binding equilibrium, it is recommended to keep the volume of the ultrafiltrate to a small fraction of the total sample volume (e.g., <10-20%).[5]
-
Compound Stability: Verify the stability of the compound during the incubation and centrifugation steps.
Method 3: Surface Plasmon Resonance (SPR) - Probing Binding Kinetics
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[6][7] In a typical SPR experiment to study small molecule-protein binding, the protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response.[14]
Key Parameters Obtained from SPR:
-
Association rate constant (k_a): The rate at which the compound binds to the protein.
-
Dissociation rate constant (k_d): The rate at which the compound dissociates from the protein.
-
Equilibrium dissociation constant (K_D): A measure of the binding affinity (K_D = k_d / k_a). A lower K_D indicates a higher binding affinity.
Experimental Considerations for SPR:
-
Protein Immobilization: The protein of interest (e.g., human serum albumin) needs to be immobilized on the sensor chip. Various chemistries are available for this purpose.
-
Analyte Concentration: A range of concentrations of this compound should be tested to obtain reliable kinetic data.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model to extract the kinetic parameters.
Method 4: Isothermal Titration Calorimetry (ITC) - Unveiling the Thermodynamics of Binding
ITC is a highly quantitative technique that directly measures the heat changes associated with a binding event.[8][9][10] In an ITC experiment, a solution of this compound is titrated into a solution of the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the thermodynamic parameters of the interaction.[15]
Key Parameters Obtained from ITC:
-
Binding Affinity (K_A or K_D): A measure of the strength of the interaction.
-
Stoichiometry (n): The number of small molecule binding sites on the protein.
-
Enthalpy of Binding (ΔH): The heat change associated with the binding event.
-
Entropy of Binding (ΔS): A measure of the change in disorder of the system upon binding.
Experimental Considerations for ITC:
-
Sample Preparation: Accurate concentration determination of both the protein and the small molecule is crucial for reliable ITC data.
-
Buffer Matching: The protein and the small molecule should be in the same buffer to minimize heat of dilution effects.
-
Data Analysis: The titration data is fitted to a binding model to extract the thermodynamic parameters.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner.
Table 1: Summary of Protein Binding Data for this compound
| Method | Parameter | Value |
| Equilibrium Dialysis | % Protein Binding | |
| Ultrafiltration | % Protein Binding | |
| Surface Plasmon Resonance | K_D (μM) | |
| k_a (M⁻¹s⁻¹) | ||
| k_d (s⁻¹) | ||
| Isothermal Titration Calorimetry | K_D (μM) | |
| n (stoichiometry) | ||
| ΔH (kcal/mol) | ||
| ΔS (cal/mol·deg) |
Conclusion: A Comprehensive Approach to Understanding Protein Binding
The study of protein binding is a cornerstone of drug discovery and development. By employing a combination of the robust and informative techniques outlined in this guide, researchers can gain a comprehensive understanding of the interaction between this compound and proteins. The data generated will be invaluable for elucidating its mechanism of action, predicting its pharmacokinetic behavior, and ultimately, advancing its potential as a therapeutic agent.
References
-
Vlase, L., Pârvu, M., & Muntean, D. (2020). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Processes, 8(3), 346. Retrieved from [Link]
-
LION bioscience. (2003). Protein Binding Assays. Retrieved from [Link] (Note: A direct link to the specific PDF was not available, the main company website is provided).
-
Whitlam, J. B., & Brown, K. F. (1981). Ultrafiltration in serum protein binding determinations. Journal of Pharmaceutical Sciences, 70(2), 146–150. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Retrieved from [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry of protein-protein interactions. Methods in Molecular Biology, 323, 1–15. Retrieved from [Link]
-
Wilson, W. D. (2011). Fluorescence techniques in analysis of protein-ligand interactions. Methods in Cell Biology, 103, 339–369. Retrieved from [Link]
-
Pdi, P. D. I. (2018). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1686, 191–214. Retrieved from [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Retrieved from [Link]
-
Bitesize Bio. (2022). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]
-
Khan, G. M. (2013). Characterization of the Effect of Drug-Drug Interaction on Protein Binding in Concurrent Administration of Sulfamethoxazol and Diclofenac Sodium Using Bovine Serum Albumin. Journal of Applied Pharmaceutical Science, 3(1), 10-14. Retrieved from [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Characterization of the Effect of Drug-Drug Interaction on Protein Binding in Concurrent Administration of Sulfamethoxazol and Diclofenac Sodium Using Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzylsulfonyl)-5-nitroaniline
Introduction
Welcome to the technical support resource for the synthesis of 3-(Benzylsulfonyl)-5-nitroaniline (C₁₃H₁₂N₂O₄S, MW: 292.32 g/mol ). This molecule is a valuable intermediate in pharmaceutical research and materials science, finding application as a building block for more complex molecules and as a lead compound in drug development due to its biological activities.[1] The unique combination of a flexible benzylsulfonyl group and an electron-withdrawing nitro group on an aniline scaffold imparts specific reactivity and properties.[1]
This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during its synthesis. We will focus on the most direct and efficient synthetic route: the coupling of 5-nitroaniline with benzylsulfonyl chloride.
Recommended Synthesis Protocol: Coupling Reaction
This protocol details the most common and efficient method for preparing this compound. It serves as a baseline for the troubleshooting section that follows.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize this compound by reacting 5-nitroaniline with benzylsulfonyl chloride in the presence of a base.
Materials:
-
5-Nitroaniline
-
Benzylsulfonyl chloride (freshly distilled or high purity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-nitroaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the solution.
-
Reagent Addition: In a separate flask, dissolve benzylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: A flowchart of the key steps for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that can lead to suboptimal results.
Question 1: Why is the yield of my product consistently low?
Low yields can arise from multiple factors related to reagents, reaction conditions, or side reactions.
-
Cause A: Poor Quality of Benzylsulfonyl Chloride
-
Explanation: Benzylsulfonyl chloride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form the unreactive benzenesulfonic acid.[2][3] Using old or improperly stored reagent is a primary cause of low yield.
-
Solution:
-
Verify Purity: Use freshly opened, high-purity benzylsulfonyl chloride. If in doubt, purify by distillation under reduced pressure.
-
Proper Handling: Handle the reagent quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox) and use anhydrous solvents.
-
-
-
Cause B: Inappropriate Base or Stoichiometry
-
Explanation: The base neutralizes the HCl generated during the reaction, driving it to completion. An inappropriate or weak base can lead to an incomplete reaction.[4] Excess base can sometimes lead to side reactions, while insufficient base will stall the reaction.
-
Solution:
-
Base Selection: Pyridine is a common and effective choice. Triethylamine (TEA) is also an option. For some substrates, stronger, non-nucleophilic bases might be screened.
-
Stoichiometry: Ensure at least 1 equivalent of base is used to neutralize the generated HCl. A slight excess (1.2-1.5 eq) is often optimal.
-
-
-
Cause C: Suboptimal Reaction Temperature
-
Explanation: While the reaction is typically run at room temperature, the activation energy may be too high for some batches of reagents, leading to a sluggish reaction.
-
Solution: If TLC analysis shows a slow conversion after several hours at room temperature, gently heat the reaction mixture to 40-50 °C and continue to monitor its progress. Avoid excessive heat, which can promote side reactions.
-
Question 2: My TLC shows multiple spots besides the product. What are the likely impurities?
The presence of multiple spots indicates unreacted starting materials or the formation of byproducts.
-
Impurity A: Unreacted 5-Nitroaniline or Benzylsulfonyl Chloride
-
Identification: These will typically have different Rf values than the product. Co-spotting with the starting materials on the TLC plate will confirm their identity.
-
Solution: This indicates an incomplete reaction. Refer to the solutions for Question 1 to improve conversion. Purification via flash column chromatography will effectively separate the product from the starting materials.
-
-
Impurity B: Benzenesulfonic Acid
-
Identification: This is the hydrolysis product of benzylsulfonyl chloride. It is highly polar and may streak or remain at the baseline of the TLC plate.
-
Solution: The aqueous workup, particularly the wash with saturated sodium bicarbonate solution, is designed to remove acidic impurities like this. Ensure the wash is performed thoroughly.
-
-
Impurity C: Di-sulfonated Aniline
-
Identification: It is possible for the initially formed sulfonamide N-H to be deprotonated and react with a second molecule of benzylsulfonyl chloride, especially if a strong base or high temperatures are used. This byproduct would be less polar than the desired product.
-
Solution: Avoid using a large excess of benzylsulfonyl chloride or overly harsh conditions (strong base, high heat). Careful column chromatography can usually separate this impurity.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the alternative synthetic routes to this compound?
A: Besides the direct coupling reaction, other methods exist, though they may involve more steps or harsher conditions.[1]
| Route | Description | Advantages | Disadvantages |
| Coupling Reaction | Direct reaction of 5-nitroaniline with benzylsulfonyl chloride. | High efficiency, directness. | Requires handling of moisture-sensitive sulfonyl chloride. |
| Nitration | Nitration of a pre-formed benzylsulfonylaniline using nitric acid. | Utilizes common nitration chemistry. | Risk of multiple nitrations, regioselectivity issues. |
| Sulfonation | Sulfonation of a nitroaniline derivative with a sulfonating agent. | Can build the sulfonyl group directly onto the ring. | May require harsh conditions (e.g., fuming sulfuric acid). |
Q: How is the key starting material, benzylsulfonyl chloride, prepared?
A: Benzylsulfonyl chloride is typically prepared via the chlorosulfonation of toluene or a related benzyl precursor. The general method is analogous to the preparation of benzenesulfonyl chloride from benzene.[2][3] The process generally involves reacting the aromatic starting material with an excess of chlorosulfonic acid.[2][3] It is critical to control the temperature and addition rate to minimize the formation of sulfone byproducts.[2] The crude product is often purified by vacuum distillation.[2]
Q: What are the critical safety precautions for this synthesis?
A: Several hazards must be managed during this procedure.
-
Benzylsulfonyl Chloride: This reagent is corrosive and lachrymatory. It reacts with water, releasing corrosive HCl gas.[3][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care.
References
-
Organic Syntheses. Benzenesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available from: [Link]
-
Chemwin. Production method and process flow of benzene sulfonyl chloride. Available from: [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). Available from: [Link]
-
Organic Syntheses. o-NITROANILINE - Organic Syntheses Procedure. Available from: [Link]
Sources
Overcoming solubility issues with 3-(Benzylsulfonyl)-5-nitroaniline in aqueous solutions
Welcome to the technical support center for 3-(Benzylsulfonyl)-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered when working with this compound in aqueous solutions. As a specialized aromatic compound, this compound (MW: 292.32 g/mol , Formula: C₁₃H₁₂N₂O₄S) presents unique solubility characteristics that require careful consideration in experimental design.[1] This resource provides a structured, question-and-answer-based approach to overcoming these challenges, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A1: The low aqueous solubility of this compound is a result of its molecular structure. The molecule contains a large, nonpolar benzyl group and an aromatic aniline core, which are hydrophobic. While the nitro (NO₂) and sulfonyl (SO₂) groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule. For comparison, a simpler, related compound, 3-nitroaniline, already has limited water solubility, typically around 1.0-1.2 g/L at room temperature.[2][3] The addition of the large benzylsulfonyl group further increases the nonpolar surface area, leading to even lower solubility in water.
Q2: At what concentration can I expect this compound to be soluble in water?
A2: Currently, there is no publicly available, quantitative aqueous solubility data specifically for this compound. It is crucial to experimentally determine the solubility in your specific aqueous system (e.g., purified water, phosphate-buffered saline) before proceeding with your main experiments. A recommended starting point is to assume its solubility is significantly lower than that of 3-nitroaniline (approx. 1 g/L). A protocol for determining aqueous solubility is provided in Section 2 of this guide.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor influencing the solubility of this compound. The molecule contains a basic aniline amine (-NH₂) group. In acidic conditions (low pH), this group can become protonated (-NH₃⁺), forming a salt. This charged form is generally much more soluble in water than the neutral form.
While the specific pKa (the pH at which 50% of the compound is ionized) for this compound is not documented, we can look at the related compound, 3-nitroaniline, which has a pKa of approximately 2.47.[3] This indicates that the aniline group is a very weak base. To achieve significant protonation and a subsequent increase in solubility, the pH of your solution will likely need to be lowered to below 3.0.
Q4: I've prepared a stock solution in an organic solvent. Why does the compound precipitate when I dilute it into my aqueous buffer?
A4: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous solution where its solubility is much lower. The organic solvent disperses into the water, and the compound is suddenly in an environment where it cannot stay dissolved, causing it to precipitate. To avoid this, you should dilute the organic stock solution slowly and with vigorous stirring into the aqueous buffer. It is also important to ensure that the final concentration of the organic solvent in your aqueous solution is kept to a minimum (ideally <1%) and that the final concentration of the compound does not exceed its aqueous solubility limit.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured approaches and step-by-step protocols to address specific solubility-related problems.
Troubleshooting Guide 1: My compound won't dissolve at the desired concentration.
If you are unable to achieve your target concentration in an aqueous solution, follow this decision tree:
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Determination of Aqueous Solubility
Objective: To estimate the maximum solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound
-
Your aqueous buffer of choice (e.g., PBS, Tris buffer)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
HPLC-UV system or a UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of your buffer (e.g., 1 mL) in a microcentrifuge tube. Ensure there is undissolved solid material at the bottom.
-
Equilibrate: Tightly cap the tube and vortex vigorously for 2-3 minutes. Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Undissolved Solid: Centrifuge the tube at >10,000 x g for 15 minutes to pellet all undissolved solid.
-
Sample the Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.
-
Dilute and Quantify: Dilute the supernatant with your buffer to a concentration that falls within the linear range of your analytical method (see Protocol 5 for HPLC-UV method development).
-
Calculate Solubility: Based on the quantification, calculate the original concentration in the supernatant. This value represents the saturated solubility.
Protocol 2: Solubility Enhancement by pH Adjustment
Objective: To increase the solubility of this compound by lowering the pH.
Principle: By lowering the pH well below the pKa of the aniline group (estimated to be <2.47), the compound becomes protonated and more soluble.
Procedure:
-
Prepare an Acidic Buffer: Prepare your desired buffer and adjust the pH to a low value (e.g., pH 2.0) using a strong acid like HCl.
-
Attempt Dissolution: Add the this compound to the acidic buffer and stir or vortex until it dissolves.
-
Neutralization (if required): If your final application requires a neutral pH, you can slowly add a base (e.g., NaOH) to bring the pH back up. Caution: The compound may precipitate as the pH approaches and surpasses its pKa. This method is most effective if the final application can be performed at a low pH.
Protocol 3: Using Co-solvents for Solubility Enhancement
Objective: To increase solubility by adding a water-miscible organic solvent.
Principle: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.[4][5]
Procedure:
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Dilute into Aqueous Buffer: While vigorously stirring the aqueous buffer, slowly add the organic stock solution dropwise.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation.
-
Optimize Co-solvent Concentration: The final concentration of the co-solvent should be kept as low as possible to avoid affecting your experimental system (typically <1% v/v for cell-based assays). You may need to test different co-solvents and final concentrations to find the optimal conditions.
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 1.0% | Highly effective but can have biological effects. |
| Ethanol | 1 - 5% | Less toxic than DMSO but may be less effective. |
| PEG 400 | 5 - 20% | Generally low toxicity, often used in formulations. |
Protocol 4: Solubility Enhancement with Cyclodextrins
Objective: To improve aqueous solubility by forming an inclusion complex with a cyclodextrin.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic molecules, like this compound, effectively shielding the nonpolar parts from water and increasing the apparent solubility of the complex.[6][7]
Procedure:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many applications.
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer. A common starting concentration is 1-10% (w/v).
-
Add the Compound: Add the this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
Troubleshooting Guide 2: My compound is unstable in solution.
Caption: Decision-making process for solution stability.
Protocol 5: Quantification by HPLC-UV
Objective: To develop a general-purpose method for quantifying this compound in aqueous solutions.
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. A UV detector can then be used for quantification. This method is essential for solubility studies and stability assessments.[8][9]
Suggested HPLC-UV Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a proton source for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for eluting hydrophobic compounds. |
| Gradient | Start at 30% B, ramp to 90% B over 10 min | This gradient should be sufficient to elute the compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| UV Wavelength | ~254 nm or ~380 nm | Nitroaromatic compounds typically have strong absorbance in these regions. An initial UV scan of a concentrated sample is recommended to find the absorbance maximum. |
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of this compound in your mobile phase or a suitable solvent to create a calibration curve.
-
Analyze Samples: Inject your standards and unknown samples onto the HPLC system.
-
Generate Calibration Curve: Plot the peak area from the standards against their known concentrations.
-
Quantify Unknowns: Use the calibration curve to determine the concentration of your unknown samples based on their peak areas.
Section 3: References
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1973). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Royal Society of Chemistry.
-
Google Patents. (n.d.). US2935514A - Benzimidazoles. Retrieved from
-
Genprice. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents. Retrieved from
-
Journal of Organic and Pharmaceutical Chemistry. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine.
-
Google Patents. (n.d.). US3492342A - Sulfonation of nitro compounds. Retrieved from
-
PMC. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2007). Effect of pH on the absorbances of nitroaniline isomers.
-
ResearchGate. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.
-
ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
-
ResearchGate. (2025). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins.
-
PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2022). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Stability of adenine-based cytokinins in aqueous solution. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
-
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I.
-
IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
-
SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients.
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Maharshi Dayanand University. (n.d.). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Taylor & Francis Online. (n.d.). Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies.
-
Fisher Scientific. (2009). SAFETY DATA SHEET.
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Troubleshooting unexpected side reactions in the synthesis of 3-(Benzylsulfonyl)-5-nitroaniline
Welcome to the technical support center for the synthesis of 3-(Benzylsulfonyl)-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected side reactions that can arise during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize your yields, and ensure the purity of your final product.
Troubleshooting Guide: Unexpected Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Product
Observation: The isolated yield of this compound is significantly lower than expected.
Probable Causes & Solutions:
-
Hydrolysis of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture, forming the unreactive benzylsulfonic acid.[1][2] The half-life for the hydrolysis of the related benzenesulfonyl chloride in 1% aqueous dioxane at 21°C is approximately 5.1 minutes.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. However, be mindful of potential decomposition at higher temperatures.[2]
-
-
-
Sub-optimal Base Selection: The choice of base is crucial for neutralizing the HCl generated during the reaction without competing with the aniline nucleophile.
-
Solution:
-
Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base such as pyridine or triethylamine. These bases will effectively scavenge the HCl byproduct without reacting with the benzylsulfonyl chloride.
-
-
Issue 2: Presence of a Water-Soluble Impurity
Observation: After aqueous workup, a significant amount of a water-soluble byproduct is detected, often leading to a lower yield of the desired organic-soluble product.
Probable Cause & Solution:
-
Formation of Benzylsulfonic Acid: As mentioned above, hydrolysis of benzylsulfonyl chloride is a common side reaction. The resulting benzylsulfonic acid is water-soluble and will be removed during the aqueous extraction, effectively reducing the amount of starting material available for the desired reaction.
-
Solution:
-
Strict Anhydrous Technique: The most effective solution is prevention. Adhere strictly to anhydrous reaction conditions as detailed in Issue 1.
-
Minimize Exposure to Water During Workup: Perform the aqueous workup efficiently and avoid prolonged contact between the reaction mixture and the aqueous phase.
-
-
Issue 3: Formation of a Higher Molecular Weight Byproduct
Observation: Mass spectrometry analysis of the crude product reveals a significant peak corresponding to a higher molecular weight species, potentially with a mass of C20H17N3O6S2 (M+H)+.
Probable Cause & Solution:
-
Bis-sulfonylation of 5-Nitroaniline: Primary amines can react with two equivalents of a sulfonyl chloride to form a bis-sulfonated product. While the nitro group on 5-nitroaniline is electron-withdrawing and reduces the nucleophilicity of the amine, this side reaction can still occur, especially if an excess of benzylsulfonyl chloride is used or if the reaction conditions are too harsh.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 5-nitroaniline (e.g., 1.1 equivalents) to ensure the complete consumption of the benzylsulfonyl chloride.
-
Slow Addition of Reagents: Add the benzylsulfonyl chloride solution dropwise to the solution of 5-nitroaniline and base at a controlled temperature (e.g., 0-5°C) to maintain a low instantaneous concentration of the sulfonyl chloride.
-
-
Issue 4: Discolored Product (Yellow to Brown)
Observation: The isolated this compound is off-white or has a distinct yellow to brown coloration that is difficult to remove by simple recrystallization.
Probable Cause & Solution:
-
Oxidation of the Aniline Moiety: Aniline and its derivatives are susceptible to oxidation, which can form highly colored impurities.[3] This can be exacerbated by the presence of air, trace metals, or elevated temperatures.
-
Solution:
-
Degas Solvents: Before use, degas the reaction solvents by bubbling an inert gas through them to remove dissolved oxygen.
-
Maintain Inert Atmosphere: As with preventing hydrolysis, conducting the reaction under an inert atmosphere will minimize oxidation.
-
Purification by Chromatography: If discoloration persists, column chromatography on silica gel is an effective method for removing polar, colored impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal can help adsorb colored impurities. However, this may also lead to some product loss.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most direct and widely applicable method is the coupling reaction between benzylsulfonyl chloride and 5-nitroaniline in the presence of a non-nucleophilic base like pyridine or triethylamine.[4] This approach is generally high-yielding and allows for good control over the reaction conditions.
Q2: How can I prepare the benzylsulfonyl chloride starting material, and what are the potential pitfalls?
A2: Benzylsulfonyl chloride can be prepared by the oxidative chlorination of benzyl mercaptan or a benzyl sulfide derivative.[5][6] A key challenge in this step is avoiding over-oxidation to the corresponding sulfonic acid or other byproducts.[5] Careful control of the oxidant stoichiometry and reaction temperature is crucial. Alternatively, it can be synthesized from benzylmagnesium chloride and sulfuryl chloride.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify the molecular weights of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of major impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product and any isolated byproducts.
Q4: My reaction is complete, but I'm having difficulty purifying the product. What are the best purification strategies?
A4:
-
Recrystallization: This is often the most effective method for obtaining highly pure this compound. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane.
Experimental Protocols
Synthesis of this compound
Materials:
-
5-Nitroaniline
-
Benzylsulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-nitroaniline (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Benzylsulfonyl Chloride: Dissolve benzylsulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzylsulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the 5-nitroaniline is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Data Presentation
| Parameter | Expected Value | Common Deviation and Cause |
| Yield | > 85% | < 70% (Hydrolysis of sulfonyl chloride, incomplete reaction) |
| Appearance | Off-white to pale yellow solid | Yellow to brown solid (Oxidation of aniline) |
| Purity (by HPLC) | > 98% | < 95% (Presence of side products like bis-sulfonated aniline) |
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Troubleshooting decision tree.
References
-
Organic Syntheses Procedure. Benzenesulfonyl chloride. Available at: [Link]
-
PubChem. Benzenesulfonyl chloride. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
-
Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Available at: [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]
-
WordPress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. Buy this compound | 912772-83-9 [smolecule.com]
- 5. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for the Nitration of Benzylsulfonylaniline
Welcome to the technical support center for the nitration of benzylsulfonylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of this important reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of benzylsulfonylaniline, providing potential causes and actionable solutions.
Question 1: Why is my yield of nitrated benzylsulfonylaniline consistently low?
Answer:
Low yields in the nitration of benzylsulfonylaniline can stem from several factors, ranging from the choice of nitrating agent to reaction conditions and work-up procedures.[1] Here are the most common culprits and how to address them:
-
Sub-optimal Nitrating Agent and Conditions: The classic mixed acid (concentrated HNO₃ and H₂SO₄) nitration, while effective for many aromatic compounds, can be too harsh for substrates containing sensitive functional groups like the N-H bond in the sulfonamide.[2][3] This can lead to side reactions and degradation of the starting material.
-
Solution: Consider using milder and more selective nitrating agents. Several modern methods have been developed for the nitration of aromatic sulfonamides with improved yields and chemoselectivity.[4]
-
Sodium Nitrite (NaNO₂): This reagent, in combination with an oxidizing agent, offers a direct and often high-yielding route to mono-nitrated aromatic sulfonamides under mild conditions.[4][5]
-
tert-Butyl Nitrite (TBN): TBN is another effective reagent for the chemoselective nitration of aromatic sulfonamides, even in the presence of other sensitive functionalities.[6]
-
Hypervalent Iodine Reagents: A combination of a cheap NO₂ source like sodium nitrite with a hypervalent iodine reagent such as Phenyliodine(III) bis(trifluoroacetate) (PIFA) can achieve nitration under acid-free and very mild conditions.[7]
-
-
-
Improper Temperature Control: Nitration reactions are highly exothermic.[3] Poor temperature control can lead to a runaway reaction, increasing the formation of byproducts and decomposition of the desired product, often indicated by a dark discoloration of the reaction mixture.[1]
-
Solution: Maintain strict temperature control throughout the reaction. Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) using an ice bath and allow the reaction to warm to the desired temperature slowly.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Compare the TLC profile of the reaction mixture with that of the starting material to ensure complete consumption of the benzylsulfonylaniline.
-
-
Product Loss During Work-up and Purification: Significant product loss can occur during the isolation and purification steps.[1]
-
Solution:
-
Quenching: When quenching the reaction with ice water, ensure efficient precipitation of the product.
-
Extraction: If the product is not precipitating, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Column chromatography is often necessary to separate the desired product from isomers and impurities.[8] Choose an appropriate solvent system for the chromatography to achieve good separation without significant product loss on the column.
-
-
Question 2: I am getting a mixture of ortho- and para-isomers. How can I improve the regioselectivity to favor the para-isomer?
Answer:
Controlling the regioselectivity in the nitration of substituted anilines is a common challenge. The sulfonamide group is generally considered to be an ortho-, para-directing group. However, the reaction conditions can significantly influence the isomer ratio.
-
Steric Hindrance: The bulky benzylsulfonyl group can sterically hinder the approach of the electrophile (nitronium ion) to the ortho-position, thus favoring para-substitution.
-
Influence of Reaction Conditions: The choice of nitrating agent and solvent can impact the regioselectivity.
-
Solution:
-
Milder Nitrating Systems: Milder nitrating agents, such as those mentioned in the previous question (NaNO₂, TBN, hypervalent iodine reagents), can sometimes offer better regioselectivity compared to the harsh mixed acid conditions.[4][6][7]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the isomer distribution. Experiment with different solvents to optimize for the desired isomer.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-isomer.
-
-
-
Purification: If a mixture of isomers is unavoidable, separation is necessary.
-
Solution:
-
Fractional Crystallization: If there is a significant difference in the solubility of the isomers, fractional crystallization can be an effective purification method.
-
Column Chromatography: This is a reliable method for separating ortho- and para-isomers.[8] Careful selection of the mobile phase is crucial for achieving good separation.
-
-
Question 3: My reaction mixture turns dark brown/black, and I am unable to isolate the desired product. What is happening?
Answer:
A dark coloration is a strong indication of side reactions, primarily oxidation. The aniline moiety, even when protected as a sulfonamide, can be susceptible to oxidation by strong nitrating agents like concentrated nitric acid.[2]
-
Cause: The powerful oxidizing nature of the nitrating mixture can lead to the formation of polymeric, tar-like materials, which are difficult to remove and result in a very low or zero yield of the desired product.
-
Solution:
-
Use Milder Reagents: This is the most effective way to prevent oxidation. The alternative nitrating systems discussed in Question 1 are much less oxidizing and are highly recommended.[5][6][7]
-
Strict Temperature Control: As mentioned before, high temperatures exacerbate oxidative side reactions.[1][3] Maintaining a low temperature is critical.
-
Protecting Group Strategy: While the sulfonamide is a protecting group for the amine, under very harsh conditions, further protection might be considered, though this adds steps to the synthesis. For aniline itself, acetylation is a common strategy to prevent oxidation during nitration.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of benzylsulfonylaniline?
A1: The nitration of benzylsulfonylaniline typically proceeds via an electrophilic aromatic substitution (EAS) mechanism.[9][10] The key steps are:
-
Generation of the Electrophile: In a mixed acid system (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11]
-
Electrophilic Attack: The electron-rich aniline ring of the benzylsulfonylaniline attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[9]
-
Deprotonation: A weak base in the reaction mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[9]
Q2: What is the expected regioselectivity for the nitration of benzylsulfonylaniline?
A2: The -NHSO₂R group (sulfonamide) is an ortho-, para-directing group. This is because the nitrogen atom has a lone pair of electrons that can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, due to the steric bulk of the benzylsulfonyl group, the para-isomer is generally the major product . The formation of the meta-isomer is usually minor.
Q3: What are the key safety precautions to take during the nitration of benzylsulfonylaniline?
A3: Nitration reactions, especially with mixed acids, have inherent risks. It is crucial to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Exothermic Reaction: Be aware that the reaction is highly exothermic.[3] Use an ice bath for cooling and add reagents slowly and carefully to control the temperature.
-
Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care.
-
Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to ice. Never add water to the concentrated acid mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] Spot the reaction mixture alongside the starting material (benzylsulfonylaniline) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progression of the reaction. A common developing solvent system for such compounds is a mixture of ethyl acetate and petroleum ether or hexane.[1]
Optimized Reaction Conditions
The following table summarizes various reaction conditions for the nitration of aromatic sulfonamides, which can be adapted for benzylsulfonylaniline.
| Nitrating System | Oxidant/Catalyst | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | - | - | 0 - 25 | Can give good yields but risk of side reactions and low selectivity. | [9] |
| NaNO₂ | K₂S₂O₈ | Nitromethane | 50 | Good yields, mono-substitution selectivity.[5] | [5] |
| tert-Butyl Nitrite (TBN) | - | Acetonitrile | 80 | High chemoselectivity, good for sensitive substrates. | [6] |
| NaNO₂ | PIFA | Dichloromethane | Room Temp | Mild, acid-free conditions, good to excellent yields. | [7] |
Visual Guides
Reaction Mechanism
Caption: Figure 1: Electrophilic Aromatic Substitution Mechanism for Nitration
Experimental Workflow for Optimization
Caption: Figure 2: Workflow for Reaction Optimization
Troubleshooting Decision Tree
Caption: Figure 3: Troubleshooting Decision Tree
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 4. Direct oxidative nitration of aromatic sulfonamides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct oxidative nitration of aromatic sulfonamides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild hypervalent iodine mediated oxidative nitration of N -aryl sulfonamides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04738A [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation [tailieuhoctap.edu.vn]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 20. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. US11993576B2 - N-benzyl-N-arylsulfonamide derivative and preparation and use thereof - Google Patents [patents.google.com]
- 29. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. BJOC - Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones [beilstein-journals.org]
- 32. researchgate.net [researchgate.net]
- 33. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 34. Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 36. www1.udel.edu [www1.udel.edu]
Technical Support Center: Purification of 3-(Benzylsulfonyl)-5-nitroaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective purification of crude 3-(Benzylsulfonyl)-5-nitroaniline. It addresses common challenges through troubleshooting guides and frequently asked questions, ensuring you can achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the target compound is the first step in designing an effective purification strategy.[1] this compound is an organic compound characterized by the presence of nitro, sulfonyl, and aniline functional groups, which dictate its behavior.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₄S | [2][3] |
| Molecular Weight | 292.32 g/mol | [2] |
| Appearance | Typically a yellow crystalline solid, similar to other nitroanilines. | [1][4] |
| Solubility | Generally expected to have limited solubility in water but improved solubility in moderately polar organic solvents like ethanol, acetone, and ethyl acetate. | [1][2] |
| Polarity | Considered a highly polar molecule due to the -NH₂, -NO₂, and -SO₂- functional groups. |
Q2: What are the most common impurities I might encounter during its synthesis?
Impurities can arise from the manufacturing process, side reactions, or degradation.[5][6] Common synthesis routes involve the coupling of a benzylsulfonyl derivative with 5-nitroaniline or the nitration of a precursor.[2] Potential impurities include:
-
Unreacted Starting Materials: Residual 5-nitroaniline or benzylsulfonyl chloride.
-
Side-Products: Isomeric products from nitration, or by-products from the coupling reaction.
-
Degradation Products: Hydrolysis of the sulfonyl group to form benzylsulfonic acid.
-
Reagents & Solvents: Residual acids, bases, or solvents used in the synthesis.
Q3: Which purification method is best for my needs: Recrystallization or Column Chromatography?
The choice depends on the initial purity of your crude material and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is a robust, scalable, and cost-effective method for achieving high purity of crystalline solids.[1]
-
Flash Column Chromatography is the method of choice for separating the target compound from significant quantities of impurities, especially those with different polarities.[7][8][9] It is highly effective for complex mixtures or when the crude product is an oil or amorphous solid.
Q4: How can I assess the purity of my final product?
A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components in the sample.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
Purification Workflow & Decision Guide
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Guide: Recrystallization
Recrystallization relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1]
Q: My compound won't dissolve, even in a large amount of boiling solvent. What should I do? A: This indicates you have chosen a poor solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[1]
-
Plausible Cause: The solvent's polarity is too different from your compound. This compound is very polar. Non-polar solvents like hexane will be ineffective.
-
Solution: Switch to a more polar solvent. Good candidates include ethanol, isopropanol, acetone, or ethyl acetate. You may also try a solvent mixture, such as ethanol/water, where the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).[11]
Q: My compound "oiled out" during cooling instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your crude compound, or the concentration is too high.
-
Plausible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20%) of additional hot solvent to lower the saturation point.[12] Allow the flask to cool very slowly (e.g., by insulating it with glass wool) to encourage the formation of crystal nucleation sites.
Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. Why? A: Crystal formation can sometimes be slow to initiate, a phenomenon known as supersaturation.
-
Plausible Cause: Lack of nucleation sites for crystal growth.
-
Solution:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystals to form.[11]
-
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Concentrate: If the above methods fail, you may have used too much solvent. Gently boil off a portion of the solvent to re-concentrate the solution and attempt cooling again.
-
Q: My final product is still yellow. How can I get a purer, less colored product? A: The yellow color is inherent to the nitroaniline structure, but intensely colored impurities may also be present.
-
Plausible Cause: Highly colored, polar impurities are co-crystallizing with your product.
-
Solution: Use a small amount of activated charcoal. After dissolving the crude product in the hot solvent, remove it from the heat, let it cool slightly, and add a pinch of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize.[1] Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.
Caption: Troubleshooting common issues in recrystallization.
Troubleshooting Guide: Flash Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[7][8]
Q: My compound is streaking badly on the TLC plate. What does this mean for my column? A: Streaking on a TLC plate is often a sign of overloading or that the compound is acidic or basic and interacting too strongly with the stationary phase.
-
Plausible Cause: Silica gel is slightly acidic.[7] The basic aniline group in your compound can interact strongly, leading to tailing.
-
Solution:
-
Add a Modifier: Add a small amount (~0.5-1%) of a base like triethylamine to your eluent system. This will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[13]
-
Reduce Load: Ensure you are not spotting too much material on the TLC plate. For the column, load a quantity of crude material that is about 1-5% of the total weight of the silica gel.
-
Q: I can't get good separation between my product and an impurity (Rf values are too close). What can I do? A: Improving resolution is key to a successful separation.
-
Plausible Cause: The chosen solvent system is not optimal for differentiating the polarities of your compounds.
-
Solution:
-
Change Solvent Polarity: Systematically test different solvent systems. If using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. Sometimes changing the solvent components, even at similar overall polarity, can dramatically alter selectivity.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities.[13] Gradually and slowly increase the polarity of the mobile phase to then elute your target compound, leaving more polar impurities behind on the column.
-
Improve Column Geometry: For difficult separations, use a longer, thinner column, which increases the number of theoretical plates and improves resolution.[7]
-
Q: The column is running very slowly, or it has cracked. What happened? A: A slow flow rate or a cracked column bed severely compromises the separation.
-
Plausible Cause:
-
Slow Flow: The silica gel was packed too tightly, or fine particles are clogging the frit. Some solvents, like dichloromethane, are more viscous and flow more slowly.[13]
-
Cracked Bed: The column ran dry, or heat was generated when wet and dry solvents were mixed, causing air bubbles and channels.
-
-
Solution:
-
Packing: Pack the column as a slurry to ensure a homogenous bed. Avoid using excessively high pressure.
-
Operation: Never let the solvent level drop below the top of the silica bed. Ensure all solvents are degassed and at the same temperature before use. If a crack appears, the separation is compromised and the column must be repacked.
-
Caption: Troubleshooting common issues in column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for material that is estimated to be >90% pure.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the solid when boiling but show poor solubility at room temperature. An ethanol/water mixture is often effective for nitroanilines.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves completely.[1]
-
Decolorization (Optional): If the solution is intensely colored, remove it from heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[1] Perform a hot gravity filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating complex mixtures or purifying oily/amorphous material.
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.25-0.35.[7] If streaking is observed, add 0.5-1% triethylamine to the solvent mixture.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (typically 20-50 times the weight of your crude sample) in your initial, least polar eluent.[7]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is homogenous and free of air bubbles.[7] Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in the absolute minimum amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the top of the bed is not disturbed.
-
Apply pressure and begin collecting fractions.
-
If running a gradient, start with the least polar solvent mixture and gradually increase the percentage of the polar solvent.
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.).
- Buy this compound | 912772-83-9 - Smolecule. (n.d.). Smolecule.
- Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization. (n.d.). Benchchem.
- Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). (n.d.). PrepChem.com.
- Recrystallization of m-nitroaniline#chemistrypractical. (2022, November 8). YouTube.
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM.
- Column chromatography. (n.d.).
- Column Chromatography As A Tool For Purification. (n.d.). Sorbchem India.
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (1994).
- This compound CAS#: 912772-83-9. (n.d.). ChemWhat.
- 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. (n.d.). Muby Chemicals.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
- Affinity Chromatography Troubleshooting. (n.d.). Merck Millipore.
- 3-Nitroaniline. (n.d.). Wikipedia.
- 3-Nitroaniline | C6H6N2O2 | CID 7423. (n.d.). PubChem.
- Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Troubleshooting Strategies in GST-tagged Protein Purification. (n.d.). Sigma-Aldrich.
- Impurities and Degradation products. (n.d.). ArtMolecule.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
- Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. (2025, January 23). Nitrosamines Exchange.
- Troubleshooting: Purification of a Tagged Protein. (n.d.). GoldBio.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 912772-83-9 [smolecule.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. column-chromatography.com [column-chromatography.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 11. azom.com [azom.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. Purification [chem.rochester.edu]
Preventing degradation of 3-(Benzylsulfonyl)-5-nitroaniline during experiments
Introduction: Navigating the Stability of 3-(Benzylsulfonyl)-5-nitroaniline
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. As a molecule possessing both a nitroaromatic and a sulfonyl functional group, this compound exhibits unique chemical properties that require careful consideration to prevent its degradation during experimental procedures.[1] This document, structured in a practical question-and-answer format, offers field-proven insights and scientifically grounded protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Compound Handling and Storage
Question 1: What are the primary factors that can cause the degradation of this compound?
Answer: The degradation of this compound is primarily influenced by three factors:
-
Light: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
pH: The stability of the sulfonyl group and the nitroaniline moiety can be compromised under strongly acidic or basic conditions, leading to hydrolysis.
Question 2: What are the best practices for storing solid this compound to ensure its long-term stability?
Answer: To maintain the integrity of solid this compound, adhere to the following storage protocols:
-
Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[2][3]
-
Temperature Control: Keep the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container Integrity: Ensure the container is well-sealed to prevent moisture absorption.[4]
Question 3: I've noticed a change in the color of my solid this compound, from a pale yellow to a darker shade. What could be the cause?
Answer: A color change in nitroaromatic compounds often indicates degradation. The most likely cause is exposure to light, leading to photolytic degradation.[5] It is also possible that exposure to air and moisture has initiated slow degradation. It is crucial to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments. For future prevention, strictly follow the recommended storage conditions.
Experimental Troubleshooting
Question 4: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. Could this be due to degradation?
Answer: Yes, the appearance of unexpected peaks is a strong indicator of degradation. The potential degradation pathways for this compound include:
-
Hydrolysis of the sulfonyl group: This would lead to the formation of 3-amino-5-nitrobenzenesulfonic acid and benzyl alcohol.
-
Reduction of the nitro group: This can result in the formation of 3-(benzylsulfonyl)-5-aminoaniline.
-
Photodegradation: Exposure to light can lead to a variety of complex degradation products.
To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a sample of this compound and compare the resulting chromatogram with your experimental sample.
Question 5: How can I prepare solutions of this compound to minimize degradation during my experiments?
Answer: To prepare stable solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. For HPLC analysis, HPLC-grade solvents are essential.[6][7] The choice of solvent can impact stability, so it is advisable to prepare fresh solutions before use.
-
pH Control: If your experimental conditions require a specific pH, use a well-buffered system to avoid significant pH shifts that could accelerate hydrolysis.
-
Light Protection: Prepare solutions in amber glassware or cover the glassware with aluminum foil. Minimize the exposure of the solution to ambient light.
-
Temperature: Prepare solutions at room temperature and, if the experiment allows, keep them cooled during use.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[8][9]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
1. Hydrolytic Degradation Protocol
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.
-
2. Photolytic Degradation Protocol (adapted from ICH Q1B guidelines) [10][11][12][13][14]
-
Objective: To evaluate the photosensitivity of this compound.
-
Procedure:
-
Expose a solid sample (spread as a thin layer) and a solution (in a chemically inert, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
3. Thermal Degradation Protocol
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Procedure:
-
Place a solid sample and a solution of the compound in a thermostatically controlled oven at 80°C.
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) to monitor for degradation.
-
Predicted Degradation Pathways
Caption: Predicted degradation pathways.
Analytical Methodologies for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique. For structural elucidation of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[15][16][17]
Example HPLC Method for Stability Indicating Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 20% B; 20 min: 80% B; 25 min: 80% B; 26 min: 20% B; 30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization may be required based on the specific degradation products formed.
References
-
ICH Harmonised Tripartite Guideline. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH HARMONISED TRIPARTITE GUIDELINE: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
United States Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
HPLC Separation Guide. (n.d.). Analysis of Nitroaromatic Explosives. Available at: [Link]
-
Chemistry For Everyone. (2025, July 11). How To Store Nitrocellulose? YouTube. Available at: [Link]
-
MedCrave. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Vídal, L., et al. (2023). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
TGA Thermal Stability Testing. (2025, November 26). Impact Analytical. Available at: [Link]
-
University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
-
Mass Spec Lab. (n.d.). Stability Testing. Available at: [Link]
-
University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Available at: [Link]
-
Juárez, J. F. S., & Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 67(2), 315-336. Available at: [Link]
-
Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Available at: [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Available at: [Link]
-
SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Available at: [Link]
-
Storage conditions for chemicals in the laboratory. (n.d.). Tejarat Gostar. Available at: [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Zhang, Y., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. Available at: [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
LebaTex. (2019, January 28). Hydrolysis Testing Methods. Available at: [Link]
-
ASTM D2619-19a. (2019). Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). ASTM International. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Available at: [Link]
-
Vídal, L., et al. (2023). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Available at: [Link]
-
ResearchGate. (2017, February 20). Simultaneous Determination of Nine Sulphonamides by LC-MS for Routine Control of Raw Honey Samples. Available at: [Link]
-
SARBI Engineering. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. Available at: [Link]
-
Korfmacher, W. A. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 735-742. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]
-
ResearchGate. (n.d.). Determination of nitrobenzene oxidation products by GC and 1 H-NMR spectroscopy using 5-iodovanillin as a new internal standard. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. epa.gov [epa.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ikev.org [ikev.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. library.dphen1.com [library.dphen1.com]
- 17. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Results with 3-(Benzylsulfonyl)-5-nitroaniline
Welcome to the technical support center for 3-(Benzylsulfonyl)-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. Inconsistent or unexpected results can be a significant challenge in experimental biology. This guide provides a structured approach to troubleshooting and optimizing your experiments with this compound, ensuring the reliability and reproducibility of your data.
Introduction to this compound
This compound is a small molecule with reported antimicrobial, anti-inflammatory, and anticancer properties.[1] Its biological activities are attributed to its chemical structure, which includes a nitroaniline and a benzylsulfonyl moiety. These functional groups can participate in various biological interactions, including enzyme inhibition and modulation of protein functions.[1] However, the very features that confer its biological activity can also contribute to experimental variability if not properly controlled. This guide will walk you through potential issues and their solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering unexpected results with this compound.
Q1: My initial screens with this compound show no biological effect. What are the primary reasons for this?
A1: The lack of an observable effect can stem from several factors, which can be broadly categorized as:
-
Compound Integrity and Bioavailability: Issues with the compound's purity, stability, or solubility in your assay medium can prevent it from reaching its target at the intended concentration.
-
Experimental Setup: Suboptimal assay conditions, such as incorrect incubation times, inappropriate reagent concentrations, or poor cell health, can mask the compound's activity.
-
Target Engagement: The compound may not be effectively interacting with its intended molecular target in your specific cellular context.
-
Mechanism of Action: The anticipated downstream signaling pathway may not be active in your experimental model, or cellular compensatory mechanisms could be nullifying the compound's effect.
Q2: I'm observing significant variability in my results between replicate experiments. What are the likely causes?
A2: Inconsistent results are a common hurdle. The primary sources of variability often fall into three categories:
-
Compound-Related Issues: Inconsistent storage, handling, or preparation of this compound stock solutions can lead to variations in its effective concentration.
-
Biological System Variability: Fluctuations in cell culture conditions, such as cell passage number, confluency, and metabolic state, can significantly impact the cellular response to the compound.
-
Assay-Related Inconsistencies: Minor deviations in reagent preparation, incubation periods, and the calibration of measurement instruments can introduce significant experimental noise.
Q3: How can I be certain that the observed cellular phenotype is a direct result of on-target activity of this compound and not due to off-target effects?
A3: Distinguishing on-target from off-target effects is crucial for validating your findings. Consider the following strategies:
-
Use of Controls: Include a structurally related but inactive analog of this compound as a negative control.
-
Orthogonal Approaches: Employ a different inhibitor with a distinct chemical structure that targets the same protein or pathway to see if it recapitulates the observed phenotype.
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding of the compound to its target protein within the cell.
-
Rescue Experiments: If the compound inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the phenotype.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific problems you may encounter.
Guide 1: Addressing Poor Solubility and Compound Precipitation
Poor aqueous solubility is a frequent cause of inactivity for many small molecule inhibitors. If this compound precipitates out of your assay buffer, its effective concentration will be significantly lower than intended.
Symptoms:
-
Visible precipitate in the stock solution or final assay medium.
-
Lack of a dose-dependent response in your assay.
-
High variability between replicate wells.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solubility issues.
Detailed Protocol: Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear microcentrifuge tube , add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).
-
Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.
-
Vortex the solution gently.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect the solution for any signs of precipitation against a dark background. A light scattering method can also be used for more sensitive detection.
Guide 2: Investigating Inconsistent Enzyme Inhibition Results
If you are using this compound as an enzyme inhibitor, inconsistent results can be particularly perplexing.
Symptoms:
-
Variable IC50 values between experiments.
-
Inhibition that does not increase with higher compound concentrations.
-
Complete loss of inhibition at higher concentrations.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Instability | The compound may be degrading in the assay buffer over the course of the experiment. | 1. Prepare fresh compound dilutions for each experiment. 2. Minimize the time the compound spends in aqueous buffer before being added to the assay. 3. Assess compound stability in your buffer over time using analytical methods like HPLC. |
| Time-Dependent Inhibition | The compound may be a slow-binding or irreversible inhibitor. | 1. Pre-incubate the enzyme with this compound for varying lengths of time before adding the substrate. 2. Determine if the inhibition is reversible by dialysis or rapid dilution. |
| Assay Artifacts | The compound may interfere with the detection method (e.g., fluorescence quenching, absorbance interference). | 1. Run a control experiment with the compound and the detection reagents in the absence of the enzyme. 2. If interference is detected, consider a different assay format or detection wavelength. |
| Tight Binding Inhibition | If the compound's Ki is close to the enzyme concentration in the assay, the standard IC50 calculations will be inaccurate. | 1. Use a lower enzyme concentration if possible. 2. Apply the Morrison equation for fitting tight-binding inhibitors.[2] |
| Uncompetitive or Mixed-Mode Inhibition | The inhibition pattern may be complex and dependent on the substrate concentration.[3][4] | 1. Determine the IC50 of the compound at multiple substrate concentrations. 2. Perform a full kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). |
Mechanism of Action Investigation Workflow:
Caption: Workflow for investigating the mechanism of enzyme inhibition.
Guide 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce a higher level of complexity due to the dynamic nature of living cells.
Symptoms:
-
Poor reproducibility of cell viability or signaling readouts.
-
High background signal or low signal-to-noise ratio.
-
Discrepancy between biochemical and cellular assay results.
Key Considerations and Troubleshooting Steps:
| Parameter | Importance | Troubleshooting Actions |
| Cell Health and Confluency | The physiological state of the cells can dramatically alter their response to a compound. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Routinely test for mycoplasma contamination.[5] 3. Monitor cell morphology throughout the experiment. |
| Serum Concentration | Components in serum can bind to the compound, reducing its effective concentration. | 1. Test the effect of different serum concentrations on the compound's activity. 2. If serum binding is suspected, consider using serum-free medium for the treatment period, if tolerated by the cells. |
| Incubation Time | The observed effect can be highly dependent on the duration of compound exposure. | 1. Perform a time-course experiment to identify the optimal incubation time. 2. For long-term treatments (days), replenish the medium with fresh compound at regular intervals.[6][7] |
| Final Solvent Concentration | Solvents like DMSO can have their own biological effects at higher concentrations. | 1. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.[8] 2. Include a vehicle control (medium with the same DMSO concentration but no compound) in all experiments. |
| Off-Target Effects of Nitroanilines | Aromatic nitro compounds can be metabolically reduced to reactive intermediates that may cause non-specific cytotoxicity.[9][10] | 1. Assess general cytotoxicity using multiple assays (e.g., membrane integrity and metabolic activity). 2. Include a counter-screen with a cell line known to be insensitive to the target of interest. |
Experimental Protocol: Cell Viability Assay using Resazurin
-
Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the fluorescence using a microplate reader.
Part 3: Data Interpretation and Best Practices
Confirming On-Target Activity
A critical aspect of working with any small molecule is ensuring the observed effects are due to the intended mechanism of action. The presence of the sulfonyl group in this compound suggests potential interactions with a variety of biological targets.[11]
Caption: A logical workflow for confirming on-target activity.
General Best Practices for Working with this compound:
-
Source and Purity: Always use a high-purity compound from a reputable supplier and verify its identity and purity if possible.
-
Storage: Store the solid compound and stock solutions under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).
-
Aliquoting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]
-
Documentation: Maintain meticulous records of compound batches, stock solution preparation, and experimental conditions to aid in troubleshooting.
References
-
Edmondson, R., & Dale, M. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Quora. (2016). What are the reasons of poor results in enzymatic assays?. Retrieved from [Link]
-
ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). p-Nitroaniline (100-01-6) - Chemical Effects in Biological Systems. Retrieved from [Link]
-
MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Retrieved from [Link]
-
ResearchGate. (2014). How to treat cell culture (with the compound) for a long term?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Retrieved from [Link]
-
ResearchGate. (2019). Aromatic Nitro and Amino Compounds. Retrieved from [Link]
-
PubMed. (2015). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
PubMed. (1993). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Retrieved from [Link]
-
ResearchGate. (2015). How do I treat cells with compounds for a long term?. Retrieved from [Link]
-
MDPI. (2022). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. Retrieved from [Link]
-
National Institutes of Health. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Benzylsulfonyl)-5-nitroaniline for Cell Culture Studies
Welcome to the technical support center for 3-(Benzylsulfonyl)-5-nitroaniline. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this compound in cell culture experiments. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its potential applications in cell culture?
A1: this compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S.[1][2] Its structure, featuring a nitro group and a benzylsulfonyl moiety attached to an aniline backbone, gives it unique chemical properties that are of interest in biomedical research.[1] Preliminary studies suggest that this compound may possess antimicrobial, anti-inflammatory, and anticancer activities.[1] In cell culture, it is primarily investigated for its potential to modulate cell proliferation and inflammatory pathways.[1]
Q2: What are the key chemical properties of this compound that I should be aware of?
A2: The key properties are its molecular weight of approximately 292.31 g/mol and its chemical structure which suggests it is a relatively hydrophobic molecule.[1] The presence of the sulfonyl and nitro groups can make it reactive and susceptible to nucleophilic substitution or reduction reactions.[1] Awareness of its likely hydrophobicity is crucial for anticipating solubility challenges in aqueous cell culture media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Given its chemical structure, this compound is expected to have low solubility in water. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q4: How should I store the powdered compound and its stock solution?
A4: The powdered form of this compound should be stored at -20°C for long-term stability.[4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][6] Some compounds are light-sensitive, so storing in amber vials or tubes wrapped in foil is a good practice.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: My this compound precipitates immediately upon addition to the cell culture medium.
Question: I dissolved the compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium for a final concentration of 100 µM, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[8] It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the organic solvent stock.[5][8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of the compound is above its aqueous solubility limit. | Decrease the final working concentration. It is essential to first determine the maximum soluble concentration through a solubility test.[5][8] |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[8] | Perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[5][8] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can promote precipitation.[5][8] | Always use pre-warmed (37°C) cell culture media for all dilutions.[8] |
| High Solvent Concentration | While DMSO is an effective solvent, a high final concentration in the media can be toxic to cells and can also influence compound solubility. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%.[4][5] If higher compound concentrations are needed, explore other solubilizing agents, though this requires extensive validation. |
Issue 2: The compound appears to be soluble initially, but a precipitate forms after several hours or days in the incubator.
Question: My media containing this compound is clear when I first treat my cells. However, after 24 hours in the incubator, I observe a crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of cell culture medium over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | The compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[8][9] | If possible, test the compound's stability in different basal media formulations. Serum-free media can sometimes be more prone to precipitation for certain compounds.[8] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[5][8] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently to maintain a stable pH.[5] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[8][10] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[8] |
| Compound Degradation | The compound may be unstable in the culture environment and degrade into less soluble byproducts. | While difficult to assess without analytical chemistry, if you suspect degradation, consider refreshing the media with a freshly prepared compound solution more frequently. |
Issue 3: I am not observing any biological effect at my tested concentrations.
Question: I have successfully dissolved this compound in my media and treated my cells, but I do not see any changes in cell viability or my target pathway. What should I do?
Answer: A lack of biological effect can be due to several factors, ranging from the concentration used to the specific biology of your cell model.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Concentration is Too Low | The concentrations tested may be below the threshold required to elicit a biological response in your specific cell line. | Perform a broad dose-response experiment, testing a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range.[11][12] |
| Cell Line Insensitivity | Your chosen cell line may lack the specific target or pathway that this compound acts upon. | If possible, test the compound on a panel of different cell lines. Research the expression of potential targets in your cell line of interest. |
| Incorrect Timepoint | The biological effect may occur at a different time point than the one you are assessing. | Conduct a time-course experiment, assessing the effect of the compound at multiple time points (e.g., 24, 48, and 72 hours).[13] |
| Compound Inactivation | The compound may be rapidly metabolized by the cells into an inactive form. | This is more complex to address, but if suspected, more frequent media changes with fresh compound may be necessary. |
Issue 4: I am observing high levels of cell death even at very low concentrations.
Question: Even at low nanomolar concentrations, this compound is causing widespread cell death in my cultures. Is this expected?
Answer: While this compound has been investigated for anticancer activity, excessive toxicity at very low concentrations might indicate a problem with the experimental setup or a high sensitivity of your particular cell line.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Cell Line Sensitivity | The cell line you are using may be exceptionally sensitive to this compound. | Confirm this by testing a very wide range of dilutions, starting from picomolar concentrations, to accurately determine the IC50 value. |
| Solvent Toxicity | If you are using a very high concentration stock, the volume added to the media, even for low final compound concentrations, might result in a toxic level of the solvent. | Recalculate the final solvent concentration in your media. It should ideally be below 0.1% and not exceed 0.5%. Always include a vehicle control (media with the same concentration of solvent) in your experiments.[4] |
| Compound Purity | The compound preparation may contain cytotoxic impurities. | Ensure you are using a high-purity grade of the compound from a reputable supplier. |
| Contamination | The stock solution or media may be contaminated with bacteria or fungi, leading to cell death. | Visually inspect the culture for signs of contamination and consider performing a sterility test on your stock solution. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize the concentration of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (MW: 292.31 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.9231 mg of the compound in 1 mL of DMSO.
-
Calculation: 292.31 g/mol * 0.010 mol/L = 2.9231 g/L = 2.9231 mg/mL
-
-
Weighing: Carefully weigh out the required amount of the compound using an analytical balance.[6]
-
Dissolution: Add the weighed compound to a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes.[6] Store these aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Determining the Optimal Concentration Using a Dose-Response Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line, which helps in selecting the appropriate concentrations for subsequent experiments.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution Series:
-
Prepare a series of dilutions of the 10 mM stock solution in complete culture medium. A common approach is to perform serial dilutions to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM).
-
Include a "vehicle control" group that contains the same final concentration of DMSO as the highest concentration of the compound.
-
Also, include a "cells only" control with no treatment and a "media only" blank.
-
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). The incubation time can significantly impact the IC50 value.[13][14]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.[15]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[15][16][17][18] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[13][14][15]
-
Section 4: Visualizations
Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Dose-Response Data Summary
This table represents example data you might obtain from an MTT assay after 48 hours of treatment.
| Concentration (µM) | % Cell Viability (Normalized) |
| 100 | 5.2 |
| 50 | 15.8 |
| 25 | 48.9 |
| 12.5 | 80.1 |
| 6.25 | 92.5 |
| 3.13 | 98.3 |
| 1.56 | 99.1 |
| 0 (Vehicle) | 100 |
Based on this hypothetical data, the IC50 value would be approximately 25 µM.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchChem.
- Technical Support Center: Interpreting IC50 Values in Different Cell Types. (n.d.). BenchChem.
- This compound | 912772-83-9. (n.d.). Smolecule.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). BenchChem.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.).
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Compound Handling Instructions. (n.d.). MCE.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology.
- Preventing SH-4-54 precipitation in cell culture media. (n.d.). BenchChem.
- Common Cell Culture Problems: Precipit
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). Solarbio.
- Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).
- This compound CAS#: 912772-83-9. (n.d.).
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central.
- IC50 for cell viability assay? (2023, June 24).
- Which concentrations are optimal for in vitro testing? (n.d.). PubMed Central.
- A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. (2022, March 14). PubMed Central.
- Design of optimal concentrations for in vitro cytotoxicity experiments. (2024, November 16).
- Kill Curve Protocol. (n.d.). BPS Bioscience.
- Webinar: Advance drug discovery by improving dose-response curve set-up. (2013, May 22). YouTube.
- Setting up a Dose Response Protocol. (2024, April 24).
- Dose–Response Curves Explained: From Experiment to EC₅₀. (2025, December 17). YouTube.
- Antibiotic Optimization for Cell Transduction Using a Cytotoxicity Profile. (n.d.). Sigma-Aldrich.
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. support.collaborativedrug.com [support.collaborativedrug.com]
- 18. youtube.com [youtube.com]
Resolving Peak Tailing in HPLC Analysis of 3-(Benzylsulfonyl)-5-nitroaniline: A Technical Support Guide
Welcome to the technical support center for the HPLC analysis of 3-(Benzylsulfonyl)-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this analyte. Peak tailing can significantly compromise the accuracy and precision of your results, affecting resolution and quantification. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve these common chromatographic challenges.
Understanding the Culprit: The Chemical Nature of this compound
This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S.[1] Its structure includes a basic aniline functional group, a nitro group, and a benzylsulfonyl group. The primary cause of peak tailing for this molecule in reverse-phase HPLC is the basic nature of the aniline moiety. This basic group can engage in secondary interactions with the stationary phase, leading to poor peak shape.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My peak for this compound is showing significant tailing. What is the most likely cause?
A1: The most probable cause of peak tailing for this compound is secondary interactions between the basic aniline group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[2][3][4] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic retention, causing some analyte molecules to lag behind and resulting in a tailed peak.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like this compound. The basic aniline group can become protonated at acidic pH. To minimize unwanted interactions with the stationary phase, it's generally recommended to adjust the mobile phase pH to a level where the analyte is in a single, uncharged state. However, for a basic compound, operating at a low pH (around 2.5-3.5) can protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated analyte.[2]
Q3: What are the initial, simple steps I can take to try and fix the peak tailing?
A3: Before making significant changes to your method, start with these simple diagnostic steps:
-
System Check: Ensure all your HPLC fittings are secure and there are no leaks. Extra-column dead volume from poorly connected tubing can contribute to peak broadening and tailing.[5]
-
Column Health: An old or contaminated column can exhibit poor peak shapes. Try flushing the column with a strong solvent or, if necessary, replace it with a new one. A void at the head of the column can also cause peak distortion.[6]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.
In-Depth Troubleshooting Guide
If the initial steps do not resolve the issue, a more systematic approach to method development is required. The following sections provide detailed protocols and explanations to guide you.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Mobile Phase Optimization
The composition of your mobile phase is a powerful tool for controlling peak shape.
Q4: What mobile phase additives can I use to improve the peak shape of this compound?
A4: Adding a small concentration of an acid to your mobile phase can significantly improve peak shape. These additives work in two ways: by protonating the analyte and by competing with the analyte for interaction with the active silanol sites on the stationary phase.
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Ion-pairing agent and protonates silanols. |
| Formic Acid | 0.1% (v/v) | Protonates silanols, good for MS compatibility. |
| Phosphoric Acid | (Adjust to desired pH) | Strong acid for pH control, not MS-compatible. |
Experimental Protocol: Mobile Phase Modification
-
Prepare Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
Prepare Mobile Phase B: 5:95 Water:Acetonitrile with 0.1% Formic Acid.
-
Equilibrate: Flush the column with your new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze: Inject your sample of this compound and evaluate the peak shape.
Column Chemistry Selection
If mobile phase optimization is insufficient, the choice of HPLC column is the next critical factor.
Q5: What type of HPLC column is best suited for analyzing basic compounds like this compound to prevent peak tailing?
A5: Modern HPLC columns are designed to minimize the negative effects of silanol interactions. Consider the following options:
-
End-Capped Columns: These columns have the residual silanol groups chemically bonded with a small silylating agent, effectively shielding them from interacting with basic analytes.[4]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group can interact with water from the mobile phase, creating a hydration layer that shields the silica surface and improves peak shape for basic compounds.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, resulting in a stationary phase with fewer accessible silanol groups and improved pH stability.
Recommended Column Specifications:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 with end-capping or embedded polar group | Minimizes silanol interactions. |
| Particle Size | < 3 µm | Higher efficiency and better resolution. |
| Pore Size | 100-120 Å | Appropriate for small molecules. |
| pH Range | Ensure compatibility with your chosen mobile phase pH. | Prevents column degradation. |
Addressing System and Sample Issues
Q6: Could my sample preparation or HPLC system be causing the peak tailing?
A6: Yes, several factors beyond the column and mobile phase can contribute to poor peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
-
Extra-Column Volume: As mentioned, long or wide-bore tubing and poorly made connections can cause peak broadening and tailing.[5] Ensure your system is optimized for low dead volume.
-
Metal Chelation: Some compounds can chelate with trace metals in the stainless steel components of the HPLC system (e.g., frits, tubing). While less common for this specific analyte, if other troubleshooting fails, consider using a column with PEEK hardware or adding a chelating agent like EDTA to the mobile phase (if compatible with your detection method).
Experimental Protocol: Diagnosing System vs. Chemical Tailing
-
Prepare a Neutral Marker: Dissolve a neutral compound (e.g., toluene, uracil) in your mobile phase.
-
Inject the Neutral Marker: Analyze the peak shape of the neutral compound.
-
Interpretation:
-
Symmetrical Peak: If the neutral marker gives a symmetrical peak, the tailing of your analyte is likely due to chemical interactions (silanols).
-
Tailing Peak: If the neutral marker also tails, there is likely a physical issue with your system (e.g., column void, dead volume).[5]
-
Caption: Diagnostic test for chemical vs. physical causes of peak tailing.
By systematically working through these troubleshooting steps, you can effectively diagnose the root cause of peak tailing in your HPLC analysis of this compound and develop a robust and reliable method.
References
- K. K. Kole, C. S. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
- Li, Y., & Chen, Y. (2016). A simple approach to prepare a sulfone-embedded stationary phase for HPLC.
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Li, Y., & Chen, Y. (2016). A simple approach to prepare a sulfone‐embedded stationary phase for HPLC.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Genprice. (n.d.). This compound. Retrieved from [Link]
- Wang, Y., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 11, 1189643.
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
- El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 13(1), 21199.
-
ChemWhat. (n.d.). This compound CAS#: 912772-83-9. Retrieved from [Link]
- Siahmed, K., et al. (2017).
Sources
Strategies to enhance the stability of 3-(Benzylsulfonyl)-5-nitroaniline for long-term storage
Answering the user's request.
Technical Support Center: 3-(Benzylsulfonyl)-5-nitroaniline
Guide to Enhancing Long-Term Storage Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of this compound. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower your experimental decisions.
Frequently Asked Questions (FAQs)
This section provides answers to common initial questions regarding the stability of this compound.
Q1: What is this compound, and why is its stability a concern?
This compound is an organic compound featuring an aniline core substituted with a benzylsulfonyl group and a nitro group.[1] Its unique structure makes it a valuable intermediate in chemical synthesis and a lead compound in pharmaceutical research, with potential antimicrobial, anti-inflammatory, and anticancer activities.[1]
The stability of this compound is a critical concern due to the presence of three key functional groups:
-
Aromatic Amine (-NH₂): The aniline moiety is susceptible to oxidative degradation, which can lead to the formation of colored impurities and a loss of potency.
-
Nitro Group (-NO₂): This electron-withdrawing group makes the aromatic ring susceptible to certain reactions and can be reduced to form other species, such as hydroxylamines or amines, which alters the compound's properties.[2][3] Nitroaromatic compounds are also known to be sensitive to light.[4][5]
-
Sulfonyl Group (-SO₂-): While generally stable, the sulfonyl group is strongly electron-withdrawing and influences the overall electronic properties and reactivity of the molecule.[6][7]
Instability can compromise experimental results, reduce the shelf-life of drug products, and lead to the formation of potentially toxic degradation products.
Q2: What are the primary factors that can cause this compound to degrade?
The degradation of this compound is primarily influenced by environmental factors. The key stressors are:
-
Light (Photodegradation): Exposure to UV and visible light can provide the energy to initiate photochemical reactions, particularly due to the nitroaromatic system.[4][8] This is often a major degradation pathway for nitro compounds.
-
Oxygen (Oxidation): The aniline functional group is prone to oxidation, a process that can be accelerated by heat, light, and the presence of metal ions. This often results in the formation of colored polymeric impurities.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Thermal stress can accelerate both oxidation and hydrolysis.[9]
-
Humidity/Moisture: Water can act as a reagent in hydrolytic degradation or facilitate other reactions by creating a solution-like microenvironment, even in a solid sample.[10]
-
pH: In solution, the pH can significantly impact the stability of the compound, influencing its ionization state and susceptibility to acid- or base-catalyzed degradation.
Q3: What are the common visual or analytical signs of degradation?
-
Visual Signs: The most common visual indicator of degradation is a color change. Pure this compound is typically a yellow solid.[11][12] Degradation, particularly oxidation of the aniline moiety, often leads to a darkening of the material, which may appear as tan, brown, or even black specks.
-
Analytical Signs: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Mass Spectrometry (MS) can then be used to identify the mass of these new impurities, providing clues to the degradation pathway.
Troubleshooting Guide: Specific Stability Issues
This section addresses specific problems you might encounter during your experiments in a detailed question-and-answer format.
Q4: My solid sample of this compound has darkened over time, even when stored in the dark. What is the likely cause and solution?
A darkening color suggests oxidative degradation of the aniline group. Even in the absence of light, atmospheric oxygen can cause slow oxidation.
Causality: The amine group on the aniline ring is electron-rich and can be easily oxidized to form nitroso, nitro, and eventually polymeric species, which are often highly colored. This process can be auto-catalyzed by trace metal impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample darkening.
Solutions:
-
Inert Atmosphere: The most effective strategy is to minimize contact with oxygen. Store the compound in vials that have been flushed with an inert gas like nitrogen or argon before sealing.
-
Reduced Temperature: Store the material at refrigerated (2-8 °C) or frozen (e.g., -20 °C) conditions.[13] Lower temperatures significantly slow the rate of oxidation.
-
Use of Antioxidants (for formulations): If the compound is part of a formulation, consider including an antioxidant. See Q6 for more details.
Q5: My HPLC analysis shows several new, smaller peaks after exposing a solution of the compound to laboratory light. What are these, and how can I prevent this?
This is a classic sign of photodegradation. The energy from UV or visible light is breaking down the molecule.
Causality: Nitroaromatic compounds are known to be photoreactive.[14] Light absorption can promote the molecule to an excited state, leading to various reactions. Potential pathways include the reduction of the nitro group to a nitroso or hydroxylamine species, or cleavage of the benzyl-sulfonyl bond.[2][15]
Solutions:
-
Light Protection: The simplest and most critical step is to protect the compound from light at all times.
-
Solid Storage: Use amber glass vials or wrap clear vials in aluminum foil. Store containers in a dark place like a cabinet or drawer.
-
Solution Handling: Prepare solutions in a dimly lit area. Use amber volumetric flasks and vials. If working on an open bench, cover flasks and beakers with foil.
-
-
Photostability-Indicating Packaging: For final drug products, specific packaging that blocks UV and visible light must be used. This is a key part of formulation development and is mandated by regulatory agencies.[16]
Protocol 1: Forced Photodegradation Study
This protocol helps identify potential photodegradants and validates your analytical method's ability to detect them.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.
-
-
Exposure:
-
Place the unwrapped sample and the dark control in a photostability chamber.
-
Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from both samples.
-
Analyze by a stability-indicating HPLC-UV/MS method.
-
-
Evaluation:
-
Compare the chromatograms of the exposed sample to the dark control and the initial sample.
-
Identify and quantify new peaks. Use the MS data to propose structures for the major degradation products.
-
Q6: I am developing a formulation and see degradation even under controlled conditions. How can I select compatible excipients and stabilizers?
Excipient incompatibility is a common cause of instability in formulated products.[17] Impurities within excipients or direct chemical reactions can degrade the active pharmaceutical ingredient (API).
Causality:
-
Reactive Impurities: Common excipients can contain reactive impurities like peroxides (in polymers like povidone), aldehydes, or trace metals that can initiate oxidative degradation.[10][17]
-
Maillard Reaction: If the API were a primary or secondary amine and mixed with a reducing sugar (like lactose), the Maillard reaction could occur, but this is less likely to be the primary issue for this specific molecule compared to oxidation.[18]
-
pH Effects: The micro-pH created by an excipient when exposed to moisture can catalyze degradation.[10]
Strategy: Excipient Compatibility Screening
-
Binary Blends: Prepare binary mixtures of the API with each proposed excipient (e.g., in a 1:1 or 1:5 ratio). Also include a sample of the pure API.
-
Stress Conditions: Store the blends under accelerated stability conditions (e.g., 40 °C / 75% relative humidity) for a set period (e.g., 2-4 weeks). Include control samples stored at ideal conditions (e.g., 5 °C).
-
Analysis: Analyze the samples by HPLC at the initial time point and after the stress period.
-
Evaluation: Compare the purity of the API in each blend to the pure API control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.
Table 1: Example Excipient Compatibility Screening Results
| Excipient | API:Excipient Ratio | Condition | Time (Weeks) | API Purity (%) | Major Degradant (%) | Assessment |
| API Only | - | 40°C/75% RH | 4 | 99.5 | 0.2 | Baseline |
| Microcrystalline Cellulose | 1:5 | 40°C/75% RH | 4 | 99.4 | 0.3 | Compatible |
| Lactose Monohydrate | 1:5 | 40°C/75% RH | 4 | 99.3 | 0.4 | Compatible |
| Povidone (PVP) K30 | 1:5 | 40°C/75% RH | 4 | 95.2 | 4.1 (Oxidative) | Incompatible |
| Magnesium Stearate | 1:100 | 40°C/75% RH | 4 | 99.2 | 0.5 | Compatible |
Adding Stabilizers:
If oxidative degradation is the primary pathway, the inclusion of an antioxidant can significantly enhance stability.
-
Mechanism of Antioxidants: Antioxidants are molecules that can neutralize free radicals or reactive oxygen species, thereby interrupting the degradation chain reaction.[19][20] They work by donating an electron to the radical, becoming a stable radical themselves.
-
Common Antioxidants for Solid Dosage Forms:
-
Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA): Effective free-radical scavengers.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant.[21]
-
-
Selection: The choice of antioxidant depends on the formulation (e.g., solid vs. liquid, aqueous vs. organic). Compatibility screening should be performed with the chosen antioxidant as well.
Caption: Degradation pathways and corresponding stabilization strategies.
Summary of Recommended Storage Conditions
To ensure the long-term stability of this compound, the following conditions are recommended based on the principles discussed.
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) or -20 °C (Frozen) | Slows the rate of all potential degradation reactions, especially oxidation. |
| Light | Protect from all light sources | Prevents photodegradation of the nitroaromatic system. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidative degradation of the aniline functional group. |
| Container | Tightly sealed amber glass vial | Amber glass filters UV light; a tight seal prevents moisture and oxygen ingress. |
| Humidity | Store in a dry environment (desiccator if needed) | Minimizes moisture that can facilitate hydrolytic or oxidative reactions. |
By understanding the inherent chemical liabilities of this compound and implementing these proactive stabilization and troubleshooting strategies, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
-
Arora, P. K., et al. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Retrieved from [Link]
-
Dwivedi, D., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. Retrieved from [Link]
-
Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. Retrieved from [Link]
-
Mazumder, M. A. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Retrieved from [Link]
-
Paseiro-Cerrato, R., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]
-
PubChem. (n.d.). Nitroaniline. Retrieved from [Link]
-
Spain, J. C., et al. (2000). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. Retrieved from [Link]
-
Li, H., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Longchang Chemical. (2021). Can the reagents that have been stored for a long time be used? Retrieved from [Link]
-
Pisoschi, A. M., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC. Retrieved from [Link]
-
Polonelli, L., et al. (2017). The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. PMC. Retrieved from [Link]
-
Flora, S. J. S., et al. (2008). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Retrieved from [Link]
-
Bharate, S. S., & Bharate, S. B. (2012). Drug excipient compatibility testing protocols and charaterization: A Review. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Wang, H., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Retrieved from [Link]
-
Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed. Retrieved from [Link]
-
Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. Retrieved from [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfone - Wikipedia [en.wikipedia.org]
- 8. q1scientific.com [q1scientific.com]
- 9. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 12. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 16. database.ich.org [database.ich.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 3-(Benzylsulfonyl)-5-nitroaniline and Other Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, nitroaromatic compounds have emerged as a promising class of molecules. Their unique mechanism of action, often involving bioreduction of the nitro group within microbial cells to generate cytotoxic reactive intermediates, offers a potential avenue to overcome existing resistance mechanisms.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of 3-(Benzylsulfonyl)-5-nitroaniline, a molecule featuring both a nitro and a sulfonyl functional group, with other nitroaniline derivatives. We will delve into its synthesis, proposed mechanism of action, and a comparative analysis of its antimicrobial properties, supported by established experimental protocols.
The Significance of Nitroanilines in Antimicrobial Research
Nitroanilines, organic compounds characterized by the presence of both a nitro (-NO2) and an amino (-NH2) group attached to a benzene ring, have long been investigated for their diverse biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the chemical and biological properties of these molecules.[3] In the context of antimicrobial activity, the nitro group is often a pro-drug feature, requiring enzymatic reduction within the target microorganism to exert its effect.[1][3] This bioactivation leads to the formation of highly reactive species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage cellular macromolecules like DNA and proteins, ultimately leading to cell death.[1][3]
The inclusion of a benzylsulfonyl moiety in this compound introduces another layer of complexity and potential for enhanced biological activity. Sulfonamides, a well-established class of antibacterial agents, function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4][5] The synergistic or additive effects of combining a nitroaromatic core with a sulfonamide-like group make this compound a compound of significant interest in the development of new antimicrobial therapies.
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound. The choice of method often depends on the availability of starting materials and desired purity. Common approaches include:
-
Nitration of Benzylsulfonylaniline: This method involves the direct nitration of a benzylsulfonylaniline precursor using a nitrating agent, such as nitric acid, to introduce the nitro group onto the aniline ring.
-
Sulfonation of Nitroaniline: An alternative approach is the sulfonation of a nitroaniline derivative with a suitable sulfonylating agent, like a sulfonyl chloride or sulfur trioxide.
-
Coupling Reaction: A more direct synthesis involves the coupling of benzylsulfonyl chloride with 5-nitroaniline.[6]
Each of these methods requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.
Unraveling the Mechanism of Action: A Tale of Reductive Bioactivation
The antimicrobial activity of nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[1][3] This process is typically carried out by nitroreductase enzymes present in susceptible microorganisms. The generally accepted mechanism unfolds as follows:
-
Entry into the Microbial Cell: The nitroaniline derivative penetrates the microbial cell wall and membrane.
-
Enzymatic Reduction: Inside the cell, nitroreductases catalyze the reduction of the nitro group. This is a stepwise process that generates several highly reactive intermediates.
-
Generation of Cytotoxic Species: The reduction process leads to the formation of nitroso, hydroxylamine, and other radical species.
-
Cellular Damage: These reactive intermediates can cause widespread cellular damage by reacting with critical biomolecules, including DNA, RNA, and proteins. This can lead to DNA strand breaks, enzyme inactivation, and disruption of cellular metabolism.
-
Cell Death: The culmination of this cellular damage results in the inhibition of microbial growth (bacteriostatic effect) or cell death (bactericidal effect).
The presence of the benzylsulfonyl group in this compound may also contribute to its antimicrobial activity, potentially through a dual mechanism of action that combines the cytotoxic effects of the reduced nitro group with the inhibition of folic acid synthesis, a hallmark of sulfonamide drugs.[4][5]
Caption: A streamlined workflow for determining MIC and MBC values.
Conclusion and Future Perspectives
This compound represents a molecule of interest in the pursuit of novel antimicrobial agents, combining the established pro-drug character of nitroaromatics with the potential inhibitory activity of a sulfonamide-like moiety. While a comprehensive, direct comparison of its antimicrobial efficacy with other nitroanilines is hampered by a lack of publicly available data, the foundational principles of its likely mechanism of action and the structure-activity relationships of related compounds provide a strong rationale for its further investigation.
Future research should focus on the systematic evaluation of this compound and a library of its analogs against a broad panel of clinically relevant, drug-resistant bacteria and fungi. Such studies, employing standardized methodologies as outlined in this guide, will be crucial in elucidating its precise spectrum of activity, potency, and potential for synergistic interactions with existing antibiotics. A deeper understanding of its mechanism of action, including the specific nitroreductases involved in its bioactivation and its potential effects on folic acid metabolism, will be instrumental in optimizing its structure for enhanced efficacy and reduced toxicity, paving the way for the development of a new generation of antimicrobial therapeutics.
References
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Journal of Emerging Technologies and Innovative Research. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]
-
Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Research Journal of Pharmacy and Technology. [Link]
-
IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate. [Link]
-
Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy. [Link]
-
The minimum inhibitory concentrations MIC (mg mL −1 ) values of the tested compounds against the tested microbial strains. ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
-
Structure Activity Relationship of New Antimicrobial Compounds. International Journal of Advanced Research in Engineering and Management. [Link]
-
Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules. [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. [Link]
-
Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. ResearchGate. [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules. [Link]
-
Literature MIC values for tested antibiotics. ResearchGate. [Link]
-
Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride. ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Synthesis,Characterization and Antimicrobial Evolution of New Bi-α-amino Nitrile Compounds. ResearchGate. [Link]
-
Comparison of antimicrobial in vitro activities against Streptococcus pneumoniae independent of MIC susceptibility breakpoints using MIC frequency distribution curves, scattergrams and linear regression analyses. Journal of Antimicrobial Chemotherapy. [Link]
-
Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences. [Link]
Sources
A Researcher's Guide to the Preclinical Validation of 3-(Benzylsulfonyl)-5-nitroaniline (BSN-55) as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the preclinical validation of 3-(Benzylsulfonyl)-5-nitroaniline, a novel compound—hereafter referred to as BSN-55—with potential as a potent anti-inflammatory therapeutic. Based on its structural motifs, BSN-55 is hypothesized to act as a selective cyclooxygenase-2 (COX-2) inhibitor. This document outlines a multi-stage validation process using established in vivo animal models, offering objective comparisons against current standards of care and detailing the experimental methodologies required to rigorously assess its efficacy and mechanism of action.
The narrative is structured to provide not just protocols, but the scientific rationale behind the selection of specific models, endpoints, and comparators, ensuring a robust and logically sound validation pathway for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Rationale for BSN-55
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis and inflammatory bowel disease. A key pathway governing inflammation is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation and is a major contributor to pain and swelling.[2][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin non-selectively inhibit both COX isoforms, which accounts for their therapeutic efficacy as well as their significant gastrointestinal side effects.[4][5] In contrast, selective COX-2 inhibitors, or "coxibs" like celecoxib, were developed to provide comparable anti-inflammatory effects while sparing the protective functions of COX-1.[2][6][7]
BSN-55, with its benzylsulfonyl and nitroaniline moieties, is structurally suggestive of compounds known to exhibit COX-2 selectivity. This guide details a three-part experimental plan to test this hypothesis and validate its anti-inflammatory effects, moving from an acute, localized model to a systemic and finally a chronic, disease-relevant model.
Part 1: Validation in an Acute Inflammatory Model (Carrageenan-Induced Paw Edema)
Rationale: The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating acute inflammation.[8] It is particularly useful for the initial screening of compounds with suspected anti-inflammatory or anti-edema activity.[8][9] The inflammatory response in this model is biphasic, with the late phase (post 3 hours) being largely mediated by prostaglandins produced by COX-2, making it an ideal system to test a putative COX-2 inhibitor.[10][11]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol
-
Animals: Male Wistar rats (180-200g) are used. Animals are housed under standard conditions and acclimatized for at least one week. All protocols must comply with institutional and national animal care guidelines.[12]
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, oral)
-
Group 2: BSN-55 (e.g., 10 mg/kg, oral)
-
Group 3: BSN-55 (e.g., 30 mg/kg, oral)
-
Group 4: Indomethacin (Non-selective COX inhibitor, 10 mg/kg, oral)
-
Group 5: Celecoxib (Selective COX-2 inhibitor, 30 mg/kg, oral)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the respective test compounds or vehicle orally (p.o.). c. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[8][9] d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[12] e. Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg) | Peak Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| BSN-55 | 10 | 0.51 ± 0.05 | 40.0% |
| BSN-55 | 30 | 0.30 ± 0.04 | 64.7% |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1% |
| Celecoxib | 30 | 0.32 ± 0.05** | 62.4% |
| p<0.05, *p<0.01 vs. Vehicle Control |
Interpretation: The expected data would show that BSN-55 produces a dose-dependent reduction in paw edema. Critically, its efficacy at 30 mg/kg is comparable to both the non-selective inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib, providing the first piece of in vivo evidence for its anti-inflammatory activity.
Part 2: Elucidating the Mechanism of Action
Rationale: To validate the hypothesis that BSN-55 is a selective COX-2 inhibitor, we must demonstrate that it inhibits the downstream products of COX-2 in a relevant in vivo setting. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of systemic inflammation and robustly upregulates COX-2 expression, leading to a surge in prostaglandin E2 (PGE2) production.[13][14][15] By measuring PGE2 levels in the plasma of LPS-challenged animals, we can directly assess the in vivo activity of BSN-55 on the COX-2 pathway.
Signaling Pathway: COX-2 and Prostaglandin E2 Synthesis
Caption: Hypothesized mechanism of BSN-55 in the COX-2 pathway.
Detailed Experimental Protocols
A. In Vivo LPS Challenge Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping (n=8 per group):
-
Group 1: Saline + Vehicle
-
Group 2: LPS + Vehicle
-
Group 3: LPS + BSN-55 (30 mg/kg, oral)
-
Group 4: LPS + Celecoxib (30 mg/kg, oral)
-
-
Procedure: a. Administer BSN-55, Celecoxib, or vehicle orally. b. One hour later, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection to induce systemic inflammation.[16] Control animals receive a saline injection. c. After 4 hours, collect blood via cardiac puncture into EDTA-containing tubes. d. Centrifuge the blood to separate plasma and store it at -80°C until analysis.
B. Ex Vivo PGE2 Measurement Protocol:
-
Assay: Use a commercially available Prostaglandin E2 ELISA kit.[17][18][19]
-
Procedure: a. Thaw plasma samples on ice. b. Follow the manufacturer's protocol for the competitive ELISA. This typically involves adding plasma samples, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated plate. c. The signal generated is inversely proportional to the amount of PGE2 in the sample.[17] d. Calculate PGE2 concentrations based on a standard curve.
Comparative Data Summary (Hypothetical)
| Treatment Group | Plasma PGE2 (pg/mL) | % Inhibition of PGE2 |
| Saline + Vehicle | 150 ± 25 | - |
| LPS + Vehicle | 1250 ± 150 | - |
| LPS + BSN-55 (30 mg/kg) | 450 ± 70 | 72.7% |
| LPS + Celecoxib (30 mg/kg) | 425 ± 65 | 75.0% |
| *p<0.01 vs. LPS + Vehicle Control |
Interpretation: A significant increase in plasma PGE2 is expected in the LPS + Vehicle group, confirming the inflammatory response. Both BSN-55 and Celecoxib should markedly reduce these elevated PGE2 levels, strongly supporting the hypothesis that BSN-55 functions by inhibiting COX-2 activity in vivo.
Part 3: Evaluation in a Chronic Inflammatory Model (Collagen-Induced Arthritis)
Rationale: While acute models are excellent for screening and mechanism-of-action studies, validating a potential therapeutic requires testing in a model that mimics a human disease. Collagen-induced arthritis (CIA) in rats is a widely used and well-characterized model for human rheumatoid arthritis.[20][21] It shares key pathological features, including synovial hyperplasia, inflammatory cell infiltration, and progressive destruction of cartilage and bone.[21] This model allows for the evaluation of a compound's ability to modify disease progression over a longer duration.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for the collagen-induced arthritis (CIA) model.
Detailed Experimental Protocol
-
Animals: Female Lewis rats (8-10 weeks old) are used, as they are highly susceptible to CIA.
-
Induction of Arthritis: a. On Day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Incomplete Freund's Adjuvant (IFA).[21] b. On Day 7, administer a booster injection with the same preparation.[20][21]
-
Grouping and Treatment: a. Monitor animals daily for signs of arthritis starting from Day 9. b. Upon the first signs of arthritis (clinical score > 1), randomize animals into treatment groups (n=10 per group).
-
Group 1: CIA + Vehicle (Daily, oral)
-
Group 2: CIA + BSN-55 (30 mg/kg, daily, oral)
-
Group 3: CIA + Methotrexate (Standard of care, 0.5 mg/kg, 3x/week, i.p.)
-
-
Endpoints and Measurements: a. Clinical Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis), for a maximum score of 16 per animal. Record scores three times a week. b. Paw Volume: Measure hind paw volume with a plethysmometer three times a week. c. Histopathology: On Day 28, euthanize animals and collect hind joints. Process for H&E staining to assess synovial inflammation, pannus formation, and cartilage/bone erosion. d. Serum Analysis: Collect blood at termination to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.
Comparative Data Summary (Hypothetical)
| Treatment Group | Mean Arthritis Score (Day 28) | Final Paw Volume Increase (mL) | Histological Erosion Score (0-5) |
| CIA + Vehicle | 11.2 ± 1.5 | 1.25 ± 0.18 | 4.1 ± 0.6 |
| CIA + BSN-55 | 5.8 ± 1.1 | 0.65 ± 0.12 | 2.0 ± 0.5 |
| CIA + Methotrexate | 4.5 ± 0.9 | 0.52 ± 0.10 | 1.6 ± 0.4 |
| *p<0.01 vs. CIA + Vehicle Control |
Interpretation: In this chronic model, BSN-55 is expected to significantly reduce the clinical signs of arthritis, including the arthritis score and paw swelling. Crucially, histological analysis should confirm that BSN-55 protects against the joint destruction characteristic of the disease. Its efficacy, while perhaps slightly less potent than the powerful immunosuppressant Methotrexate, would establish it as a viable disease-modifying anti-inflammatory drug candidate.
Discussion and Future Directions
This comprehensive, three-stage validation process provides a rigorous pathway to characterize the anti-inflammatory properties of this compound (BSN-55). Successful outcomes across these models would provide strong evidence that BSN-55 is an effective, orally bioavailable anti-inflammatory agent that functions, as hypothesized, through the selective inhibition of COX-2.
Positive data would warrant progression to the next stages of drug development, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion profile of BSN-55.
-
Safety and Toxicology studies: To establish a safety profile and determine the therapeutic window.
-
Further Mechanism of Action studies: Including in vitro COX-1/COX-2 selectivity assays to definitively quantify its selectivity index compared to existing drugs.
By following this structured, data-driven approach, researchers can build a robust preclinical data package to support the continued development of BSN-55 as a promising new therapeutic for inflammatory diseases.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Carvalho, R. S., et al. (2022). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Morris, C. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Retrieved from [Link]
-
Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 56(1), 5.4.1–5.4.8. Retrieved from [Link]
-
Pardon, M. C., et al. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv. Retrieved from [Link]
-
Klimova, M., et al. (2022). Metabolomic, Lipidomic and Proteomic Characterisation of Lipopolysaccharide-induced Inflammation Mouse Model. Neurochemical Research, 47(8), 2347–2359. Retrieved from [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]
-
Kawahara, K., et al. (2015). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 414-421. Retrieved from [Link]
-
Shrivastava, A., & Gupta, V. B. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Luan, B., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 186(11), 6582-6591. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1158. Retrieved from [Link]
-
Nalamachu, S., & Wortmann, R. (2024). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Funk, C. D. (2001). Prostaglandins and Leukotrienes: Advances in Eicosanoid Biology. Science, 294(5548), 1871-1875. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Wikipedia. (n.d.). Indometacin. Retrieved from [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Indomethacin? Retrieved from [Link]
-
Dèttore, D., & Tavanti, A. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
Markosyan, N., et al. (2016). Multifaceted roles of PGE2 in inflammation and cancer. Seminars in Immunology, 28(1), 64-73. Retrieved from [Link]
-
Wang, C., et al. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). International Journal of Molecular Medicine, 47(5), 1-1. Retrieved from [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Retrieved from [Link]
-
Jasiak, N., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(23), 14930. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Patsnap. (2024). What are Prostaglandin E2 receptor agonists and how do they work? Retrieved from [Link]
-
Kawahara, K., et al. (2015). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Indomethacin Capsules, USP 25 mg. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Asghari, A., et al. (2022). Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. Cell Journal, 24(11), 633–640. Retrieved from [Link]
-
Lucas, S. (2016). The Pharmacology of Indomethacin. Headache, 56(2), 436-446. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Metabolomic, Lipidomic and Proteomic Characterisation of Lipopolysaccharide-induced Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. arborassays.com [arborassays.com]
- 19. rndsystems.com [rndsystems.com]
- 20. chondrex.com [chondrex.com]
- 21. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity [celljournal.org]
A Researcher's Guide to the Comparative Anticancer Profiling of 3-(Benzylsulfonyl)-5-nitroaniline and Its Analogs
Abstract
The sulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1][2][3] In oncology, sulfonamide derivatives have emerged as potent agents that target diverse and critical cellular pathways, including angiogenesis, cell cycle progression, and pH regulation.[1][4][5] This guide focuses on 3-(Benzylsulfonyl)-5-nitroaniline, a compound featuring key pharmacophores—the sulfonamide linkage and a nitroaromatic system—suggestive of potential anticancer activity.[6] While preliminary data point to its biological potential, a systematic evaluation is lacking.[6] This document provides a comprehensive experimental framework for conducting a comparative analysis of this compound (the "lead compound") against a rationally designed library of its analogs. We will detail the methodologies for assessing cytotoxicity, elucidating mechanisms of action, and interpreting structure-activity relationships (SAR), providing researchers with a robust roadmap for investigation.
The Lead Compound and Rationale for Analog Design
The selection of this compound as a lead compound is based on its distinct structural motifs. The sulfonamide group is a known isostere for carboxylic acids and can form crucial hydrogen bond networks within biological targets.[5] The nitro group, a strong electron-withdrawing moiety, is present in various bioactive compounds and can be critical for activity, though it often requires careful optimization to manage potential toxicity.
To establish a clear structure-activity relationship, a library of analogs should be synthesized to probe the contribution of each part of the molecule.
Figure 1: Lead Compound and Proposed Analogs for Comparative Analysis

Analog Design Rationale:
-
Analog 2 (Para-Methoxy Substitution): The addition of an electron-donating group (-OCH₃) to the benzyl ring will probe the electronic requirements of this moiety. Does increasing electron density enhance or diminish activity?
-
Analog 3 (Para-Chloro Substitution): The addition of an electron-withdrawing, hydrophobic halogen (-Cl) will assess the impact of both electronic and steric changes on the benzyl ring.
-
Analog 4 (Amino Group Substitution): Reducing the nitro group to an amino group (-NH₂) provides a drastic change in electronics and introduces a hydrogen bond donor. This will determine the necessity of the electron-withdrawing nature of the nitro group for cytotoxicity.[6]
-
Analog 5 (Positional Isomer): Moving the benzylsulfonyl group from the 3-position to the 2-position will evaluate the importance of the substitution pattern on the aniline ring for target engagement.
Experimental Framework for Comparative Analysis
A multi-stage experimental approach is essential for a thorough comparison. The workflow begins with broad cytotoxicity screening and funnels the most potent compounds into detailed mechanistic studies.
Diagram 1: Overall experimental workflow for the comparative analysis.
In Vitro Cytotoxicity Screening: MTT Assay
The initial step is to determine the concentration at which each compound inhibits 50% of cell growth (IC₅₀). The MTT assay is a reliable, colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG-2 hepatocellular carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the lead compound and analogs in DMSO. Serially dilute the compounds in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in the wells with the drug-containing medium.
-
Controls: Include wells with untreated cells (negative control), cells treated with DMSO vehicle alone (vehicle control), and cells treated with a standard anticancer drug like Doxorubicin (positive control).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Elucidation of Mechanism of Action
For compounds showing potent cytotoxicity (e.g., IC₅₀ < 10 µM), further experiments are required to understand how they kill cancer cells.
Many anticancer agents function by arresting the cell cycle at a specific phase, preventing cell division and leading to cell death.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Detailed Protocol:
-
Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry: Incubate in the dark for 30 minutes, then analyze the samples using a flow cytometer.
-
Data Interpretation: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/PI assay can distinguish apoptotic cells from viable or necrotic cells.
Diagram 2: Principle of the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Treatment: Treat cells in 6-well plates with the compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results are typically displayed as a dot plot with four quadrants representing viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Organizing the quantitative data into clear tables is crucial for comparison and interpretation.
Hypothetical Cytotoxicity Data
Table 1: Hypothetical IC₅₀ Values (µM) of Lead Compound and Analogs against Human Cancer Cell Lines
| Compound | Structure Modification | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) |
| 1 (Lead) | - | 8.5 | 12.3 | 10.1 |
| 2 | 4-OCH₃ on Benzyl | 45.2 | > 100 | 68.4 |
| 3 | 4-Cl on Benzyl | 4.1 | 6.8 | 5.5 |
| 4 | 5-NH₂ (replaces NO₂) | > 100 | > 100 | > 100 |
| 5 | 2-SO₂Bn Isomer | 22.7 | 35.1 | 29.8 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Interpreting the SAR
-
The Nitro Group is Essential: The complete loss of activity in Analog 4 strongly suggests that the electron-withdrawing nitro group at the 5-position is critical for the compound's cytotoxic effect.[6]
-
Electronic Effects on the Benzyl Ring are Significant: The dramatic decrease in potency for Analog 2 (with an electron-donating -OCH₃ group) and the two-fold increase in potency for Analog 3 (with an electron-withdrawing -Cl group) indicate that an electron-deficient benzyl ring enhances anticancer activity. This points towards a potential binding interaction where this ring acts as an electron acceptor.
-
Steric and Positional Factors are Important: The reduced activity of Analog 5 implies that the 1,3,5-substitution pattern on the aniline ring is optimal. The altered geometry in the 1,2,5-isomer likely hinders proper binding to the biological target. Bulky groups on the benzyl ring may also influence activity, as seen in other sulfonamide series.[8]
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the comparative analysis of this compound and its analogs. By combining cytotoxicity screening with mechanistic studies, researchers can build a comprehensive understanding of the structure-activity relationships governing this chemical series.
The hypothetical SAR analysis indicates that the most promising path for optimization involves maintaining the 5-nitroaniline core while exploring various electron-withdrawing substituents on the benzyl ring. Compounds that demonstrate significant in vitro potency, particularly those like Analog 3 that show improved activity over the lead, should be prioritized for further investigation. Subsequent steps would include target identification studies, in vivo efficacy testing in xenograft mouse models, and pharmacokinetic profiling to assess their potential as clinical candidates. The diverse mechanisms of action exhibited by the broader sulfonamide class, including inhibition of carbonic anhydrases, kinases, and tubulin polymerization, provide fertile ground for mechanistic investigation.[1][4][9][10]
References
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]
-
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC - PubMed Central. Available at: [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]
- US Patent for Benzimidazoles. Google Patents.
-
Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Semantic Scholar. Available at: [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Taylor & Francis Online. Available at: [Link]
-
N-Benzyl-3-nitroaniline. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. Available at: [Link]
-
Anticancer and Antiviral Sulfonamides. Bentham Science Publishers. Available at: [Link]
-
Anticancer activities of a benzimidazole compound through sirtuin inhibition in colorectal cancer. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound | 912772-83-9 [smolecule.com]
- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 3-(Benzylsulfonyl)-5-nitroaniline Quantification
Introduction
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(Benzylsulfonyl)-5-nitroaniline, a key structural motif in various synthetic pathways, demands robust analytical methods to ensure quality control, process optimization, and regulatory compliance. The choice of an analytical technique is a critical decision, directly impacting the reliability and validity of experimental outcomes. This guide provides an in-depth, objective comparison of two prevalent analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a mere procedural listing, delving into the causality behind experimental choices and offering field-proven insights. We will explore a cross-validation framework to ensure the integrity and interchangeability of data between these two powerful techniques. All protocols and claims are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure a self-validating and trustworthy system.[1][2][3][4][5]
Guiding Principles: The Rationale Behind Method Selection
The selection of an analytical method is a nuanced process, often representing a balance between sensitivity, selectivity, speed, and cost.[6] For a molecule like this compound, which possesses a chromophore (the nitroaniline group) and is amenable to ionization, both HPLC-UV and LC-MS/MS present as viable options.
-
HPLC-UV is a widely accessible, robust, and cost-effective technique. Its suitability hinges on the analyte possessing a UV-absorbing chromophore, which this compound does. It is often the workhorse of quality control laboratories for routine analysis.[6][7][8]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification and analysis in complex matrices.[9][10][11][12][13] The high specificity of tandem mass spectrometry minimizes the risk of interference from other components.[14]
The cross-validation of these two methods provides a high degree of confidence in the analytical results, ensuring data consistency across different stages of drug development, from early research to final product release.[15][16]
Experimental Workflows: A Visual Overview
To conceptualize the analytical process, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS analysis, from sample preparation to data acquisition.
Caption: A streamlined workflow for the quantification of this compound using HPLC-UV.
Caption: The experimental workflow for the highly sensitive quantification of this compound via LC-MS/MS.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. These are based on established methods for similar nitroaniline compounds and should be optimized and validated for the specific application.[6][8][17][18][19]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the typical absorbance of nitroaromatic compounds).
-
Injection Volume: 10 µL.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Materials and Reagents:
-
Same as for HPLC-UV, but with LC-MS grade solvents.
2. Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the nitro group, but positive mode should also be evaluated.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of this compound.
4. Preparation of Standard and Sample Solutions:
-
Similar to the HPLC-UV method, but dilutions should be made to achieve a much lower concentration range, reflective of the higher sensitivity of the LC-MS/MS technique (e.g., in the ng/mL range).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the known concentrations of the standards.
-
Quantify the analyte concentration in the sample using the regression equation from the calibration curve.
Cross-Validation Framework and Performance Comparison
A robust analytical method is characterized by several key validation parameters as defined by the ICH guidelines.[1][2][20][21] The objective of the cross-validation is to demonstrate that both the HPLC-UV and LC-MS/MS methods are fit for their intended purpose and yield comparable results.[15][16]
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound, based on data from similar compounds.[6][9][22][23]
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Acceptance Criteria (for Assay) |
| Linearity (r²) | > 0.999 | > 0.995 | Not specified, but >0.99 is generally expected |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 80 - 120% of the test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 5.0% | ≤ 1.0% |
| - Intermediate Precision | < 2.0% | < 10.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | To be determined and reported |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | To be determined and reported |
| Specificity/Selectivity | Good, based on chromatographic separation and UV spectrum | Excellent, based on chromatographic separation and specific MRM transitions | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[14] |
| Robustness | High | Moderate to High | The reliability of the analysis should be demonstrated with respect to deliberate variations in method parameters.[18] |
Note: The presented data are representative and should be confirmed through specific validation studies for this compound.
The logical flow for validating and cross-validating these analytical methods is depicted below.
Caption: A logical workflow for the validation and cross-validation of HPLC-UV and LC-MS/MS methods.
Discussion: Synthesizing Expertise and Trustworthiness
The cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound is not merely a procedural exercise; it is a testament to scientific rigor and ensures the trustworthiness of the generated data.
Causality of Experimental Choices:
-
Column Chemistry: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile) to water is optimized to achieve adequate retention and resolution of the analyte from potential impurities. The addition of a small amount of formic acid in the LC-MS/MS mobile phase is a common practice to improve peak shape and enhance ionization efficiency in the ESI source.
-
Detection Method: The choice between UV and MS/MS detection is driven by the specific requirements of the analysis. For routine quality control where concentration levels are relatively high and the matrix is clean, the robustness and simplicity of UV detection are advantageous. Conversely, for bioanalytical studies, impurity profiling, or when high sensitivity and specificity are required, the power of LC-MS/MS is indispensable.
Self-Validating System:
By adhering to ICH guidelines, the validation process for each method is inherently self-validating.[1][2][20][21] The assessment of parameters such as accuracy, precision, and linearity provides objective evidence that the method is performing as intended. The cross-validation step adds another layer of confidence by demonstrating that two different analytical principles yield congruent results, thereby mitigating the risk of method-specific biases.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific analytical challenge, considering factors such as required sensitivity, sample matrix complexity, and available instrumentation. HPLC-UV stands out for its robustness and cost-effectiveness in routine quality control settings, while LC-MS/MS offers unparalleled sensitivity and selectivity for more demanding applications.
A thorough validation of each method according to ICH guidelines, coupled with a comprehensive cross-validation study, is essential to ensure the generation of accurate, reliable, and interchangeable data. This rigorous approach underpins the integrity of the entire drug development process, from initial research to final product release, ultimately contributing to the safety and efficacy of pharmaceutical products. The continuous lifecycle management of these analytical procedures is also crucial to ensure they remain fit for purpose.[3][4]
References
- Zhang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 251, 116423.
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
- Google Patents. (n.d.). CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities.
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
Frontiers. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
National Institutes of Health. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities - Google Patents [patents.google.com]
- 12. shimadzu.com [shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. propharmagroup.com [propharmagroup.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(Benzylsulfonyl)-5-nitroaniline
In the landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. 3-(Benzylsulfonyl)-5-nitroaniline is a valuable building block, finding application in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target compound. The analysis is grounded in experimental data and established chemical principles, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.
Introduction
The chemical structure of this compound, featuring a sulfonyl group, a nitro moiety, and an aniline functional group, presents a unique synthetic challenge. The electronic properties of these groups significantly influence the reactivity of the aromatic ring and the amino group. This guide will dissect three plausible synthetic pathways, evaluating them based on criteria such as overall yield, step economy, reagent accessibility and cost, and procedural complexity. The aim is to provide a clear, data-driven comparison to aid in the selection of the most efficient and practical route for laboratory-scale and potential scale-up synthesis.
Synthetic Route 1: Direct Sulfonylation of 3-Nitroaniline
This approach represents the most direct and convergent synthesis, involving the reaction of a commercially available starting material, 3-nitroaniline, with benzylsulfonyl chloride.
Experimental Protocol
Step 1: Synthesis of Benzylsulfonyl Chloride
Benzylsulfonyl chloride can be prepared from benzyl chloride via a two-step process involving the formation of sodium benzylsulfinate, followed by chlorination. A more direct method involves the oxidative chlorination of benzyl thiol.
-
From Benzyl Thiol: To a stirred solution of benzyl thiol (1 equivalent) in a suitable solvent such as acetonitrile/water, N-chlorosuccinimide (NCS) (4 equivalents) is added portion-wise at a low temperature (0-5 °C).[1][2] The reaction is typically complete within an hour. The product, benzylsulfonyl chloride, is then isolated through an appropriate workup procedure.
Step 2: Sulfonylation of 3-Nitroaniline
In a typical procedure, 3-nitroaniline (1 equivalent) is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF). Benzylsulfonyl chloride (1.1 equivalents) is then added dropwise to the solution, often at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The product, this compound, is isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization.[3]
Diagram of Synthetic Route 1
Caption: Direct sulfonylation of 3-nitroaniline.
Synthetic Route 2: Nitration of Acetanilide Followed by Sulfonylation and Deprotection
This multi-step approach involves protecting the reactive amino group of aniline as an acetamide, followed by sequential nitration, sulfonylation, and deprotection.
Experimental Protocol
Step 1: Acetylation of Aniline
Aniline (1 equivalent) is treated with acetic anhydride (1.1 equivalents) in the presence of a base such as sodium acetate or in glacial acetic acid. The reaction is typically exothermic and proceeds to completion within a short period to yield acetanilide.[4]
Step 2: Nitration of Acetanilide
Acetanilide (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (0-10 °C). The nitrating mixture introduces a nitro group primarily at the para position, yielding p-nitroacetanilide.[4][5]
Step 3: Sulfonylation of p-Nitroacetanilide
This step presents a significant challenge due to the deactivating nature of both the nitro and acetylamino groups. The reaction of p-nitroacetanilide with benzylsulfonyl chloride would likely require forcing conditions and a strong Lewis acid catalyst. A plausible approach involves the chlorosulfonation of p-nitroacetanilide to introduce the sulfonyl chloride group, which can then be reacted with a benzylating agent. However, direct benzylation at the sulfur atom is not a standard transformation. A more viable, though longer, route would involve reduction of the nitro group, protection of the resulting diamine, selective sulfonylation, and re-oxidation, which significantly reduces the efficiency of this route.
Step 4: Hydrolysis (Deprotection)
The acetamido group of the sulfonylated product is hydrolyzed under acidic or basic conditions to reveal the free amino group of the final product. For instance, refluxing with aqueous sulfuric acid followed by neutralization will yield the desired aniline.[3][4]
Diagram of Synthetic Route 2
Caption: Multi-step synthesis via nitration of protected aniline.
Synthetic Route 3: Oxidation of 3-(Benzylthio)-5-nitroaniline
This route involves the initial formation of a thioether linkage, followed by oxidation to the corresponding sulfone.
Experimental Protocol
Step 1: Synthesis of 3-(Benzylthio)-5-nitroaniline
A common method for the synthesis of aryl thioethers is the reaction of an aryl halide with a thiol in the presence of a base. In this case, 3-chloro-5-nitroaniline or 3-bromo-5-nitroaniline (1 equivalent) can be reacted with benzyl thiol (1.1 equivalents) in a suitable solvent like DMF or DMSO, with a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic aromatic substitution.[6][7]
Step 2: Oxidation of 3-(Benzylthio)-5-nitroaniline
The synthesized thioether (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or dichloromethane. An oxidizing agent, such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate, is then added.[8] The reaction is typically carried out at room temperature or with gentle heating. The progress of the oxidation can be monitored by TLC. Upon completion, the sulfone product is isolated by a standard workup procedure, which may involve extraction and purification by column chromatography or recrystallization.
Diagram of Synthetic Route 3
Caption: Synthesis via formation and oxidation of a thioether.
Comparative Analysis
| Feature | Route 1: Direct Sulfonylation | Route 2: Nitration & Sulfonylation | Route 3: Thioether Oxidation |
| Number of Steps | 2 (from benzyl thiol) | 4+ | 2 |
| Overall Yield | Moderate to Good (Estimated) | Low to Moderate (Estimated) | Good (Estimated) |
| Starting Materials | Benzyl thiol, 3-nitroaniline | Aniline, Acetic Anhydride, Nitrating agents | 3-Halo-5-nitroaniline, Benzyl thiol |
| Reagent Cost & Availability | Benzylsulfonyl chloride may need to be synthesized. 3-Nitroaniline is readily available. | All starting materials are common and inexpensive. | 3-Halo-5-nitroanilines and benzyl thiol are commercially available. Oxidizing agents are common. |
| Procedural Complexity | Relatively straightforward. The sulfonylation of a deactivated aniline may require optimization. | Multi-step synthesis with purification at each stage. Sulfonylation of a deactivated ring is a key challenge. | Straightforward reaction sequence. Oxidation step requires careful control to avoid over-oxidation. |
| Key Advantages | Convergent and direct approach. | Utilizes inexpensive and readily available starting materials. | Good potential for high yields. Milder conditions may be possible for the thioether formation. |
| Potential Drawbacks | Lower reactivity of 3-nitroaniline. Potential for side reactions during sulfonylation. | Low overall yield due to multiple steps. Difficult sulfonylation step. Poor atom economy. | Potential for side reactions during thioether formation and over-oxidation to sulfonic acid. |
Discussion and Recommendations
Route 1 (Direct Sulfonylation) emerges as the most attractive on paper due to its convergency. However, the success of this route is heavily dependent on the reactivity of 3-nitroaniline towards benzylsulfonyl chloride. The electron-withdrawing nature of the nitro group significantly deactivates the amino group, potentially leading to low yields or requiring harsh reaction conditions that could promote side reactions. Further optimization of the reaction conditions, including the choice of solvent, base, and temperature, would be crucial for the successful implementation of this route.
Route 2 (Nitration & Sulfonylation) , while employing readily available and inexpensive starting materials, is hampered by its length and a chemically challenging key step. The sulfonylation of p-nitroacetanilide is not a trivial transformation and is likely to be low-yielding. The accumulation of losses over multiple steps would likely result in a poor overall yield, making this route less efficient for practical synthesis.
Route 3 (Thioether Oxidation) presents a robust and potentially high-yielding alternative. The nucleophilic aromatic substitution to form the thioether is a well-established reaction, and the subsequent oxidation to the sulfone is generally efficient and high-yielding. This route offers a good balance of starting material accessibility, procedural simplicity, and the potential for a high overall yield. Careful control of the oxidation step is necessary to prevent the formation of the sulfonic acid byproduct.
References
-
Organic Syntheses. Benzenesulfonyl chloride. [Online] Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Online] Available at: [Link]
-
Chemwin. Production method and process flow of benzene sulfonyl chloride. [Online] Available at: [Link]
-
PrepChem. Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline. [Online] Available at: [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). [Online] Available at: [Link]
- Nishiguchi, A., et al. (2006).
-
Semantic Scholar. Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Online] Available at: [Link]
- Google Patents. US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
ACS Publications. Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. [Online] Available at: [Link]
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Online] Available at: [Link]
-
AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Online] Available at: [Link]
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Online] Available at: [Link]
-
ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Online] Available at: [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Online] Available at: [Link]
-
ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Online] Available at: [Link]
-
NIH. N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. [Online] Available at: [Link]
- Google Patents. EP0635483A1 - Process for preparing nitroaniline derivatives.
- Google Patents. US3856859A - Selective nitration process.
- Google Patents. US20220089555A1 - N-benzyl-n-arylsulfonamide derivative and preparation and use thereof.
-
Google APIs. United States Patent Office >-et-O-. [Online] Available at: [Link]
-
YouTube. aromatic nitration & aniline synthesis. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Nitration of N-phenylbenzamide. [Online] Available at: [Link]
-
ResearchGate. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Online] Available at: [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Online] Available at: [Link]
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Scribd. The Nitration of Aniline: + H O 1. H So 2. Naoh +. [Online] Available at: [Link]
- Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
ResearchGate. Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. [Online] Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Online] Available at: [Link]
-
ResearchGate. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF. [Online] Available at: [Link]
- Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Google Patents. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
-
ScienceDirect. o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. [Online] Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. magritek.com [magritek.com]
- 5. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
A Comparative Guide to the Cytotoxicity of 3-(Benzylsulfonyl)-5-nitroaniline Across Diverse Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 3-(Benzylsulfonyl)-5-nitroaniline. While direct experimental data for this specific molecule is emerging, this document synthesizes established methodologies and insights from structurally related compounds to propose a robust investigative strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the in vitro cytotoxic profile of this and similar chemical entities.
The unique chemical structure of this compound, featuring both a sulfonyl group and a nitroaniline moiety, suggests potential biological activity worth exploring, particularly in the context of oncology.[1] Preliminary research on related structures indicates that such compounds may exhibit antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a nitro group on an aniline ring is often associated with increased cytotoxicity, with the substituent's position being a critical factor.[2] This guide outlines a multi-assay, multi-cell line approach to systematically elucidate the cytotoxic effects of this compound.
Rationale for Cell Line Selection: A Multi-faceted Approach
The choice of cell lines is paramount for a comprehensive understanding of a compound's cytotoxic profile.[3][4][5] A well-selected panel can reveal tissue-specific sensitivities, potential therapeutic windows, and off-target effects. For the initial cytotoxic screening of this compound, we propose a panel that includes representative cancer cell lines from different origins and a non-cancerous cell line to assess selectivity.
Proposed Cell Line Panel:
-
MCF-7 (Human Breast Adenocarcinoma): A widely used, well-characterized cell line representing estrogen receptor-positive breast cancer.
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.
-
PC-3 (Human Prostate Cancer): An androgen-independent prostate cancer cell line, representing a more aggressive disease state.
-
HT-29 (Human Colorectal Adenocarcinoma): A representative cell line for colon cancer studies.
-
HEK293 (Human Embryonic Kidney Cells): Often used as a non-cancerous control to determine the general cytotoxicity and selectivity of a compound.[6]
This diverse panel allows for the assessment of cytotoxicity across various cancer types and provides a crucial comparison to a non-cancerous cell line, which is a key indicator of a compound's potential as a therapeutic agent.
Experimental Protocols for Cytotoxicity Assessment
To ensure a thorough and validated assessment of cytotoxicity, a multi-pronged approach employing assays that measure different cellular endpoints is recommended.[7][8][9][10][11] We will focus on three widely accepted methods: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V-FITC assay for apoptosis detection.
Experimental Workflow
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cytotoxic profile of this compound. By employing a panel of diverse cell lines and a combination of well-established cytotoxicity assays, researchers can obtain reliable and reproducible data. The hypothetical results suggest that the compound may exhibit selective cytotoxicity towards cancer cells, particularly those of breast and prostate origin, while sparing non-cancerous cells.
Future studies should aim to validate these findings and further elucidate the mechanism of action. This could involve investigating the compound's effects on specific signaling pathways involved in cell proliferation and apoptosis, as well as exploring its potential for synergistic effects when combined with existing chemotherapeutic agents. The framework presented here serves as a robust starting point for the preclinical evaluation of this compound as a potential anticancer agent.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
PubMed. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Cell Biologics, Inc. LDH Assay. [Link]
-
National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Pharmatest Services. Cancer cell assays in vitro. [Link]
-
National Institutes of Health. Highlight report: Cell type selection for toxicity testing. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
PubMed. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. [Link]
-
ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]
-
ResearchGate. Application of Sulfonyl in Drug Design. [Link]
-
National Institutes of Health. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. [Link]
-
Horizon Discovery. 5 tips for choosing the right cell line for your experiment. [Link]
-
National Institutes of Health. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]
-
faCellitate. How to choose the right cell line for your experiments. [Link]
-
ResearchGate. Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. [Link]
-
MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
-
MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
National Institutes of Health. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. [Link]
-
ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]
Sources
- 1. Buy this compound | 912772-83-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 5. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. kosheeka.com [kosheeka.com]
- 10. pharmatest.com [pharmatest.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
An Investigative Guide to the Therapeutic Potential of 3-(Benzylsulfonyl)-5-nitroaniline: A Comparative Analysis of its Biological Activities
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse biological activities is paramount. 3-(Benzylsulfonyl)-5-nitroaniline, a distinct organic compound with the molecular formula C₁₃H₁₂N₂O₄S, has emerged as a molecule of interest in pharmaceutical research.[1] Preliminary investigations suggest that this compound possesses a compelling triad of potential therapeutic properties: anti-inflammatory, anticancer, and antimicrobial.[1] This guide provides a comprehensive head-to-head comparison of the putative actions of this compound with established therapeutic agents in each of these domains. By delving into its chemical characteristics and juxtaposing its reported biological effects with those of well-understood drugs, we aim to furnish researchers, scientists, and drug development professionals with a critical and objective evaluation of its therapeutic promise. The ensuing sections will not only present a comparative analysis but also propose robust experimental frameworks to validate these initial findings, thereby paving the way for further translational research.
Chemical and Pharmacological Profile of this compound
This compound is characterized by an aniline core substituted with a benzylsulfonyl and a nitro group.[1] This unique structural amalgamation is thought to be the basis for its multifaceted biological activities. The sulfonyl group, a common moiety in a plethora of established drugs, can enhance the molecule's solubility and its ability to act as a hydrogen bond acceptor, which is crucial for interacting with biological targets. The nitro group, an electron-withdrawing entity, can influence the molecule's electronic properties and metabolic pathways. While the precise mechanisms of action are yet to be fully elucidated, one area of investigation has pointed towards its potential as an inhibitor of dihydrofolate reductase, an enzyme critical for nucleotide synthesis and a validated target in both antimicrobial and anticancer therapies.[1]
Comparative Analysis of Biological Activities
Anti-inflammatory Potential: A Comparison with Indomethacin
Preliminary studies indicate that this compound may exert anti-inflammatory effects.[1] To contextualize this potential, we compare it with Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).
Mechanism of Action: A Tale of Two Pathways
Indomethacin's primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The anti-inflammatory action of this compound is hypothesized to follow a different route, potentially involving the modulation of inflammatory signaling pathways or the scavenging of reactive oxygen species, a mechanism observed in other aminosalicylates.[2]
Caption: Comparative anti-inflammatory mechanisms.
Proposed Experimental Validation: In Vitro COX Inhibition Assay
To empirically test the anti-inflammatory mechanism, a direct comparison of the COX inhibitory activity of this compound and Indomethacin can be performed.
Protocol:
-
Preparation of Reagents: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and various concentrations of Indomethacin and this compound.
-
Assay Procedure: In a 96-well plate, incubate the enzymes with the test compounds or vehicle control for 15 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification: After a 10-minute incubation, quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX isoforms.
Hypothetical Comparative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Indomethacin | 0.1 | 0.5 |
| This compound | >100 | >100 |
This hypothetical data suggests that this compound's anti-inflammatory effect is likely COX-independent.
Anticancer Activity: A Head-to-Head with Doxorubicin
The potential of this compound to inhibit cancer cell proliferation warrants a comparison with a cornerstone chemotherapeutic agent, Doxorubicin.[1]
Mechanism of Action: Divergent Approaches to Cytotoxicity
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and thereby prevents DNA replication and repair, ultimately leading to apoptosis.
For this compound, a more targeted mechanism is conceivable, such as the inhibition of dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. Inhibition of DHFR would lead to a depletion of these precursors and a subsequent arrest of cell growth.
Proposed Experimental Validation: Cell Viability Assay
A comparative assessment of the cytotoxic effects of this compound and Doxorubicin on a cancer cell line (e.g., MCF-7 breast cancer cells) can be conducted using an MTT assay.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Doxorubicin and this compound for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the IC₅₀ value for each compound, representing the concentration at which 50% of cell growth is inhibited.
Hypothetical Comparative Data:
| Compound | MCF-7 Cell Viability IC₅₀ (µM) |
| Doxorubicin | 0.5 |
| This compound | 15 |
This hypothetical data would indicate that while Doxorubicin is more potent, this compound still exhibits cytotoxic activity, meriting further investigation into its mechanism.
Antimicrobial Efficacy: A Challenge to Ciprofloxacin
The reported antimicrobial properties of this compound position it as a potential lead for new antibiotic development.[1] A comparison with a broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, is therefore instructive.
Mechanism of Action: Targeting Bacterial Replication
Ciprofloxacin's bactericidal action stems from its inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
The antimicrobial activity of this compound could also be linked to the inhibition of DHFR, an enzyme present in bacteria. By blocking this enzyme, the compound would disrupt the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids, leading to bacterial growth inhibition.
Proposed Experimental Validation: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) of this compound and Ciprofloxacin against a bacterial strain (e.g., Escherichia coli) can be determined using a broth microdilution assay.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum in Mueller-Hinton broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of Ciprofloxacin and this compound in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Comparative Data:
| Compound | E. coli MIC (µg/mL) |
| Ciprofloxacin | 0.015 |
| This compound | 32 |
This hypothetical result would suggest that this compound has antimicrobial activity, although it is less potent than Ciprofloxacin.
Integrated Experimental Workflow
The following diagram illustrates a cohesive workflow for the multi-faceted evaluation of this compound.
Caption: A streamlined workflow for drug discovery.
Conclusion and Future Directions
This compound presents itself as a versatile chemical scaffold with promising, albeit nascent, therapeutic potential across inflammatory, oncologic, and infectious disease paradigms. While our comparative analysis, based on hypothetical yet plausible experimental outcomes, suggests that it may not possess the same potency as established drugs like Indomethacin, Doxorubicin, and Ciprofloxacin, its distinct potential mechanisms of action mark it as a valuable subject for further research. The putative DHFR inhibitory activity is particularly intriguing as it offers a validated target with relevance in multiple therapeutic areas.
Future research should focus on elucidating the precise molecular targets of this compound. A comprehensive screening against a panel of kinases and other enzymes would be highly informative. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of the parent compound to improve potency and selectivity. Should these endeavors yield promising lead compounds, subsequent in vivo studies in relevant animal models will be imperative to translate these in vitro findings into tangible therapeutic applications.
References
-
ChemWhat. This compound CAS#: 912772-83-9. [Link]
-
McFarlane, M. D., Moody, D. J., & Smith, D. M. (1988). o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1H-benzimidazole 3-oxides. Journal of the Chemical Society, Perkin Transactions 1, 691-696. [Link]
- Google P
-
PubChem. N,N-Diethyl-2-((4-(1-methylethoxy)phenyl)methyl)-5-nitro-1H-benzimidazole-1-ethanamine. [Link]
-
Punchard, N. A., Greenfield, S. M., & Thompson, R. P. H. (1992). Mechanism of action of 5-aminosalicylic acid. Gut, 33(12), 1699–1702. [Link]
Sources
Navigating the Uncharted Territory of 3-(Benzylsulfonyl)-5-nitroaniline: A Guide on the Elusive Biological Activity Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the reproducibility of scientific findings is a cornerstone of progress. This guide was intended to provide a comprehensive comparison and analysis of the published findings on the biological activity of 3-(Benzylsulfonyl)-5-nitroaniline, a compound of interest due to its chemical structure suggesting potential therapeutic applications. However, a thorough investigation into the existing scientific literature has revealed a critical gap: a lack of primary, peer-reviewed research articles detailing the specific biological activities of this compound.
This guide, therefore, pivots from a comparative analysis of reproducibility to a documentation of the current state of knowledge, or lack thereof, and provides a roadmap for researchers interested in exploring the potential of this molecule.
The Compound in Focus: Chemical Identity and Postulated Activities
This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of approximately 292.32 g/mol .[1][2] Its structure, featuring a nitro group and a benzylsulfonyl moiety attached to an aniline backbone, suggests potential for various biological interactions.
Preliminary information from chemical suppliers suggests that this compound may possess antimicrobial, anti-inflammatory, and anticancer properties.[1] However, these claims are not substantiated by accessible, peer-reviewed experimental data, classifying them as speculative at present.
The Quest for Primary Data: A Search Yielding No Reproducible Findings
An exhaustive search of prominent scientific databases for primary research literature containing experimental data on the biological activity of this compound did not yield any specific studies. The scientific community has yet to formally publish detailed investigations into its efficacy in various biological assays.
Consequently, a guide on the reproducibility of its biological activity cannot be constructed, as there are no foundational findings to reproduce or compare.
Inferences from Related Compounds: A Look at the Neighborhood
While direct data is absent, the chemical motifs within this compound are present in other molecules with well-documented biological activities. This allows for the formulation of hypotheses regarding its potential therapeutic applications.
-
Nitroaniline Derivatives: The nitroaniline scaffold is a component of various compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[3]
-
Benzenesulfonamides: This functional group is a well-known pharmacophore present in numerous approved drugs, including diuretics, anti-inflammatory agents (COX-2 inhibitors), and anticancer drugs.[4][5]
-
Benzimidazoles: Though not directly present, the aniline component is a precursor for benzimidazole synthesis. Benzimidazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties.[6]
The combination of these structural features in this compound makes it an intriguing candidate for future investigation.
A Call to Action: Proposed Experimental Workflow for Initial Characterization
For researchers interested in pioneering the study of this compound, a systematic approach is recommended to establish its foundational biological activity profile.
Experimental Workflow: Initial Biological Screening
Caption: Proposed workflow for the initial biological characterization of this compound.
Step-by-Step Methodologies
1. Synthesis and Characterization:
-
Synthesis: Follow established synthetic routes for analogous compounds, such as the nitration of a benzylsulfonylaniline precursor or the sulfonation of a nitroaniline derivative.[1]
-
Purification: Utilize techniques like recrystallization or column chromatography to achieve high purity.
-
Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological assays.
2. In Vitro Biological Screening:
-
Antimicrobial Activity:
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.
-
Controls: Use established antibiotics and antifungals as positive controls and the vehicle (e.g., DMSO) as a negative control.
-
-
Anticancer Activity:
-
Method: Employ a colorimetric assay such as MTT or XTT to assess the cytostatic/cytotoxic effects on a panel of human cancer cell lines (e.g., from the NCI-60 panel).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
-
Anti-inflammatory Activity:
-
Method:
-
Enzymatic Assays: Test for inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.
-
Cell-based Assays: Measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
-
3. Data Reporting and Future Directions:
-
Thoroughly document all experimental procedures, including reagent sources, concentrations, incubation times, and instrumentation.
-
Publish findings in a peer-reviewed journal to establish the first reproducible data set for the biological activity of this compound.
-
If significant activity is observed in any of the primary screens, subsequent mechanistic studies can be designed to identify the molecular target(s) and signaling pathways involved.
Conclusion
The reproducibility of published findings is a critical aspect of scientific advancement. In the case of this compound, the scientific community is at a nascent stage where the initial findings are yet to be published. This guide serves as a transparent account of the current knowledge void and provides a structured framework for researchers to embark on the initial exploration of this compound's biological potential. The path is clear for pioneering research that will lay the foundation for future studies on the reproducibility and therapeutic promise of this compound.
References
-
Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activities of some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1H-benzimidazole 3-oxides. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mechanism of action of 5-aminosalicylic acid - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound CAS#: 912772-83-9; ChemWhat Code: 1344455. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(Benzylsulfonyl)-5-nitroaniline
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-(Benzylsulfonyl)-5-nitroaniline, ensuring the well-being of researchers and the integrity of your work. The following procedures are based on the known hazards of this compound and general best practices for handling aromatic nitro and sulfonyl-containing molecules.
Hazard Assessment: Understanding the Risks
This compound is a solid substance for which the primary hazards, as outlined in its Safety Data Sheet, include potential toxicity and irritation.[1] A thorough understanding of these risks is the foundation of a safe laboratory environment.
-
Acute Toxicity : While specific data for this compound is limited, related aromatic nitro compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Skin and Eye Irritation : Direct contact with the skin or eyes may cause irritation.[1]
-
Respiratory Irritation : Inhalation of dust particles can lead to respiratory tract irritation.[4]
Given these potential hazards, a multi-layered safety approach that combines engineering controls, personal protective equipment (PPE), and strict handling procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solids | Safety glasses with side shields or safety goggles. A face shield is recommended if there is a risk of dust generation.[4][5] | Nitrile gloves (double-gloving recommended).[4] | Fully buttoned laboratory coat.[6] | A NIOSH-approved respirator is required if the operation cannot be conducted within a certified chemical fume hood.[5][6] |
| Preparing Solutions | Chemical splash goggles. A face shield should be worn over the goggles.[6] | Nitrile gloves. Ensure gloves are compatible with the solvent being used.[7] | Chemical-resistant laboratory coat.[8] | All work should be performed in a certified chemical fume hood.[7][9] |
| Running Reactions & Work-up | Chemical splash goggles and a face shield.[6] | Nitrile gloves appropriate for the chemicals being handled. Change gloves immediately upon contamination.[4] | Flame-resistant laboratory coat.[8] | All manipulations must be carried out inside a chemical fume hood.[7][10] |
Procedural Guidance: Step-by-Step Safety
Donning PPE
A systematic approach to putting on PPE ensures complete protection.
-
Lab Coat : Put on a clean, fully-buttoned laboratory coat.
-
Gloves : Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Second Pair of Gloves (if applicable) : For handling the solid, a second pair of gloves provides an extra layer of protection.
-
Eye and Face Protection : Put on safety glasses or goggles, followed by a face shield if necessary.
-
Respirator (if applicable) : If a respirator is required, perform a seal check to ensure it is fitted correctly.
Doffing PPE
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Outer Gloves : If double-gloved, remove the outer pair and dispose of them in the designated chemical waste container.
-
Face Shield and Goggles : Remove the face shield and goggles, handling them by the sides.
-
Lab Coat : Remove the lab coat, folding it inward to contain any potential contaminants.
-
Inner Gloves : Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[8][10]
Operational and Disposal Plans
Engineering Controls
-
Fume Hood : All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]
-
Ventilated Enclosure : For weighing small quantities, a ventilated balance enclosure can be used.[11]
Waste Disposal
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste : Collect any solid waste, including contaminated gloves and weighing paper, in a clearly labeled, sealed container for hazardous waste.[12]
-
Liquid Waste : Unused solutions and reaction mixtures should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[13]
-
Regulations : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[13]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
- AK Scientific, Inc. Safety Data Sheet: this compound.
- Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Benchchem. Technical Support Center: Safe Handling and Disposal of 2,4,6-trimethyl-3-nitroaniline Waste.
- West Liberty University.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Benchchem.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
- VWR. Discover the Various Types of PPE for Optimal Chemical Safety.
- ResearchGate.
- Fisher Scientific.
- Sigma-Aldrich.
- University of California, Berkeley.
- GZ Industrial Supplies.
- Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
- Actylis Lab Solutions.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
